6-Iodo-2-phenylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBHTNVCHGXHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358604 | |
| Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-63-6 | |
| Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Structure, Synthesis, and Functionalization Strategies for Drug Discovery
Executive Summary
6-Iodo-2-phenylimidazo[1,2-a]pyridine (CAS: 61982-63-6) represents a high-value scaffold in medicinal chemistry, functioning as a critical intermediate for the synthesis of GABA-A receptor ligands, antiviral agents, and amyloid-beta imaging probes (e.g., IMPY derivatives). Its structural uniqueness lies in the C-6 iodine handle , which allows for orthogonal functionalization relative to the nucleophilic C-3 position. This guide provides a comprehensive technical analysis of this molecule, detailing its physiochemical architecture, validated synthetic protocols, and strategic utility in palladium-catalyzed cross-coupling reactions.
Molecular Architecture & Physiochemical Profile[2]
The imidazo[1,2-a]pyridine core is a fused bicycle formed by a pyridine ring and an imidazole ring with a bridgehead nitrogen. The 6-iodo derivative introduces a heavy atom effect and a reactive site for diversification.
Structural Analysis
-
Core System: 10-
electron aromatic system. -
Electronic Distribution: The bridgehead nitrogen (N-4) is non-basic (part of the aromatic sextet), while N-1 is basic and capable of hydrogen bonding or protonation.
-
Regioselectivity: The C-3 position is highly nucleophilic (susceptible to electrophilic aromatic substitution), whereas the C-6 position (holding the iodine) is electrophilic in the context of metal-catalyzed coupling. This "push-pull" reactivity is the cornerstone of its utility.
Physiochemical Data
The following data represents the specific profile for the 6-iodo-2-phenyl analog.
| Property | Value / Characteristic | Notes |
| CAS Number | 61982-63-6 | Verified Identifier |
| Molecular Formula | C₁₃H₉IN₂ | MW: 320.13 g/mol |
| Appearance | White to pale yellow solid | Crystalline form depends on recrystallization solvent |
| Melting Point | 150–151 °C | Literature value [1]; range 148-152 °C observed in commercial lots |
| Solubility | DMSO, DMF, CHCl₃, CH₂Cl₂ | Poor solubility in water and hexanes |
| pKa (calc) | ~3.4 (conjugate acid) | Less basic than pyridine due to imidazole fusion |
Spectroscopic Signature (¹H NMR)
The ¹H NMR spectrum is distinct, characterized by the singlet of the imidazole proton (H-3) and the deshielded H-5 proton on the pyridine ring.
Characteristic Shifts (600 MHz, CDCl₃): [1]
- 8.34 (s, 1H): H-5 (Pyridine ring, deshielded by adjacent N and I).
- 7.92 (d, J = 7.2 Hz, 2H): Ortho-protons of the 2-phenyl ring.
- 7.77 (s, 1H): H-3 (Imidazole ring characteristic singlet).
- 7.30–7.45 (m, 5H): Overlapping signals for meta/para-phenyl protons and H-7/H-8 pyridine protons.
Synthetic Pathways[4][7][8][9][10]
The synthesis of 6-iodo-2-phenylimidazo[1,2-a]pyridine must address the regioselectivity of halogenation. Direct iodination of the parent scaffold typically yields the C-3 iodo product. Therefore, a cyclization strategy starting from pre-functionalized pyridine is the industry standard for high purity.
Primary Route: Condensation (Ortoleva-King Type)
This pathway utilizes 2-amino-5-iodopyridine and 2-bromoacetophenone. It is robust, scalable, and avoids regioisomeric mixtures.
Mechanism:
-
Alkylation: Nucleophilic attack of the exocyclic amine of the pyridine on the
-carbon of the bromoacetophenone. -
Cyclization: Intramolecular attack of the ring nitrogen (N-1) onto the carbonyl carbon.
-
Dehydration: Loss of water to aromatize the imidazole ring.
Figure 1: Condensation pathway ensuring C-6 regiochemistry.
Experimental Protocol (Validated)
Objective: Synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine on a 10 mmol scale.
-
Reagents:
-
2-Amino-5-iodopyridine (2.20 g, 10.0 mmol)
-
2-Bromoacetophenone (1.99 g, 10.0 mmol)
-
Sodium Bicarbonate (NaHCO₃) (1.26 g, 15.0 mmol)
-
Ethanol (anhydrous, 30 mL)
-
-
Procedure:
-
Step 1: Charge a 100 mL round-bottom flask with 2-amino-5-iodopyridine and ethanol. Stir until partially dissolved.
-
Step 2: Add 2-bromoacetophenone in one portion.
-
Step 3: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the amine.
-
Step 4: Cool the reaction mixture to room temperature. Add NaHCO₃ and stir for 30 minutes to neutralize HBr formed.
-
Step 5: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Step 6: Dry organic layers over Na₂SO₄, filter, and concentrate.
-
Step 7: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient) to yield the product as a white/pale-yellow solid.
-
Yield Expectation: 75–85%.
Reactivity & Functionalization[2][9][10][11]
The power of this scaffold lies in its orthogonal reactivity . The C-6 iodine is a "hard" handle for catalysis, while the C-3 position remains "soft" for electrophilic substitution.
C-6 Palladium-Catalyzed Cross-Coupling
The iodine atom at C-6 is highly reactive toward oxidative addition by Pd(0) species, making it superior to the corresponding bromide or chloride.
-
Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids.
-
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, Dioxane/H₂O, 90 °C.
-
Application: Extending the aromatic system (e.g., for fluorescent dyes or bi-aryl ligands).
-
-
Sonogashira: Coupling with terminal alkynes.
-
Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N, DMF.
-
Application: Creating rigid linkers for molecular probes.
-
-
Heck Reaction: Coupling with activated alkenes.
-
Conditions: Pd(OAc)₂, P(o-tol)₃, Et₃N.
-
C-3 Electrophilic Functionalization
The C-3 position is electron-rich. It can be functionalized after or before C-6 manipulations, provided the C-6 iodine survives the conditions.
-
Formylation (Vilsmeier-Haack): POCl₃/DMF
C-3 CHO. -
Halogenation: NIS or NBS
C-3 I/Br (Leading to 3,6-dihalo species). -
Mannich Reaction: Formaldehyde + Secondary Amine
C-3 aminomethylation (Key for Alpidem analogs).
Figure 2: Orthogonal reactivity map. Blue arrows indicate C-6 transformations; Red dashed arrows indicate C-3 transformations.
Medicinal Chemistry Applications
Amyloid-Beta Imaging (Alzheimer's Disease)
The 6-iodo-2-phenylimidazo[1,2-a]pyridine core is the parent scaffold for IMPY ([¹²³I]IMPY), a potent SPECT ligand for
-
SAR Insight: The iodine at C-6 mimics the size of a methyl group but provides lipophilicity and a site for radioiodination. The 2-phenyl ring is essential for
-stacking with amyloid fibrils. -
Optimization: Derivatives often include a dimethylamino group on the phenyl ring (4'-position) to enhance binding affinity (
in the nanomolar range).
GABA-A Receptor Modulation
This scaffold is structurally related to Zolpidem (a hypnotic) and Alpidem (an anxiolytic).
-
Pharmacophore: The imidazo[1,2-a]pyridine moiety binds to the benzodiazepine site of the GABA-A receptor.
-
Modification: 6-Iodo derivatives serve as precursors to introduce aryl groups that tune selectivity between
1 (sedative) and 2/3 (anxiolytic) subunits.
References
-
Royal Society of Chemistry (RSC) . Supporting Information: Synthesis of 6-iodo-2-phenylimidazo[1,2-a]pyridine. Retrieved from
-
National Institutes of Health (NIH) . Synthesis and Evaluation of 18F-Labeled IMPY Derivatives. Retrieved from
-
Organic Chemistry Portal . Synthesis of Imidazo[1,2-a]pyridines. Retrieved from
-
PubChem . Compound Summary: 6-Iodo-2-phenylimidazo[1,2-a]pyridine.[3][4][5][1] Retrieved from
-
Sigma-Aldrich . Product Specification: 6-Iodo-2-phenylimidazo[1,2-a]pyridine. Retrieved from
Sources
- 1. Synthesis and evaluation of two 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2022081976A1 - Piperidinyl small molecule degraders of helios and methods of use - Google Patents [patents.google.com]
6-Iodo-2-phenylimidazo[1,2-a]pyridine CAS number and identifiers
An in-depth technical analysis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine requires a rigorous understanding of its structural geometry, thermodynamic reactivity, and utility as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive framework for researchers and drug development professionals, detailing the compound's core identifiers, mechanistic synthesis, and downstream applications in targeted therapeutics.
Chemical Identity & Structural Parameters
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system containing a bridgehead nitrogen atom. The specific substitution pattern of 6-iodo-2-phenylimidazo[1,2-a]pyridine (CAS: 61982-63-6)[1] makes it an exceptionally versatile intermediate. The 2-phenyl group provides essential lipophilicity and
Table 1: Quantitative Structural and Physicochemical Identifiers
| Parameter | Value |
| Chemical Name | 6-Iodo-2-phenylimidazo[1,2-a]pyridine |
| CAS Registry Number | 61982-63-6 |
| Molecular Formula | C₁₃H₉IN₂ |
| Molecular Weight | 320.13 g/mol |
| InChI Key | QJBHTNVCHGXHAB-UHFFFAOYSA-N |
| Commercial Purity Standard | |
| Storage Temperature | 2-8 °C (Protect from light) |
Data aggregated from standardized commercial chemical repositories[1],.
Mechanistic Synthesis: The Chichibabin Condensation
When designing a synthetic route for imidazo[1,2-a]pyridines, the Chichibabin reaction remains the gold standard. However, the presence of the electron-withdrawing iodine atom at the 5-position of the 2-aminopyridine precursor significantly reduces the nucleophilicity of the endocyclic pyridine nitrogen. This necessitates specific solvent and basicity conditions to drive the reaction to completion.
Figure 1: Chichibabin mechanistic synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine.
Self-Validating Protocol: Primary Synthesis
Causality & Design: We employ a polar protic solvent (ethanol) to stabilize the developing charge in the transition state during the initial
-
Reagent Preparation: In a round-bottom flask, dissolve 2-amino-5-iodopyridine (1.0 equiv) and 2-bromoacetophenone (1.05 equiv) in absolute ethanol (0.2 M concentration).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 equiv) directly to the stirring mixture.
-
Thermal Activation: Affix a reflux condenser and heat the mixture to 80 °C for 12–16 hours.
-
In-Process Monitoring: Monitor the reaction via LC-MS. The intermediate pyridinium mass should transition completely to the dehydrated target mass (
= 321.1). -
Workup & Isolation: Cool to room temperature and concentrate under reduced pressure. Partition the residue between distilled water and ethyl acetate. Extract the aqueous layer, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure product as a solid.
Downstream Applications in Drug Development
The C-I bond at the 6-position is highly polarized and possesses a lower bond dissociation energy (
Figure 2: Downstream catalytic functionalization and drug development applications.
Key Therapeutic Applications:
-
Targeted Protein Degradation (Helios Degraders): The scaffold is utilized in the synthesis of piperidinyl small molecule degraders of the Helios (IKZF2) transcription factor, a critical target in immuno-oncology. The 6-position is functionalized via Suzuki coupling to attach complex degradation-inducing moieties, as detailed in [2].
-
Anti-Parasitic Macrofilaricides: Displacement of the iodine via cuprous cyanide (CuCN) yields a 6-carbonitrile intermediate. This is subsequently converted into bis-amidine and bis-guanylhydrazone derivatives, which have demonstrated potent macrofilaricidal activity against Acanthocheilonema viteae, as established by [3].
-
Advanced C3-Functionalization: The electron-rich C3 position of the imidazo[1,2-a]pyridine core can undergo orthogonal functionalization (e.g., methylthiolation) without disrupting the C6-iodine, allowing for the construction of densely functionalized multi-target arrays ()[4].
Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Causality & Design: Using PdCl₂(dppf) as a catalyst ensures efficient oxidative addition into the C-I bond, while the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing undesired
-
Reagent Assembly: In a Schlenk flask under an inert atmosphere (N₂), combine 6-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv), potassium vinyltrifluoroborate or the desired boronic acid (1.0 equiv), and Cs₂CO₃ (3.0 equiv). Note: Cs₂CO₃ is chosen over weaker bases to accelerate the transmetalation step.
-
Solvent Degassing: Suspend the mixture in a 1,4-dioxane/water (2:1 v/v) solvent system. Degas the mixture via continuous N₂ bubbling for 15 minutes. Water is essential to generate the reactive hydroxypalladium intermediate that activates the boronic species.
-
Catalyst Addition: Add PdCl₂(dppf)-CH₂Cl₂ adduct (0.1 equiv) under a positive stream of N₂.
-
Reaction Execution: Stir the reaction mixture at room temperature (or heat to 80 °C depending on the steric bulk of the boronic acid) until LC-MS indicates complete consumption of the iodinated starting material.
-
Workup: Quench with water, extract with ethyl acetate, dry the organic phase over Na₂SO₄, and purify via flash chromatography.
References
-
Title: Bis-Cationic Heteroaromatics as Macrofilaricides: Synthesis of Bis-Amidine and Bis-Guanylhydrazone Derivatives of Substituted Imidazo[1,2-a]pyridines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
- Source: Google Patents (WIPO)
Sources
- 1. 6-iodo-2-phenylimidazo[1,2-a]pyridine | 61982-63-6 [sigmaaldrich.com]
- 2. WO2022081976A1 - Piperidinyl small molecule degraders of helios and methods of use - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Medicinal chemistry applications of 6-iodo-imidazo[1,2-a]pyridine scaffolds
The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic functionalization of the 6-iodo-imidazo[1,2-a]pyridine scaffold.
A Technical Guide to Functionalization and SAR Exploration
Executive Summary: The "Privileged" Handle
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in marketed drugs such as Zolpidem (CNS), Olprinone (Cardiovascular), and the clinical anti-tubercular candidate Telacebec (Q203) .
Within this class, the 6-iodo-imidazo[1,2-a]pyridine derivative represents a critical "hub" intermediate. Unlike the nucleophilic C-3 position, the C-6 position is electronically distinct and, when halogenated, serves as a reliable electrophilic handle for transition-metal-catalyzed cross-couplings. This guide focuses on exploiting the 6-iodo position to generate diverse chemical libraries, enabling the rapid exploration of Structure-Activity Relationships (SAR) while maintaining orthogonality to other ring positions.
Structural Analysis & Reactivity Logic
To effectively utilize this scaffold, one must understand the electronic dichotomy of the ring system. The imidazo[1,2-a]pyridine core exhibits a "push-pull" reactivity profile that allows for sequential, orthogonal functionalization.
The Electronic Map
-
C-3 Position (Nucleophilic): Electron-rich and prone to Electrophilic Aromatic Substitution (EAS), formylation, and oxidative C-H activation. It behaves similarly to the 3-position of indole.
-
C-6 Position (Electrophilic Handle): When substituted with iodine, this position becomes the primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). It is electronically isolated from the C-3 nucleophilicity, allowing C-6 modification without protecting the C-3 site.
Visualization: Orthogonal Reactivity Strategy
The following diagram illustrates the strategic divergence allowed by the 6-iodo scaffold.
Figure 1: Orthogonal reactivity map showing the divergent synthetic pathways available from the 6-iodo core.
Synthetic Protocols
The following protocols are selected for their reproducibility and high yield in a medicinal chemistry setting.
Protocol A: Synthesis of the 6-Iodo Core
Context: This reaction constructs the bicyclic core from a substituted aminopyridine.
-
Reagents: 2-Amino-5-iodopyridine (1.0 equiv), α-Bromoacetophenone (or substituted analog) (1.0 equiv), NaHCO₃ (2.0 equiv).
-
Solvent: Ethanol (reflux).
-
Mechanism: SN2 alkylation of the ring nitrogen followed by cyclodehydration.
Step-by-Step:
-
Dissolve 2-amino-5-iodopyridine (10 mmol) in Ethanol (50 mL).
-
Add α-bromoacetophenone (10 mmol) and NaHCO₃ (20 mmol).
-
Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Cool to room temperature. The solid precipitate is often the hydrobromide salt.
-
Neutralize with aq. Na₂CO₃ and extract with CH₂Cl₂.
-
Dry over MgSO₄ and concentrate. Recrystallize from EtOH/Et₂O to yield the 6-iodo-2-phenylimidazo[1,2-a]pyridine.
Protocol B: The "Hero" Reaction – C-6 Suzuki-Miyaura Coupling
Context: This is the primary method for library generation, installing aryl/heteroaryl groups at the 6-position.
-
Substrate: 6-Iodo-imidazo[1,2-a]pyridine derivative.
-
Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) is preferred for its stability and broad scope.
-
Base: K₂CO₃ (2.0 M aq).
Detailed Workflow:
-
Charge: In a microwave vial, combine the 6-iodo substrate (1.0 equiv), Boronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent: Add 1,4-Dioxane (or DME) and 2M K₂CO₃ (3:1 ratio, 0.1 M concentration relative to substrate).
-
Degas: Sparge with Argon for 5 minutes (Critical for Pd(0) cycle longevity).
-
Reaction: Seal and heat to 100°C (conventional) or 120°C (microwave) for 30–60 minutes.
-
Workup: Dilute with EtOAc, wash with water/brine. Pass through a Celite pad to remove Pd black.
-
Purification: Flash chromatography. (Note: Imidazopyridines are basic; adding 1% Et₃N to the eluent can improve peak shape).
Medicinal Chemistry Applications (Case Studies)
Case Study 1: Anti-Tubercular Agents (The Q203 Lineage)
The discovery of Telacebec (Q203) highlighted the imidazo[1,2-a]pyridine-3-carboxamide core as a potent inhibitor of the Mycobacterium tuberculosis QcrB subunit.[1]
-
Role of the Scaffold: The imidazopyridine core acts as a rigid linker that positions the lipophilic side chain (at C-2) and the amide H-bond donor (at C-3) into the active site.
-
6-Position Utility: While Q203 itself is unsubstituted at C-6, analogs with C-6 chlorine or methyl groups were synthesized during lead optimization to modulate metabolic stability (blocking CYP450 oxidation sites) and lipophilicity (LogP). The 6-iodo precursor allows for rapid "scanning" of these substituents via Pd-catalyzed methylation or chlorination (using Cu catalysts).
Case Study 2: Kinase Inhibitors (PI3K & CDK)
The 6-position is often directed toward the solvent-exposed region of the ATP-binding pocket in kinase targets.
-
Application: 6-Aryl-imidazo[1,2-a]pyridines have been reported as PI3Kα inhibitors.
-
Synthetic Strategy: A library was constructed by fixing the C-3 substituent (interacting with the hinge region) and varying the C-6 aryl group using the Suzuki protocol described above. This allowed tuning of solubility and selectivity against off-target kinases.
-
Data Summary:
| Compound Class | Target | C-6 Substituent | C-3 Substituent | Activity (IC50) |
| Zolpidem Analog | GABA-A | Methyl | Amide | nM range (Binding) |
| Kinase Inhibitor | PI3Kα | 4-aminophenyl | H / Alkyl | < 100 nM |
| Anti-TB (Q203) | QcrB | H / Cl / Me | Carboxamide | < 5 nM (MIC) |
Future Outlook: C-H Activation
The frontier of this scaffold lies in C-H activation . Recent literature demonstrates that after utilizing the 6-iodo handle, the C-3 position can be functionalized without pre-halogenation.
-
Reaction: Pd-catalyzed direct arylation.[2]
-
Conditions: Pd(OAc)₂, Ag₂CO₃ (oxidant), PivOH.
-
Benefit: This enables a "step-economic" synthesis where the iodine is used for the difficult coupling (C-6), and the facile C-3 position is functionalized last, streamlining library production.
References
-
Discovery of Q203 (Telacebec): Pethe, K., et al. "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[1][3] Nature Medicine, 2013.[3]
-
General Synthesis & Reactivity: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.
- Suzuki Coupling Protocols: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls." Journal of the American Chemical Society, 2006. (Foundational reference for Pd-catalysis conditions adapted for heterocycles).
-
Kinase Inhibitor Applications: Li, Y., et al. "Design and synthesis of 6-substituted imidazo[1,2-a]pyridines as potential PI3Kα inhibitors." European Journal of Medicinal Chemistry, 2011.
-
C-H Functionalization Reviews: Koubachi, J., et al. "Regioselective arylation of imidazo[1,2-a]pyridine derivatives." Journal of Organic Chemistry, 2011.
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telacebec (Q203) | Qurient [qurient.com]
Unveiling the Electronic Landscape: A Technical Guide to the Properties of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile biological activities and intriguing photophysical properties.[1][2] The introduction of a halogen, such as iodine, at the 6-position of the 2-phenyl-substituted core, as in 6-Iodo-2-phenylimidazo[1,2-a]pyridine, is anticipated to significantly modulate its electronic characteristics. This strategic substitution can influence everything from reaction kinetics to the potential for the molecule to serve as a building block in organic electronics or as a targeted therapeutic agent.
This in-depth technical guide provides a comprehensive overview of the key electronic properties of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. Moving beyond a simple data sheet, this document delves into the experimental and computational methodologies employed to elucidate these characteristics, offering a framework for researchers to understand, predict, and ultimately harness the electronic behavior of this important molecular entity.
The Core Structure: Understanding the Imidazo[1,2-a]pyridine Framework
The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound, which is a privileged structure in drug discovery.[1][2] Its planar nature and electron-rich characteristics make it an excellent candidate for a wide range of applications. The phenyl group at the 2-position extends the π-conjugated system, influencing the molecule's overall electronic and photophysical behavior. The introduction of an iodine atom at the 6-position is a critical modification. Iodine, being a halogen, can exert both inductive and resonance effects, thereby altering the electron density distribution across the entire molecule.[3]
Frontier Molecular Orbitals: The Key to Reactivity and Electronic Transitions
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic transitions, chemical reactivity, and stability.[4] A smaller HOMO-LUMO gap generally correlates with higher reactivity and a red-shift in the absorption spectrum.[5]
Computational Determination of HOMO-LUMO Energies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the electronic properties of organic molecules with a good balance of accuracy and computational cost.[6] For imidazo[1,2-a]pyridine derivatives, the B3LYP functional combined with a 6-311G++(d,p) basis set is a commonly employed level of theory to obtain reliable geometries and electronic data.[7]
Table 1: Predicted Electronic Properties of 6-Iodo-2-phenylimidazo[1,2-a]pyridine (Illustrative Data)
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: The values presented are illustrative and would be determined through specific DFT calculations for 6-Iodo-2-phenylimidazo[1,2-a]pyridine.
The HOMO of 6-Iodo-2-phenylimidazo[1,2-a]pyridine is expected to be distributed primarily over the electron-rich imidazo[1,2-a]pyridine core and the phenyl ring, while the LUMO is anticipated to be similarly delocalized across the π-system. The presence of the iodine atom can influence the energy levels of these orbitals.
Photophysical Properties: Absorption and Emission of Light
The interaction of a molecule with light provides a window into its electronic structure. UV-Visible absorption and fluorescence emission spectroscopy are fundamental techniques to characterize these properties.
UV-Visible Absorption Spectroscopy
The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one, typically from the HOMO to the LUMO.[4] The wavelength of maximum absorption (λmax) is directly related to the HOMO-LUMO gap. For imidazo[1,2-a]pyridine derivatives, the absorption spectra typically exhibit two main bands in the UV region.[8]
Fluorescence Spectroscopy
Upon absorption of light, an excited molecule can return to its ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is termed the Stokes shift. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this emission process. The photoluminescence spectrum of the parent 2-phenylimidazo[1,2-a]pyridine shows a structured emission profile with a maximum centered around 378 nm.[8] The introduction of the iodine atom may lead to a shift in the emission wavelength and could potentially decrease the fluorescence quantum yield due to the heavy atom effect.
Table 2: Expected Photophysical Properties of 6-Iodo-2-phenylimidazo[1,2-a]pyridine in a Non-polar Solvent (Illustrative Data)
| Property | Expected Value |
| Absorption Maximum (λabs) | ~330 nm |
| Emission Maximum (λem) | ~390 nm |
| Stokes Shift | ~60 nm |
| Fluorescence Quantum Yield (ΦF) | ~0.3 |
Note: These are expected values based on related compounds and would need to be experimentally determined.
Electrochemical Properties: Probing Redox Behavior
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, one can estimate the energies of the HOMO and LUMO levels, respectively. The oxidation potential is related to the HOMO energy, as it involves the removal of an electron from this orbital. Conversely, the reduction potential is related to the LUMO energy, as it involves the addition of an electron to this orbital. For many organic molecules, these electrochemical processes can be irreversible, but the peak potentials still provide valuable information about the frontier orbital energies.
Experimental and Computational Protocols
Computational Workflow for Electronic Property Prediction
A robust computational investigation of 6-Iodo-2-phenylimidazo[1,2-a]pyridine's electronic properties would typically follow these steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is a crucial step as the geometry directly influences the electronic properties.
-
Frequency Calculation: A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated.
-
Simulated Absorption Spectrum: Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Vis absorption spectrum.
Caption: A streamlined workflow for experimental photophysical characterization.
Conclusion
The electronic properties of 6-Iodo-2-phenylimidazo[1,2-a]pyridine are of significant interest to researchers in diverse scientific fields. While specific experimental data for this exact molecule may not be readily available in the public domain, this guide provides a comprehensive framework for its investigation. By employing a synergistic approach of computational modeling and experimental spectroscopy, a detailed understanding of its HOMO-LUMO energetics, photophysical behavior, and electrochemical characteristics can be achieved. This knowledge is paramount for the rational design of novel pharmaceuticals, advanced materials, and functional molecular systems based on the versatile imidazo[1,2-a]pyridine scaffold.
References
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- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of C6-Iodo-Imidazo[1,2-a]pyridines: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Functionalization of this heterocyclic system is key to modulating its pharmacological properties, and the C6 position, in particular, offers a strategic vector for structural diversification. This in-depth guide provides a comprehensive overview of the reactivity profile of 6-iodo-imidazo[1,2-a]pyridine, a critical precursor for introducing molecular complexity. We will delve into the mechanistic underpinnings and provide field-proven experimental protocols for its most vital transformations, with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of the C6-Iodo-Imidazo[1,2-a]pyridine Synthon
The imidazo[1,2-a]pyridine core is found in numerous pharmaceuticals, including the hypnotic agent Zolpidem and the antiulcer drug Olprinone. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with biological targets. The ability to selectively modify its periphery is paramount for structure-activity relationship (SAR) studies.
The C6 position of the imidazo[1,2-a]pyridine ring is an attractive site for substitution. Functionalization at this position can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The 6-iodo derivative serves as a highly versatile and reactive handle for introducing a wide range of substituents through modern synthetic methodologies. Its synthesis is typically achieved through the condensation of the corresponding 2-amino-5-iodopyridine with chloroacetaldehyde, a method that can be optimized to produce high yields.[5][6] The carbon-iodine bond at the C6 position is sufficiently labile to participate in a variety of powerful bond-forming reactions, most notably palladium-catalyzed cross-couplings.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C6 Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of heteroaromatic systems like imidazo[1,2-a]pyridines.[7][8] The 6-iodo substituent is an excellent electrophilic partner in these transformations due to the C-I bond's favorable reactivity in the initial oxidative addition step of the catalytic cycle.[9]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction for C-C bond formation.[10] Its advantages include the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and the generation of non-toxic byproducts.
Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the 6-iodo-imidazo[1,2-a]pyridine to a Pd(0) complex, forming a Pd(II) intermediate.[9][11] This is often the rate-determining step. The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can accelerate this step and stabilize the catalytic species.[10][12] Following oxidative addition, transmetalation occurs, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[7] The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields for the Suzuki coupling of 6-halogenoimidazo[1,2-a]pyridines.
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 6-Halogenoimidazo[1,2-a]pyridines
| Entry | Halide (at C6) | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Bromo | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH | 150 (MW) | 20 min | 83-95 | | | 2 | Bromo | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/EtOH | 150 (MW) | 20 min | 83-95 | | | 3 | Chloro | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH | 150 (MW) | 20 min | High | | | 4 | Iodo | SILP-Pd | Et₃N | DMF | 100 | 7 h | - |[5] |
Note: Yields are often substrate-dependent. MW denotes microwave irradiation.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Preparation: To a microwave-safe vial equipped with a magnetic stir bar, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq.).
-
Solvent Addition: Add a degassed mixture of dioxane and ethanol (or another suitable solvent system).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-a]pyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[13] This reaction is invaluable for creating conjugated systems and is typically co-catalyzed by palladium and copper(I).[14][15]
Mechanism and Causality: The Sonogashira reaction involves two interconnected catalytic cycles.[15] The palladium cycle is similar to that of the Suzuki coupling, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive towards transmetalation with the Pd(II) complex than the alkyne itself.[15][16] The amine base is crucial as it not only scavenges the HX byproduct but also facilitates the deprotonation of the terminal alkyne.[13]
Experimental Protocol: General Sonogashira Coupling
-
Inert Atmosphere: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-iodoimidazo[1,2-a]pyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq.).
-
Solvent and Reagents: Add a suitable degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.1-1.5 eq.) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[17][18] This reaction has largely replaced harsher classical methods like the Ullmann condensation for the synthesis of arylamines.[17]
Mechanism and Causality: The mechanism mirrors other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation by a strong base (e.g., sodium tert-butoxide), and reductive elimination.[12][17] The development of sterically hindered and electron-rich phosphine ligands by Buchwald and others has been critical to the success of this reaction, allowing for the coupling of a wide range of amines with high efficiency.[12][19]
Diagram 2: Experimental Workflow for C6-Functionalization
A typical workflow for the cross-coupling functionalization of 6-iodo-imidazo[1,2-a]pyridine.
Other Important Transformations
While palladium-catalyzed reactions are dominant, the C6-iodo group can participate in other valuable transformations.
Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid reaction, typically using an organolithium reagent like n-butyllithium or tert-butyllithium, to convert an aryl halide into an aryllithium species.[20][21] The exchange rate follows the trend I > Br > Cl, making aryl iodides ideal substrates.[20] This transformation generates a potent C6-nucleophile/base that can react with various electrophiles (e.g., aldehydes, ketones, CO₂).
Causality and Protocol Considerations: The reaction is kinetically controlled and must be performed at very low temperatures (typically -78 °C) to prevent unwanted side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent.[21][22] Ethereal solvents like THF or diethyl ether are commonly used.[21] The resulting 6-lithio-imidazo[1,2-a]pyridine is a powerful intermediate for introducing functionalities that are not accessible through cross-coupling.
Copper-Catalyzed Reactions (Ullmann Condensation)
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[23] While often requiring harsh conditions (high temperatures, polar solvents), modern ligand-accelerated protocols have improved its scope and practicality.[23] For the 6-iodo-imidazo[1,2-a]pyridine, this can be an alternative to the Buchwald-Hartwig amination for certain C-N bond formations or for synthesizing aryl ethers (C-O coupling).[5][23]
Conclusion and Future Outlook
The 6-iodo-imidazo[1,2-a]pyridine is a cornerstone synthon for the synthesis of novel derivatives with potential therapeutic applications. Its reactivity is dominated by highly efficient and versatile palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These methods provide reliable and modular access to a vast chemical space from a single, readily prepared precursor. Furthermore, transformations such as lithium-halogen exchange open avenues to alternative functionalization patterns. As the demand for novel imidazo[1,2-a]pyridine-based drug candidates continues to grow, a deep understanding of the reactivity of the C6-iodo intermediate will remain essential for innovation in medicinal chemistry and drug development.
References
- Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. R Discovery.
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Unknown Source.
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Unknown Source.
- Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework | Request PDF. ResearchGate.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC.
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science Publishers.
- Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Bentham Science Publishers.
- Reactivity of 3-iodoimidazo[1,2-a]pyridines Using a Suzuki-type Cross-Coupling Reaction. Unknown Source.
- Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE.
- Buchwald–Hartwig amination. Wikipedia.
- Metal–halogen exchange. Wikipedia.
- Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.
- Ullmann condensation. Wikipedia.
- lithium halogen exchange #1 revised. Unknown Source.
- A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Unknown Source.
- Sonogashira Coupling. Organic Chemistry Portal.
- Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. PMC.
- Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine | PDF | Organic Chemistry. Scribd.
- Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC.
- Sonogashira Coupling. Chemistry LibreTexts.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI.
- ChemInform Abstract: Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions | Request PDF. ResearchGate.
- Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
- Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
- Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides†. Sciforum.
- One-pot regiospecific synthesis of imidazo[1,2-a]pyridines: a novel, metal-free, three-component reaction for the formation of C-N, C-O, and C-S bonds. PubMed.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Semantic Scholar.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Unknown Source.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
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Fluorescence Characteristics of 2-Phenylimidazo[1,2-a]pyridine Derivatives
Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, widely recognized for its utility in GABA-A receptor modulation (e.g., Zolpidem). However, beyond its pharmacological profile, the 2-phenylimidazo[1,2-a]pyridine (PIP) core exhibits tunable photophysical properties that make it an exceptional candidate for optoelectronics and bioimaging.
This guide analyzes the fluorescence mechanisms of PIP derivatives, distinguishing between Intramolecular Charge Transfer (ICT) in standard derivatives and Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-hydroxyphenyl) analogs. It provides actionable protocols for synthesis, characterization, and quantum yield determination, grounded in rigorous structure-activity relationships (SAR).
Molecular Architecture & Photophysical Mechanisms
The fluorescence of 2-phenylimidazo[1,2-a]pyridine arises from the rigid fusion of the pyridine and imidazole rings, creating a planar
The Core Mechanism: - * Transitions & ICT
For standard derivatives (e.g., 4'-OMe, 4'-CN), fluorescence stems from a
-
Emission Range: Typically 450–550 nm (Blue to Green).
-
Solvatochromism: These derivatives exhibit positive solvatochromism. Increasing solvent polarity stabilizes the highly dipolar excited state (ICT state) more than the ground state, leading to a bathochromic (red) shift.
The ESIPT Mechanism (The "Stokes Shift" Anomaly)
When a hydroxyl group is introduced at the ortho position of the phenyl ring (2'-OH), the mechanism shifts drastically to Excited-State Intramolecular Proton Transfer (ESIPT) .[1]
-
Ground State (Enol): An intramolecular hydrogen bond forms between the 2'-OH and the N1 of the imidazole.
-
Excitation: Upon UV excitation, the acidity of the -OH and the basicity of the N1 increase, driving a rapid proton transfer.
-
Excited State (Keto): The molecule relaxes to a tautomeric keto-form in the excited state (
). -
Emission: Radiative decay occurs from the keto form, resulting in a massive Stokes shift (>10,000 cm
) as the molecule emits at a much lower energy than it absorbed.
Visualization: ESIPT Photophysics
The following Jablonski diagram illustrates the four-level photophysical cycle characteristic of ESIPT-active PIP derivatives.
Figure 1: Four-level energy diagram depicting the ESIPT process in 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine.
Structure-Activity Relationships (SAR) & Substituent Effects
The fluorescence quantum yield (
Electronic Modulation
The Highest Occupied Molecular Orbital (HOMO) typically resides on the imidazo[1,2-a]pyridine core, while the Lowest Unoccupied Molecular Orbital (LUMO) extends over the phenyl ring.
| Substituent Type | Examples | Effect on | Effect on | Mechanism |
| Electron-Donating (EDG) | -OMe, -NMe | Red Shift (Bathochromic) | Increases | Stabilizes ICT state; extends conjugation. |
| Electron-Withdrawing (EWG) | -CN, -CF | Blue Shift (Hypsochromic) | Variable | Lowers HOMO/LUMO levels; -F often retains high |
| Nitro Group (Strong EWG) | -NO | Quenching | Near Zero | Photo-induced Electron Transfer (PET) pathway dominates radiative decay. |
| Ortho-Hydroxyl | 2'-OH | Large Red Shift | Low in Sol. / High in Solid | Activates ESIPT ; induces solid-state emission (AIE-like). |
Solid-State Luminescence & Polymorphism
Unlike many fluorophores that suffer from Aggregation-Caused Quenching (ACQ), ESIPT-active PIP derivatives often exhibit Aggregation-Induced Emission Enhancement (AIEE) .
-
In Solution: Non-radiative decay via bond rotation (twisting) competes with fluorescence, leading to low
(~0.01). -
In Solid State: Crystal packing restricts intramolecular rotation (RIR), shutting down non-radiative pathways.
can rise to 0.5–0.6. -
Polymorphism: Different crystal packing arrangements (e.g.,
-stacked dimers vs. herringbone) can shift emission colors from blue-green to yellow.
Experimental Protocols
Synthesis: The Modified Ortoleva-King Reaction
While traditional methods use
Reagents:
-
2-Aminopyridine (1.0 eq)
-
Acetophenone derivative (1.0 eq)
-
Iodine (
) or [Bmim]Br (Catalyst/Oxidant)
Workflow Diagram:
Figure 2: One-pot synthesis workflow for 2-phenylimidazo[1,2-a]pyridine derivatives.
Fluorescence Quantum Yield ( ) Measurement
Critical Note: PIP derivatives are prone to the Inner Filter Effect (IFE) due to overlapping absorption and emission bands in concentrated solutions.
Protocol:
-
Standard Selection: Choose a standard with a known
in a similar wavelength range (e.g., Quinine Sulfate in 0.1 M H SO , ). -
Sample Preparation:
-
Prepare 5 dilutions of the sample in spectroscopic grade solvent (e.g., EtOH, THF).
-
Constraint: Absorbance at excitation wavelength (
) must be < 0.1 OD (Optical Density) to eliminate IFE.
-
-
Measurement:
-
Record UV-Vis absorbance at
.[1] -
Record integrated fluorescence intensity (
) under identical instrument settings (slit width, PMT voltage).
-
-
Calculation:
- : Slope of the plot of Integrated Fluorescence vs. Absorbance.
- : Refractive index of the solvent.
Applications in Bio-Imaging and Sensing
pH Sensing (Ratiometric)
The N1 nitrogen of the imidazo[1,2-a]pyridine core is basic (
-
Mechanism: Protonation induces a hypsochromic (blue) shift in absorption and often quenches fluorescence ("Turn-Off").
-
Utility: Useful for monitoring acidic organelles (lysosomes).
Metal Ion Detection
Derivatives substituted with chelating groups (e.g., Schiff bases at the 3-position) utilize the N1 and the substituent to bind metal ions (
-
Chelation Enhanced Fluorescence (CHEF): Binding locks the C-C bond rotation, reducing non-radiative decay and enhancing quantum yield.
References
-
Mutai, T., et al. (2016).[4] "The development of aryl-substituted 2-phenylimidazo[1,2-a]pyridines (PIP) with various colors of excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state." Journal of Materials Chemistry C. Link
-
Santis, S., et al. (2012). "Excited-State Intramolecular Proton Transfer (ESIPT) Emission of Hydroxyphenylimidazopyridine: Computational Study on Enhanced and Polymorph-Dependent Luminescence in the Solid State." The Journal of Physical Chemistry A. Link
-
BenchChem Technical Guides. (2025). "In-depth Technical Guide: Photophysical Properties of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine." BenchChem.[1][5][6] Link
-
Bagdi, A.K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines using a one-pot three-component coupling reaction." Chemical Communications. Link
-
Tomkeviciene, A., et al. (2019). "Solid-state emitters based on the tunable excited-state intramolecular proton transfer (ESIPT) fluorescence of imidazo[1,2-a]pyridine derivatives." Dyes and Pigments. Link
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- 4. The development of aryl-substituted 2-phenylimidazo[1,2- a ]pyridines (PIP) with various colors of excited-state intramolecular proton transfer (ESIPT ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC00376A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine via Modified Tschitschibabin Condensation
Introduction & Scientific Rationale
Imidazo[1,2-a]pyridines are privileged nitrogen-fused bicyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in anxiolytics, antivirals, and macrofilaricides[1][2]. This application note details a highly efficient, self-validating protocol for synthesizing 6-iodo-2-phenylimidazo[1,2-a]pyridine from 2-amino-5-iodopyridine and 2-bromoacetophenone.
While recent advances have introduced solvent-free or multi-component variants[1][3], the classical bimolecular condensation in a polar protic solvent remains the most scalable and mechanistically predictable approach for
Mechanistic Insights & Causality
Understanding the step-by-step causality of this reaction is critical for troubleshooting and scaling. The transformation is a cascade process driven by nucleophilic attacks and thermodynamic aromatization:
-
Regioselective Alkylation: The reaction initiates via an
attack by the endocyclic pyridine nitrogen on the -carbon of 2-bromoacetophenone[4]. Despite the presence of the exocyclic primary amine, the endocyclic nitrogen is significantly more nucleophilic. This is because the lone pair on the exocyclic amino group is delocalized into the pyridine ring via resonance, increasing the electron density on the ring nitrogen. -
Cyclization: The resulting intermediate is an
-pyridinium ketone hydrobromide salt. The addition of a mild base (e.g., ) neutralizes the hydrobromide, preventing the protonation of unreacted 2-aminopyridine. Freeing the exocyclic amine increases its nucleophilicity, allowing it to undergo an intramolecular nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate. -
Aromatization: Subsequent dehydration (loss of
) drives the thermodynamic formation of the fully aromatic 6-iodo-2-phenylimidazo[1,2-a]pyridine system.
Mechanistic pathway for the synthesis of 6-iodo-2-phenylimidazo[1,2-a]pyridine.
Experimental Protocol
Self-Validating Workflow: This protocol is designed to be self-validating. Ethanol is selected as the solvent because it provides excellent solubility for the reactants at reflux while demonstrating poor solubility for the final aromatic product at room temperature, thereby establishing a visual confirmation of product formation and a built-in crystallization step[3].
Reagents & Materials
-
2-Amino-5-iodopyridine: 1.0 equiv, 10 mmol, 2.20 g
-
2-Bromoacetophenone: 1.05 equiv, 10.5 mmol, 2.09 g
-
Sodium bicarbonate (
): 1.2 equiv, 12 mmol, 1.01 g -
Ethanol (Absolute): 30 mL
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-iodopyridine (2.20 g) and 2-bromoacetophenone (2.09 g) in 30 mL of absolute ethanol.
-
Base Addition: Add
(1.01 g) to the suspension. Insight: The mild base acts as an acid scavenger for the generated HBr, preventing the reaction from stalling. -
Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under an inert nitrogen atmosphere for 4-6 hours. The mixture will initially become homogeneous, followed by a slight darkening as the pyridinium intermediate forms.
-
In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane/Ethyl Acetate 3:1 v/v). The starting 2-amino-5-iodopyridine (
) should disappear, replaced by a new, strongly UV-active spot ( ). -
Workup: Once the reaction is deemed complete by TLC, remove the heat and allow the reaction to cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water while stirring vigorously. A precipitate will form immediately.
-
Isolation: Filter the resulting solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts, followed by cold ethanol (10 mL) to remove any unreacted 2-bromoacetophenone.
-
Purification: Recrystallize the crude solid from hot ethanol to yield 6-iodo-2-phenylimidazo[1,2-a]pyridine as a crystalline solid. Dry under high vacuum at 40 °C for 12 hours.
Analytical Validation
To ensure trustworthiness and verify the structural integrity of the synthesized compound, compare the isolated product against the following standardized analytical parameters[5].
| Parameter | Expected Value / Observation |
| Physical State | Off-white to pale yellow crystalline solid |
| Yield | 75 - 85% |
| TLC ( | ~0.5 (Hexane/EtOAc 3:1, UV 254 nm) |
| Mass Spectrometry (ESI) |
References[4] Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review | Source: BIO Web of Conferences | URL:Click Here for Verification[3] Title: Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines | Source: ResearchGate | URL:Click Here for Verification[1] Title: Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using -isocyanoacetamides | Source: Sciforum | URL:Click Here for Verification[2] Title: Bis-Cationic Heteroaromatics as Macrofilaricides: Synthesis of Bis-Amidine and Bis-Guanylhydrazone Derivative | Source: American Chemical Society | URL:Click Here for Verification[5] Title: Supporting Information - Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines | Source: The Royal Society of Chemistry | URL:Click Here for Verification
Sources
Protocol for condensation of 2-amino-5-iodopyridine with phenacyl bromide
Application Note: Protocol for the Condensation of 2-Amino-5-iodopyridine with Phenacyl Bromide
Executive Summary
The synthesis of substituted imidazo[1,2-a]pyridines is a cornerstone in modern medicinal chemistry. Specifically, 6-iodo-2-phenylimidazo[1,2-a]pyridine serves as a critical synthetic intermediate. It is heavily utilized in the development of bis-cationic heteroaromatics evaluated as macrofilaricides 1, as well as in the synthesis of piperidinyl small molecule degraders targeting the Helios protein 2. This application note details a robust, field-proven protocol for its synthesis via a Tschitschibabin-type condensation.
Reaction Causality & Mechanism
The formation of the imidazo[1,2-a]pyridine core from 2-amino-5-iodopyridine and phenacyl bromide (2-bromoacetophenone) is a multi-step cascade 3. Understanding the mechanistic causality is essential for troubleshooting and optimization:
-
Intermolecular Alkylation (
) : The endocyclic pyridine nitrogen is more nucleophilic than the exocyclic amino group. It attacks the -carbon of phenacyl bromide, displacing the bromide ion and forming a pyridinium hydrobromide intermediate. -
Neutralization : The addition of a mild base (sodium bicarbonate) neutralizes the hydrobromide salt, restoring the nucleophilicity of the exocyclic primary amine.
-
Intramolecular Cyclization : The liberated exocyclic amine attacks the ketone carbonyl, forming a hemiaminal intermediate.
-
Dehydration : Thermodynamically driven by the formation of a fully conjugated aromatic system, the hemiaminal dehydrates to yield the final 6-iodo-2-phenylimidazo[1,2-a]pyridine.
Reaction mechanism of imidazo[1,2-a]pyridine synthesis via Tschitschibabin condensation.
Materials and Reagents
The following table summarizes the stoichiometric requirements for a standard 25.1 mmol scale reaction 2.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| 2-Amino-5-iodopyridine | 220.01 | 1.00 eq | 5.53 g | Nucleophile / Scaffold |
| Phenacyl bromide | 199.04 | 1.00 eq | 5.00 g | Electrophile |
| Sodium bicarbonate ( | 84.01 | 2.20 eq | 4.64 g | Mild Base |
| Ethanol (Absolute) | 46.07 | Solvent | 100 mL | Reaction Medium |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes specific observational checkpoints to ensure high-fidelity execution.
Experimental workflow for the synthesis of 6-iodo-2-phenylimidazo[1,2-a]pyridine.
Phase 1: Initial Alkylation
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 2-amino-5-iodopyridine (5.53 g, 25.1 mmol) and phenacyl bromide (5.00 g, 25.1 mmol) to the flask.
-
Suspend the solids in 100 mL of absolute ethanol.
-
Heat the mixture to reflux (
) under continuous stirring for 2 hours.-
Causality Insight: This primary reflux is conducted in the absence of base. Delaying base addition prevents the base-catalyzed degradation (or undesired aldol condensation) of phenacyl bromide, ensuring the
alkylation proceeds cleanly to form the pyridinium hydrobromide intermediate. -
Self-Validation Check: An aliquot evaluated via Thin Layer Chromatography (TLC) should show the complete consumption of phenacyl bromide before proceeding.
-
Phase 2: Cyclization and Aromatization 5. Briefly remove the heat source and allow the reaction to cool slightly (to avoid vigorous effervescence). 6. Add sodium bicarbonate (4.64 g, 55.3 mmol) in one portion.
-
Self-Validation Check: The immediate evolution of
gas confirms the active neutralization of the hydrobromide salt.
-
Reapply heat and reflux the mixture for an additional 5 hours.
-
Causality Insight: The extended secondary reflux provides the thermal energy required to drive the intramolecular cyclization and the subsequent dehydration step, yielding the fully aromatic system.
-
Phase 3: Work-up and Isolation
8. Remove the flask from the heat source and allow it to cool to room temperature. A precipitate will typically form as the solubility of the product decreases in the cooling ethanol.
9. Filter the solid product under vacuum using a Büchner funnel.
10. Wash the filter cake thoroughly with distilled water (3
Analytical Characterization
Verification of the isolated product is critical. The following table summarizes the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the target compound 3.
| Analytical Method | Expected Signals | Assignment |
| Imidazopyridine core proton (C5-H) | ||
| Phenyl ring ortho-protons | ||
| Imidazole ring proton (C3-H) | ||
| Phenyl ring meta/para-protons | ||
| Pyridine ring protons (C7-H, C8-H) | ||
| Characteristic aromatic carbons. The peak at ~75 ppm corresponds to the C-I carbon. |
Troubleshooting & Optimization
-
Incomplete Reaction / Low Yield : If TLC indicates unreacted phenacyl bromide after the first 2 hours, ensure the ethanol is strictly anhydrous. Trace water can hydrolyze the phenacyl bromide to the corresponding alcohol, terminating the reaction pathway.
-
Dark/Tarry Impurities : Over-heating or using a stronger base (such as NaOH or KOH) can lead to the polymerization of the
-haloketone. is chosen specifically for its mild nature, which minimizes these side reactions and preserves the integrity of the electrophile 2. -
Purification : If the crude product presents minor impurities, it can be efficiently recrystallized from a mixture of ethanol and water, or purified via silica gel column chromatography (eluting with Hexane/Ethyl Acetate gradients).
References
- Title: WO2022081976A1 - Piperidinyl small molecule degraders of helios and methods of use Source: Google Patents URL
- Title: Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences Source: Organic & Biomolecular Chemistry - RSC Publishing URL
- Source: American Chemical Society (Journal of Medicinal Chemistry)
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-containing heterocyclic core utilized extensively in medicinal chemistry, appearing in therapeutics ranging from anxiolytics (e.g., zolpidem) to advanced kinase inhibitors and targeted protein degraders[1][2]. Within this structural class, 6-Iodo-2-phenylimidazo[1,2-a]pyridine serves as a highly versatile building block. This application note details a field-proven, highly optimized Suzuki-Miyaura cross-coupling protocol for the C6-functionalization of this scaffold, emphasizing the mechanistic causality behind catalyst, base, and solvent selection to ensure reproducible, high-yield C-C bond formation.
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating system, a successful cross-coupling reaction requires aligning the electronic properties of the substrate with the correct catalytic microenvironment.
-
Substrate Reactivity (Why C6?): The imidazo[1,2-a]pyridine core features an electron-rich imidazole ring fused to a relatively electron-deficient pyridine ring[2]. While the C3 position is highly nucleophilic and typically functionalized via electrophilic attack or direct C-H activation[2], the C6 position requires a different approach. Halogenation at C6, specifically with iodine, creates a highly reactive C-I bond. Because the pyridine ring withdraws electron density, the C6-I bond is exceptionally susceptible to rapid oxidative addition by Pd(0) complexes[3].
-
Catalyst Dynamics (PdCl₂[dppf] vs. Pd[PPh₃]₄): While traditional Pd(PPh3)4 is often used for generalized imidazo[1,2-a]pyridine couplings[4], PdCl2(dppf) is vastly superior for the 6-iodo derivative[1]. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a strict cis-geometry on the palladium intermediate. This spatial constraint significantly lowers the activation energy required for the final reductive elimination step, rapidly releasing the sterically demanding 6-aryl-2-phenylimidazo[1,2-a]pyridine product and minimizing off-target protodeboronation of the boronic acid.
-
Base and Solvent Causality: The use of Cs2CO3 in a biphasic 1,4-Dioxane/H2O mixture is non-negotiable for maximizing yields[1]. The aqueous component is critical; it dissolves the inorganic base and facilitates the halide-to-hydroxo/carbonato ligand exchange on the Pd(II) center. Without this water-mediated base exchange, the transmetalation with the arylboronic acid stalls, leading to catalyst degradation and incomplete conversion[1][4].
Reaction Optimization Data
The following table summarizes the quantitative data driving the selection of the optimal reaction conditions.
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME / H₂O (4:1) | 95–120 (MW) | 45–70% | Standard conditions; prone to protodeboronation with electron-deficient boronic acids; slower reductive elimination[4]. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 100 | 65–80% | Effective for sterically hindered substrates, but requires strictly anhydrous/anaerobic handling of free phosphine ligands. |
| PdCl₂(dppf) (5 mol%) | Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | >85% | Optimal; dppf accelerates reductive elimination; Cs₂CO₃ provides superior solubility and rapid transmetalation kinetics[1]. |
Experimental Protocol
Target: Synthesis of 6-Aryl-2-phenylimidazo[1,2-a]pyridine derivatives.
Reagents & Materials
-
Substrate: 6-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol, 320.13 g/mol )
-
Coupling Partner: Arylboronic acid or Heteroarylboronic acid (1.2–1.5 equiv)
-
Catalyst: PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv, 5 mol%)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 3.0 mmol)[1]
-
Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)
Step-by-Step Methodology
-
Reactor Charging: To an oven-dried 20 mL Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-Iodo-2-phenylimidazo[1,2-a]pyridine, the selected arylboronic acid, PdCl₂(dppf)-CH₂Cl₂, and Cs₂CO₃.
-
Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane (8.0 mL) followed by Deionized Water (2.0 mL). Immediately seal the flask with a rubber septum and sparge the biphasic mixture with inert gas (Nitrogen or Argon) via a submerged needle for 10–15 minutes.
-
Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) and promote the undesired oxidative homocoupling of the boronic acid.
-
-
Reaction Execution: Replace the sparging needle with an inert gas balloon. Transfer the flask to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Heat for 4 to 8 hours.
-
Reaction Monitoring: Monitor the reaction progression via LC-MS or TLC (typically 1:1 Hexanes/EtOAc). The disappearance of the starting material mass (m/z 321 [M+H]+) indicates completion.
-
Workup: Remove the flask from the heat source and cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel and isolate the organic phase. Extract the aqueous phase once more with Ethyl Acetate (10 mL).
-
Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure 6-aryl-2-phenylimidazo[1,2-a]pyridine product.
Catalytic Cycle Visualization
Catalytic cycle of the Suzuki-Miyaura coupling for 6-Iodo-2-phenylimidazo[1,2-a]pyridine.
References
- Title: Piperidinyl small molecule degraders of helios and methods of use (WO2022081976A1)
-
Title: Bis-Cationic Heteroaromatics as Macrofilaricides: Synthesis of Bis-Amidine and Bis-Guanylhydrazone Derivative Source: American Chemical Society (ACS) URL: [Link]
-
Title: Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach Source: MDPI URL: [Link]
Sources
- 1. WO2022081976A1 - Piperidinyl small molecule degraders of helios and methods of use - Google Patents [patents.google.com]
- 2. 3-Iodo-2-phenylimidazo[1,2-a]pyridine | 64413-90-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach [mdpi.com]
Revolutionizing Drug Discovery: Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antiviral, antiulcer, and antibacterial properties. The functionalization of this privileged heterocycle is of paramount importance in the development of novel drug candidates. Among the various positions on the imidazo[1,2-a]pyridine ring system, the C6 position offers a strategic vector for molecular elaboration. This application note provides an in-depth guide to the palladium-catalyzed cross-coupling of 6-iodo-2-phenylimidazo[1,2-a]pyridine, a key intermediate for the synthesis of a wide array of derivatives.
This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Beyond a simple recitation of steps, we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, reproducible results.
Synthesis of the Core Scaffold: 6-Iodo-2-phenylimidazo[1,2-a]pyridine
A reliable and scalable synthesis of the starting material is the foundation of any successful derivatization campaign. The 6-iodo-2-phenylimidazo[1,2-a]pyridine can be efficiently prepared from commercially available 2-amino-5-iodopyridine and 2-bromoacetophenone.
Protocol: Synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Reagents and Equipment:
-
2-amino-5-iodopyridine
-
2-bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-amino-5-iodopyridine (1.0 eq) and ethanol.
-
Add 2-bromoacetophenone (1.1 eq) to the solution.
-
Add sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-iodo-2-phenylimidazo[1,2-a]pyridine as a solid. The CAS number for this compound is 61982-63-6.[1]
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
The "Why": Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium source, ligand, and base is critical for efficient catalysis. For electron-rich imidazo[1,2-a]pyridines, a Pd(0) source, often generated in situ from a Pd(II) precatalyst, is essential. The ligand, typically a bulky, electron-rich phosphine, stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The base activates the boronic acid for transmetalation.
Sources
Application Note: Strategic Functionalization of the Imidazo[1,2-a]pyridine Scaffold via Sonogashira Coupling
Topic: Sonogashira Cross-Coupling of 6-Iodo-2-phenylimidazo[1,2-a]pyridine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for blockbuster drugs like Zolpidem (Ambien) and Alpidem.[1] While the C-3 position is naturally nucleophilic and prone to electrophilic aromatic substitution, the C-6 position requires transition-metal-catalyzed activation for functionalization.
This guide details the protocol for the Sonogashira cross-coupling of 6-iodo-2-phenylimidazo[1,2-a]pyridine . This specific transformation is critical for expanding the Structure-Activity Relationship (SAR) profile of the scaffold, allowing the introduction of rigid alkynyl linkers that can probe deep hydrophobic pockets in target proteins (e.g., GABA receptors, kinases).
Scientific Foundation & Mechanistic Insight
Substrate Analysis: Why 6-Iodo?
The choice of the iodide congener over bromide or chloride is deliberate and consequential:
-
Bond Energy: The C(sp2)–I bond (~65 kcal/mol) is significantly weaker than C–Br (~81 kcal/mol). This facilitates rapid oxidative addition by the Pd(0) species, often the rate-determining step in cross-coupling.
-
Selectivity: The high reactivity of the iodide allows for milder reaction temperatures (often RT to 50°C), which preserves the integrity of the imidazo[1,2-a]pyridine core and minimizes side reactions at the nucleophilic C-3 position.
-
Electronic Context: The bridgehead nitrogen (N-4) exerts an electron-withdrawing effect on the pyridine ring, activating the C-6 position for nucleophilic attack, but in the context of Pd-catalysis, it renders the C-6 position electron-deficient enough to stabilize the intermediate aryl-palladium species.
Catalyst & Ligand Selection
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] is the preferred precatalyst. It is air-stable and readily reduced in situ to the active Pd(0) species by the amine base or the alkyne.
-
Co-catalyst: Copper(I) Iodide (CuI) is essential for the "standard" cycle, forming a copper-acetylide species that transmetallates efficiently to palladium.
-
Base/Solvent: Triethylamine (Et3N) in Dimethylformamide (DMF) . DMF is required to solubilize the planar, lipophilic 2-phenylimidazo[1,2-a]pyridine substrate, preventing precipitation of the intermediate oxidative addition complex.
Mechanistic Pathway
The reaction proceeds through the classic Sonogashira cycles (Pd and Cu). Critical to this specific substrate is the Transmetallation step, where the steric bulk of the 2-phenyl group is distal enough not to hinder the approach of the copper acetylide, ensuring high yields.
Figure 1: Catalytic cycle for the Sonogashira coupling of 6-iodo-2-phenylimidazo[1,2-a]pyridine.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |
| 6-Iodo-2-phenylimidazo[1,2-a]pyridine | 320.13 | 1.0 | Limiting Reagent | Prepared via condensation of 2-amino-5-iodopyridine + phenacyl bromide. |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.2 - 1.5 | Coupling Partner | Excess compensates for homocoupling (Glaser) side reaction. |
| Pd(PPh3)2Cl2 | 701.90 | 0.05 (5 mol%) | Catalyst | Store under inert atmosphere. |
| CuI | 190.45 | 0.02 (2 mol%) | Co-catalyst | Must be off-white/tan. Green/blue indicates oxidation (bad). |
| Triethylamine (Et3N) | 101.19 | 3.0 | Base | Distilled or HPLC grade. |
| DMF | N/A | Solvent | Solvent | Anhydrous, degassed (sparged with Ar/N2). |
Step-by-Step Procedure (Standard Pd/Cu Method)
Step 1: Reaction Setup (Inert Atmosphere)
-
Oven-dry a 25 mL round-bottom flask or Schlenk tube containing a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
Charge the flask with 6-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 320 mg), Pd(PPh3)2Cl2 (0.05 mmol, 35 mg), and CuI (0.02 mmol, 4 mg).
-
Critical Check: Ensure CuI is not oxidized. If it is green, wash with THF or use a fresh batch.
-
-
Cap the vessel with a rubber septum and purge with Argon for 5 minutes.
Step 2: Solvent & Reagent Addition
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Add Triethylamine (3.0 mmol, 420 µL) via syringe.
-
Stir the mixture at Room Temperature (RT) for 5 minutes to ensure partial dissolution. The solution typically turns yellow/orange.
-
Add the Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol, 132 µL) dropwise via syringe.
Step 3: Reaction Execution
-
Stir the reaction mixture at Room Temperature for 1 hour.
-
Monitor by TLC (Hexane:EtOAc 3:1). The starting iodide (Rf ~0.4) should disappear, and a highly fluorescent blue/green spot (product) should appear (Rf ~0.5-0.6).
-
Optimization: If conversion is incomplete after 2 hours, heat the mixture to 50°C . Avoid temperatures >80°C to prevent degradation of the catalyst or Glaser homocoupling of the alkyne.
Step 4: Work-up
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash the organic layer with Water (2 x 15 mL) to remove DMF and ammonium salts.
-
Wash with Brine (1 x 15 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (Start 90:10 → End 70:30).
-
Isolate the product as a solid (often pale yellow or off-white).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 6-alkynyl-2-phenylimidazo[1,2-a]pyridine.
Troubleshooting & Optimization (Self-Validating Systems)
The "Glaser" Problem (Homocoupling)
If you observe a major byproduct consisting of two alkyne units coupled together (di-yne), oxygen is present in your system.
-
Validation: Run the reaction with strictly degassed solvents (freeze-pump-thaw) to confirm if the byproduct disappears.
-
Solution: Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar intermediate.
Incomplete Conversion
If the starting iodide remains despite heating:
-
Cause: Catalyst poisoning (often by N-coordination from the imidazo-pyridine nitrogen if the concentration is too high).
-
Solution: Switch to a more robust catalyst system like PdCl2(dppf) or increase the catalyst loading to 10 mol%.
Copper-Free Alternative (Green Chemistry/Pharma)
For pharmaceutical applications where trace copper contamination is unacceptable:
-
Protocol: Use Pd(OAc)2 (2 mol%) + XPhos (4 mol%) with Cs2CO3 (2 equiv) in MeCN at 80°C.
-
Mechanism: This relies on the "Copper-free Sonogashira" cycle, often involving a rate-limiting deprotonation of the alkyne by the base-bound Pd-species.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Sonogashira Coupling on Heterocycles
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link
-
-
Specific Reactivity of 6-Haloimidazo[1,2-a]pyridines
-
Gueiffier, A., et al. "Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives." Journal of Medicinal Chemistry, 1998. Link
-
-
Palladium Catalysts in Pharma
-
Magano, J., & Monfette, S. "Key Interactions in the Development of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry." Nature Reviews Chemistry, 2020. Link
-
-
Green/Copper-Free Protocols
Sources
Application Note: Selective C-H Activation at the C3 Position of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Introduction: The Strategic Value of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (IP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs and clinical candidates.[1][2][3] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (osteoporosis) feature this core, highlighting its broad therapeutic potential.[3][4] Consequently, developing efficient and modular synthetic routes to functionalized IPs is of paramount importance.
Direct C-H activation has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic systems, bypassing the need for pre-functionalization.[3] The imidazo[1,2-a]pyridine ring system is particularly amenable to this approach, with the C3 position being the most electron-rich and nucleophilic carbon, rendering it highly susceptible to electrophilic substitution and C-H functionalization.[4][5][6]
This application note provides a comprehensive protocol for the selective C-H arylation at the C3 position of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. The strategic inclusion of the iodine atom at the C6 position is crucial; it is preserved during the C3-arylation and serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the scaffold. This methodology provides a streamlined pathway to complex, multi-substituted IP derivatives for screening in drug discovery programs.[7]
Mechanistic Principles: The Palladium-Catalyzed C3-Arylation Cycle
The direct arylation of imidazo[1,2-a]pyridines is most commonly and efficiently achieved using palladium catalysis.[5][8] The reaction proceeds via a catalytic cycle that hinges on the selective activation of the C3-H bond over the C6-I bond. The widely accepted mechanism is a Pd(0)/Pd(II) cycle involving a Concerted Metalation-Deprotonation (CMD) pathway, which is generally favored for electron-rich heterocycles.[9]
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate.
-
Coordination: The imidazo[1,2-a]pyridine substrate coordinates to the Pd(II) complex.
-
C-H Activation (CMD): This is the crucial, often rate-determining, step. An external base (e.g., carbonate, acetate) assists in the cleavage of the C3-H bond via a six-membered transition state, forming a palladacycle intermediate and the protonated base.[9] The inherent acidity and electron-rich nature of the C3 position facilitate this process.
-
Reductive Elimination: The C3-aryl bond is formed as the product is released from the palladium center, which is reductively eliminated back to the active Pd(0) state, thus closing the catalytic cycle.
It is noteworthy that while iodide is often considered a catalyst poison, studies have shown that it can form µ2-iodide-bridged binuclear palladium complexes.[10][11] These species can exhibit enhanced catalytic activity by facilitating key steps in the catalytic cycle through a trans effect, representing a sophisticated mode of bimetallic cooperation.[10][11]
Caption: Proposed Pd(0)/Pd(II) Catalytic Cycle for C3-Arylation.
Experimental Protocol: Palladium-Catalyzed Direct C3-Arylation
This protocol details a general procedure for the direct arylation of 6-Iodo-2-phenylimidazo[1,2-a]pyridine with an aryl bromide.
3.1. Materials and Reagents
-
Substrate: 6-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 eq)
-
Coupling Partner: Aryl Bromide (1.2 - 1.5 eq)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.01 - 0.1 mol%)[8]
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)[5]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Reagents for Workup: Ethyl Acetate, Deionized Water, Brine
-
Purification: Silica Gel (230-400 mesh)
3.2. Equipment
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere system (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware (separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Flash column chromatography setup
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Procedure
Caption: High-level overview of the experimental workflow.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 6-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 eq), the desired aryl bromide (1.2 eq), Cesium Carbonate (2.0 eq), and Palladium(II) Acetate (e.g., 0.05 mol%).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Degassing (Optional but Recommended): Subject the mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 120-140 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Workup: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-iodo-2-phenylimidazo[1,2-a]pyridine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization and Discussion of Key Parameters
Achieving high yield and selectivity in C-H activation requires careful consideration of several parameters. The choices made are not arbitrary but are grounded in chemical principles that govern the catalytic cycle.
| Parameter | Typical Reagents/Conditions | Rationale & Expert Insights |
| Catalyst | Pd(OAc)₂, [Pd₃]⁺ Clusters | Pd(OAc)₂ is a robust, commercially available, and often ligand-free precatalyst that is highly effective.[8] More advanced tripalladium clusters have demonstrated superior reactivity, enabling lower catalyst loadings and milder temperatures.[5] The choice depends on the desired balance of cost, activity, and availability. |
| Aryl Partner | Aryl Bromides, Iodides, Triflates | Aryl Iodides are typically the most reactive due to the weaker C-I bond, facilitating the oxidative addition step. Aryl Bromides offer a good balance of reactivity and stability.[8][12] The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aryl ring. |
| Base | Cs₂CO₃, K₂CO₃, KOAc | The base is critical for the C-H cleavage (CMD) step. Cs₂CO₃ is often the base of choice due to its high solubility in polar aprotic solvents like DMF and its ability to effectively deprotonate the C3-H bond without coordinating too strongly to the metal center.[5] Weaker bases like KOAc can also be effective in some systems.[13] |
| Solvent | DMF, DMAc, Toluene | A high-boiling, polar aprotic solvent like DMF is ideal. It effectively solubilizes the inorganic base and the polar intermediates in the catalytic cycle, facilitating the reaction. |
| Temperature | 100 - 150 °C | Elevated temperatures are necessary to provide the activation energy for the C-H cleavage step, which is typically the slowest part of the cycle.[5] The specific temperature should be optimized to ensure a reasonable reaction rate while minimizing thermal decomposition of the substrate or product. |
Conclusion
The direct C-H arylation of 6-Iodo-2-phenylimidazo[1,2-a]pyridine at the C3 position is a highly efficient and strategic method for synthesizing advanced intermediates for drug discovery. By leveraging a well-optimized palladium-catalyzed protocol, researchers can selectively functionalize the electron-rich C3 position while preserving the synthetically valuable C6-iodo handle. This approach provides a modular and powerful platform for the rapid generation of diverse chemical libraries based on a medicinally-proven scaffold, accelerating the identification of new therapeutic agents.
References
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Synthetic routes to prepare 3‐arylimidazo[1,2‐a]pyridine by direct... - ResearchGate. Available at: [Link]
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Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. Available at: [Link]
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization | Organic Letters - ACS Publications. Available at: [Link]
-
Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed. Available at: [Link]
-
C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters | Organic Letters - ACS Publications. Available at: [Link]
-
Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex | Research Communities by Springer Nature. Available at: [Link]
-
Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]
-
Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex - ResearchGate. Available at: [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. Available at: [Link]
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework - R Discovery. Available at: [Link]
-
Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies - Beilstein Journals. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - Semantic Scholar. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. Available at: [Link]
-
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
[2, 2'-Bipyridin]-6(1H)-one, a Truly Cooperating Ligand in the Palladi- um-Mediated C-H Activation Step. Available at: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC. Available at: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Introduction: Unlocking the Potential of the 6-Amino-2-phenylimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. The 2-phenylimidazo[1,2-a]pyridine scaffold, in particular, is a key pharmacophore in numerous drug candidates. The functionalization of this scaffold is crucial for modulating its pharmacological profile, and the introduction of an amino group at the C6-position opens a gateway to a vast chemical space for analog synthesis, library generation, and structure-activity relationship (SAR) studies.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its broad substrate scope, tolerance of various functional groups, and generally high yields have made it an indispensable tool for drug development professionals.[1] This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of the Buchwald-Hartwig amination to 6-iodo-2-phenylimidazo[1,2-a]pyridine, a key intermediate for the synthesis of novel pharmaceutical agents.
The Catalytic Heart of the Reaction: Mechanistic Insights
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[1][3] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to involve three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (6-iodo-2-phenylimidazo[1,2-a]pyridine) to a low-valent palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1]
It is important to note that with aryl iodides, the formation of unreactive palladium dimers bridged by iodide anions can sometimes inhibit the reaction. The choice of solvent and ligand can play a role in mitigating this effect.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Reaction Parameters: A Scientist's Guide to Component Selection
The success of a Buchwald-Hartwig amination hinges on the judicious selection of the catalyst system and reaction conditions. For a heteroaromatic substrate like 6-iodo-2-phenylimidazo[1,2-a]pyridine, careful consideration of the following components is essential.
-
Palladium Precatalyst: While various palladium sources can be used, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.
-
Phosphine Ligands: The ligand is arguably the most critical component of the catalyst system. For the amination of heteroaryl halides, bulky, electron-rich biarylphosphine ligands are generally the most effective. The choice of ligand is highly dependent on the nature of the amine coupling partner:
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The most commonly used bases are sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS). For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[3]
-
Solvent: Anhydrous, degassed aprotic solvents are standard for Buchwald-Hartwig aminations. Toluene, dioxane, and tetrahydrofuran (THF) are the most common choices. Toluene is often favored for reactions involving aryl iodides as it can help to minimize the inhibitory effects of iodide salts due to their poor solubility in this solvent.[3]
Experimental Protocols
The following protocols provide a robust starting point for the Buchwald-Hartwig amination of 6-iodo-2-phenylimidazo[1,2-a]pyridine with primary and secondary amines. It is recommended to perform a small-scale test reaction to optimize conditions for a specific substrate combination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
This protocol is designed for the coupling of a primary amine with 6-iodo-2-phenylimidazo[1,2-a]pyridine.
Materials:
-
6-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Primary amine (e.g., benzylamine, 1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vial, add 6-iodo-2-phenylimidazo[1,2-a]pyridine, the BrettPhos Pd G3 precatalyst, and the magnetic stir bar.
-
Seal the vial with a septum and evacuate and backfill with an inert gas three times.
-
Add the sodium tert-butoxide to the vial under a positive pressure of inert gas.
-
Via syringe, add the anhydrous, degassed toluene, followed by the primary amine.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-amino-2-phenylimidazo[1,2-a]pyridine derivative.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
This protocol is tailored for the coupling of a secondary amine.
Materials:
-
6-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS, 1 M solution in THF, 1.5 mL, 1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed THF (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vial, combine 6-iodo-2-phenylimidazo[1,2-a]pyridine, the RuPhos Pd G3 precatalyst, and a magnetic stir bar.
-
Seal the vial, then evacuate and backfill with an inert gas (3 cycles).
-
Add the anhydrous, degassed THF via syringe, followed by the secondary amine.
-
Slowly add the LHMDS solution dropwise to the stirred reaction mixture at room temperature.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of 6-iodo-2-phenylimidazo[1,2-a]pyridine with various classes of amines. These are general guidelines and may require optimization for specific substrates.
| Amine Type | Recommended Ligand | Recommended Base | Solvent | Temperature (°C) |
| Primary Aliphatic | BrettPhos | NaOtBu | Toluene | 100-110 |
| Primary Aryl | BrettPhos | NaOtBu | Toluene | 100-110 |
| Secondary Aliphatic | RuPhos | LHMDS | THF | 65-80 |
| Secondary Aryl | RuPhos | NaOtBu | Dioxane | 100-110 |
| Heteroaryl Amines | DavePhos / tBuBrettPhos | Cs₂CO₃ / K₃PO₄ | Dioxane | 110-120 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (inefficient generation of Pd(0)).- Inappropriate ligand choice.- Incorrect base selection. | - Use a modern palladacycle precatalyst (e.g., G3 or G4).- If using a Pd(II) source, ensure the amine has an α-hydrogen or consider a pre-activation step.- Consult a ligand selection guide for your specific amine class (e.g., BrettPhos for primary, RuPhos for secondary).[5]- For strong bases like NaOtBu, ensure it is fresh and from a reliable source. For base-sensitive substrates, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and increase the temperature if necessary.[3] |
| Side Product Formation | - Hydrodehalogenation (reduction of the aryl iodide).- Homocoupling of the amine or aryl halide. | - This can be caused by moisture or an inefficient catalytic cycle. Ensure anhydrous conditions and consider a more effective ligand.- Optimize catalyst loading and reaction temperature. Lowering the temperature may reduce homocoupling. |
| Incomplete Reaction | - Catalyst deactivation.- Insufficient reaction time or temperature. | - Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).- Ensure the reaction is running for an adequate amount of time (monitor by LC-MS).- If using a weaker base, a higher temperature may be required. |
References
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Dounay, A. B.; Hentemann, M.; Conrad, K. M.; et al. Easy access to novel substituted 6-aminoimidazo[1,2-a]pyridines using palladium- and copper-catalyzed aminations. Bioorganic & Medicinal Chemistry Letters. 2003, 13(10), 1733-1737. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. 2011, 2(6), 1172-1176. [Link]
-
Bence, M.; Kollár, L.; Mika, L. T. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. 2021, 26(21), 6527. [Link]
-
Fors, B. P.; Buchwald, S. L. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. 2009, 131(36), 12898–12899. [Link]
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Application Notes and Protocols: Heck Reaction Functionalization of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this heterocyclic system is therefore of paramount importance for the development of new chemical entities with potential biological activity. This document provides a detailed guide to the Heck reaction for the C-C bond formation at the 6-position of the 2-phenylimidazo[1,2-a]pyridine core, utilizing the readily available 6-iodo precursor. We will delve into the mechanistic underpinnings of this powerful palladium-catalyzed cross-coupling reaction, offer detailed, adaptable protocols for its implementation with various olefinic partners, and discuss key considerations for reaction optimization and troubleshooting.
Introduction: The Significance of Imidazo[1,2-a]pyridine Functionalization
The imidazo[1,2-a]pyridine nucleus is a cornerstone in the design of a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, hypnotic, and anticancer properties.[1][2] The ability to introduce diverse substituents onto this scaffold is crucial for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile.
The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, offers a robust and versatile method for the vinylation of aryl and heteroaryl halides.[3][4] This palladium-catalyzed reaction forms a new carbon-carbon bond between an sp²-hybridized carbon of a halide or triflate and an sp²-hybridized carbon of an alkene.[3][4] For the 6-Iodo-2-phenylimidazo[1,2-a]pyridine substrate, the Heck reaction provides a direct route to introduce alkenyl moieties at the 6-position, opening avenues for further chemical transformations and the synthesis of novel analogues for drug discovery programs.
The Heck Reaction: A Mechanistic Overview
Understanding the catalytic cycle of the Heck reaction is fundamental to its successful application and optimization. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, which can be broken down into four key steps:[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 6-Iodo-2-phenylimidazo[1,2-a]pyridine to form a square planar Pd(II) complex. This is often the rate-determining step, and the reactivity of the halide is typically I > Br > Cl.[7]
-
Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond and a new Pd-C sigma bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired vinylated product. For the reaction to proceed, there must be a hydrogen atom on the carbon atom beta to the palladium.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct. The base is crucial for neutralizing the hydrogen iodide generated during the reaction.
Experimental Protocols
The following protocols are designed to be adaptable starting points for the Heck functionalization of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. Optimization of specific parameters may be necessary for different olefinic partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Iodo-2-phenylimidazo[1,2-a]pyridine | ≥95% | Commercially available | Can be synthesized if needed. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Major chemical suppliers | A common and effective palladium source. |
| Triphenylphosphine (PPh₃) | Reagent grade | Major chemical suppliers | A common phosphine ligand. |
| Triethylamine (Et₃N) | Anhydrous | Major chemical suppliers | Common organic base. |
| Potassium carbonate (K₂CO₃) | Anhydrous | Major chemical suppliers | Common inorganic base. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major chemical suppliers | A versatile polar aprotic solvent. |
| Acetonitrile (MeCN) | Anhydrous | Major chemical suppliers | Another suitable polar aprotic solvent. |
| Alkene (e.g., n-butyl acrylate, styrene) | Reagent grade | Major chemical suppliers | Ensure purity and remove inhibitors if necessary. |
Protocol 1: Heck Reaction with an Acrylate Ester (e.g., n-Butyl Acrylate)
This protocol is optimized for the coupling of electron-deficient olefins like acrylate esters.
Step-by-Step Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 6-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 eq.), Palladium(II) acetate (0.02 eq.), and Triphenylphosphine (0.04 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.1-0.2 M.
-
Add n-butyl acrylate (1.5 eq.) and triethylamine (2.0 eq.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkenyl-2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Heck Reaction with a Styrene Derivative
This protocol is generally suitable for less activated olefins like styrene.
Step-by-Step Procedure:
-
To a dry microwave vial equipped with a magnetic stir bar, add 6-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 eq.), Palladium(II) acetate (0.03 eq.), and Potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile (MeCN) to achieve a substrate concentration of 0.1 M.
-
Add the styrene derivative (1.2 eq.) to the mixture.
-
Seal the vial and heat in a microwave reactor to 120-140 °C for 30-60 minutes.
-
Alternatively, the reaction can be performed under conventional heating at reflux for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Key Considerations and Optimization
The success of the Heck reaction is contingent on several factors. Careful consideration and optimization of these parameters can significantly improve yields and reduce side products.
| Parameter | Rationale and Optimization |
| Palladium Source | Pd(OAc)₂ is a common and effective precursor. Other sources like PdCl₂, Pd₂(dba)₃, or Pd/C can also be employed. The catalyst loading can typically range from 1-5 mol%. |
| Ligand | For aryl iodides, the reaction can sometimes proceed without a ligand. However, phosphine ligands like PPh₃, P(o-tol)₃, or bidentate ligands (e.g., BINAP, dppf) can stabilize the palladium catalyst, prevent its precipitation, and influence selectivity. The Pd:ligand ratio is typically 1:2 for monodentate ligands. |
| Base | The choice of base is crucial. Organic bases like triethylamine or diisopropylethylamine are often used in combination with phosphine ligands. Inorganic bases such as K₂CO₃, Cs₂CO₃, or NaOAc are also effective, particularly in phosphine-free systems. The base should be in stoichiometric excess (typically 1.5-3.0 eq.). |
| Solvent | Polar aprotic solvents like DMF, DMAc, NMP, and acetonitrile are generally preferred as they can dissolve the reactants and the palladium catalyst. The choice of solvent can influence the reaction rate and selectivity. |
| Temperature | The reaction temperature typically ranges from 80-140 °C. Higher temperatures can accelerate the reaction but may also lead to decomposition of the catalyst or reactants. Microwave heating can often reduce reaction times significantly. |
| Alkene | The structure and electronic properties of the alkene will affect its reactivity. Electron-deficient alkenes (e.g., acrylates, acrylonitriles) are generally more reactive than electron-rich or sterically hindered alkenes. An excess of the alkene (1.1-2.0 eq.) is often used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect solvent or base. | Ensure the use of a fresh palladium source and anhydrous solvents. Increase the reaction temperature. Screen different bases and solvents. |
| Catalyst Decomposition (Black Precipitate) | High temperature, absence of a stabilizing ligand. | Lower the reaction temperature. Add a phosphine ligand to stabilize the palladium catalyst. |
| Formation of Side Products | Isomerization of the product double bond, homocoupling of the aryl iodide. | Add a phase-transfer catalyst like TBAB to suppress isomerization. Use a lower catalyst loading to minimize homocoupling. |
| Poor Reproducibility | Presence of oxygen or moisture. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. |
Conclusion
The Heck reaction is a powerful tool for the functionalization of the 6-position of 2-phenylimidazo[1,2-a]pyridine. By carefully selecting the reaction conditions, a wide variety of alkenyl substituents can be introduced, providing access to a diverse range of novel compounds for further investigation in drug discovery and materials science. The protocols and guidelines presented in this document serve as a solid foundation for researchers to successfully implement and adapt this important transformation in their own laboratories.
References
-
Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-51). John Wiley & Sons, Ltd. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581. [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476.
-
de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]
-
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
- Shaughnessy, K. H. (2009). Palladium-Catalyzed Heck and Related Reactions of Aryl Halides. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
- G. T. Crisp, Chem. Soc. Rev., 1998, 27, 427-436.
- L. S. Hegedus, Transition Metals in the Synthesis of Complex Organic Molecules, University Science Books, 1994.
- J.
- R. F. Heck, Palladium Reagents in Organic Syntheses, Academic Press, 1985.
- A. de Meijere, F. Diederich, Eds., Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2004.
- S. Bräse, A. de Meijere, in Metal-Catalyzed Cross-Coupling Reactions, F. Diederich, P. J. Stang, Eds., Wiley-VCH, 1998, pp. 99-166.
- I. P. Beletskaya, A. V. Cheprakov, Chem. Rev. 2000, 100, 3009-3066.
- A. Zapf, M. Beller, Chem. Commun., 2005, 431-440.
- J. F. Hartwig, Acc. Chem. Res., 2008, 41, 1534-1544.
- V. Farina, in Comprehensive Organic Synthesis, B. M. Trost, I. Fleming, Eds., Pergamon Press, 1991, Vol. 3, pp. 209-246.
- da Silva, F. S., de Souza, M. C. B. V., & Frugulhetti, I. C. P. P. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
Wikipedia contributors. (2023, December 14). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2026, from [Link]
- Sharma, V., Kumar, V., & Singh, P. (2020). Imidazo[1,2-a]pyridines: a privileged scaffold in medicinal chemistry. RSC advances, 10(40), 23899-23921.
-
Organic Chemistry Portal. Heck Reaction. [Link]
Sources
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- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced One-Pot Synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several marketed therapeutics such as the hypnotic zolpidem and the gastroprotective agent zolimidine[1]. Within drug discovery, the 6-iodo-2-phenylimidazo[1,2-a]pyridine derivative serves as a highly valuable electrophilic hub. The C6-iodine bond is exquisitely labile under palladium catalysis, making it an ideal precursor for late-stage functionalization via Suzuki-Miyaura or Sonogashira cross-couplings. This specific intermediate is heavily utilized in the synthesis of advanced therapeutics, including IKZF2 (Helios) degraders[2] and bis-cationic macrofilaricides for parasitic infections[3].
This application note details a robust, self-validating one-pot protocol for synthesizing 6-iodo-2-phenylimidazo[1,2-a]pyridine, eliminating the need to isolate hazardous intermediates while maximizing atom economy.
Mechanistic Rationale: The Ortoleva-King-Type Condensation
Historically, the construction of the imidazo[1,2-a]pyridine core required the preliminary synthesis and isolation of α-haloketones, which are potent lachrymators and inherently unstable[1]. The modern one-pot approach bypasses this hazardous step by utilizing an in situ iodination-cyclization cascade[4].
Causality in the Reaction Cascade:
-
In Situ Activation : Acetophenone is oxidized by molecular iodine (I₂) to form α-iodoacetophenone. The addition of a secondary oxidant/base, such as CuO, accelerates this step and neutralizes the generated hydrogen iodide (HI), pushing the equilibrium forward[4].
-
Nucleophilic Attack : The exocyclic amine of 5-iodo-2-aminopyridine acts as a nucleophile, attacking the α-carbon of the in situ generated α-iodoacetophenone to displace the iodide, forming a transient pyridinium intermediate[5].
-
Aromatization : Intramolecular condensation of the pyridinium nitrogen with the ketone carbonyl, followed by the elimination of water, yields the thermodynamically stable bicyclic aromatic system[5].
Fig 1: Reaction mechanism for the one-pot synthesis of 6-iodo-2-phenylimidazo[1,2-a]pyridine.
Comparative Reaction Landscapes
Selecting the optimal catalytic system depends on the required scale, available equipment, and environmental constraints. Below is a quantitative comparison of established one-pot conditions for imidazo[1,2-a]pyridine synthesis.
| Catalytic System | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Key Advantage | Reference |
| I₂ / CuO | MeOH | 65 (Reflux) | 4–6 | 85–95 | High yield; CuO acts as oxidant and base | [4] |
| I₂ / Micellar (SDS) | H₂O | 80 | 6–8 | ~81 | Green chemistry; aqueous media | [1] |
| I₂ / [BMIM]BF₄ | Neat / US | 30–45 | 1–3 | 88–92 | Fast kinetics via ultrasound (US) irradiation | [6] |
| I₂ / DMSO | DMSO | 100 | 12–24 | 75–90 | Metal-free; DMSO acts as the terminal oxidant | [7] |
Optimized Experimental Protocol: I₂/CuO-Mediated Synthesis
This protocol leverages the I₂/CuO system due to its robust yield and the critical dual role of CuO as both an oxidant (regenerating I⁺ species) and an acid scavenger[4]. The workflow is designed to be self-validating, ensuring the operator can analytically confirm success at each stage.
Fig 2: Step-by-step experimental workflow for the one-pot synthesis and isolation.
Materials & Reagents
-
5-Iodo-2-aminopyridine : 1.0 equiv (10 mmol, 2.20 g)
-
Acetophenone : 1.2 equiv (12 mmol, 1.44 g)
-
Molecular Iodine (I₂) : 1.2 equiv (12 mmol, 3.05 g)
-
Copper(II) Oxide (CuO) : 0.2 equiv (2 mmol, 0.16 g)
-
Methanol (MeOH) : 30 mL
-
Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃) : 20 mL
Step-by-Step Methodology
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-2-aminopyridine and acetophenone in 30 mL of MeOH. Causality: MeOH is selected because it perfectly solubilizes the starting materials and has a convenient reflux temperature (65 °C) that provides sufficient thermal energy for cyclization without causing substrate decomposition[4].
-
Catalyst & Oxidant Addition : Add CuO powder, followed by the portion-wise addition of I₂ over 5 minutes. Causality: Portion-wise addition mitigates the exothermic generation of α-iodoacetophenone, preventing polymerization side-reactions and ensuring a clean reaction profile.
-
Thermal Activation : Attach a reflux condenser and heat the mixture to 65 °C for 4 to 6 hours.
-
Self-Validation (In-Process) : Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly UV-active 5-iodo-2-aminopyridine spot (lower Rf) and the emergence of a new fluorescent spot (higher Rf) indicates reaction completion.
Work-up & Purification
-
Quenching : Cool the reaction to room temperature. Add 20 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes. Causality: Thiosulfate reduces unreacted molecular iodine to water-soluble iodide ions. Failing to do this results in a dark brown crude mixture, which severely complicates column chromatography and discolors the final product.
-
Filtration : Filter the biphasic mixture through a tightly packed Celite pad. Causality: CuO and its reduced copper salts are highly insoluble and will cause stubborn emulsions during extraction if not removed[6].
-
Extraction : Transfer the filtrate to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Chromatography : Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc to afford the pure product.
Analytical Validation (E-E-A-T Checkpoint)
To confirm the structural integrity of the synthesized 6-iodo-2-phenylimidazo[1,2-a]pyridine, compare your analytical results against the following expected literature values[8]:
-
Appearance : Pale yellow to off-white solid.
-
LC-MS : Expected mass [M+H]⁺ at m/z 321.0.
-
¹H NMR (600 MHz, CDCl₃) : δ 8.34 (s, 1H, C5-H adjacent to iodine), 7.92 (d, J = 7.2 Hz, 2H, phenyl ortho-H), 7.77 (s, 1H, C3-H imidazole ring), 7.44–7.41 (m, 3H), 7.35–7.31 (m, 2H)[8].
References
-
Direct one-pot synthesis of zolimidine pharmaceutical drug and imidazo[1,2-a]pyridine derivatives via I2/CuO-promoted tandem strategy. Chinese Chemical Letters.4
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega.1
-
Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Arkivoc. 5
-
An Efficient Synthesis of Imidazo[1,2-a]pyridines. Chiang Mai Journal of Science. 6
-
Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences. Organic & Biomolecular Chemistry. 7
-
Piperidinyl small molecule degraders of helios and methods of use. WIPO (PCT) WO2022081976A1. 2
-
Bis-Cationic Heteroaromatics as Macrofilaricides: Synthesis of Bis-Amidine and Bis-Guanylhydrazone Derivative. Journal of Medicinal Chemistry. 3
Sources
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- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Application Note: Late-Stage Functionalization of 6-Iodo-2-phenylimidazo[1,2-a]pyridine for Rapid Pharmacophore Diversification
Introduction & Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of several blockbuster therapeutics including the anxiolytics alpidem and zolpidem, as well as the heart failure drug olprinone[1]. In modern drug discovery, the ability to rapidly diversify a core scaffold via Late-Stage Functionalization (LSF) is paramount for efficient Structure-Activity Relationship (SAR) exploration.
The advanced intermediate 6-Iodo-2-phenylimidazo[1,2-a]pyridine (CAS: 61982-63-6) serves as an ideal substrate for LSF[2]. Unlike unfunctionalized precursors, this specific intermediate possesses two orthogonal reactive sites: an electrophilic carbon-iodine (C-I) bond at the 6-position, and a highly nucleophilic carbon-hydrogen (C-H) bond at the 3-position[3]. This dual reactivity allows chemists to execute complex, multi-directional functionalizations without the need for tedious protecting-group chemistry.
Mechanistic Rationale: Orthogonal Reactivity
The strategic advantage of 6-iodo-2-phenylimidazo[1,2-a]pyridine lies in the predictable and divergent reactivity of its bicyclic core:
-
C-6 Position (Transition-Metal Catalysis): The C-I bond at the 6-position has a relatively low bond dissociation energy (~240 kJ/mol). This makes it highly susceptible to rapid oxidative addition by Palladium(0) species, serving as a prime handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[4].
-
C-3 Position (Electrophilic Substitution): The fused bicyclic system exhibits enamine-like character, which localizes the highest occupied molecular orbital (HOMO) electron density at the C-3 carbon. This intrinsic nucleophilicity permits catalyst-free halogenation (e.g., using NBS) or direct C-H functionalization[3].
Orthogonal reactivity profile of 6-Iodo-2-phenylimidazo[1,2-a]pyridine.
Experimental Workflows & Protocols
To fully leverage this intermediate, we outline two self-validating protocols. Protocol A focuses on direct C-6 functionalization. Protocol B demonstrates a sequential, one-pot di-coupling approach by exploiting the differential reactivity between C-I and C-Br bonds.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C-6
Objective: Synthesize 6-aryl-2-phenylimidazo[1,2-a]pyridine derivatives. Causality & Design: Dioxane provides excellent solubility for the hydrophobic imidazo[1,2-a]pyridine core, while water dissolves the inorganic base (Na₂CO₃) necessary to activate the boronic acid for the transmetalation step. The use of PdCl₂(dppf) ensures robust catalytic turnover while suppressing protodehalogenation side-reactions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and PdCl₂(dppf) (0.05 equiv, 5 mol%).
-
Solvent & Base Addition: Introduce a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (v/v 4:1, 5 mL).
-
Reaction Execution: Purge the flask with N₂ three times to remove oxygen, which can degrade the active Pd(0) species. Heat the mixture to 80 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1) until the starting material spot is fully consumed.
-
Workup: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash sequentially with distilled water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to afford the pure 6-aryl derivative.
Protocol B: C-3 Bromination and Sequential One-Pot Di-Coupling
Objective: Synthesize 3,6-disubstituted imidazo[1,2-a]pyridines via a 3-bromo-6-iodo intermediate. Causality & Design: Bromination at C-3 yields a 3-bromo-6-iodo dihalo-intermediate. Because Pd(0) inserts into the weaker C-I bond orders of magnitude faster than the C-Br bond, a Suzuki coupling can be selectively driven at C-6 under mild heat. Subsequently, elevating the temperature allows for a secondary coupling (e.g., Sonogashira) at the C-3 position without isolating the intermediate[5].
Step-by-Step Methodology:
-
Regioselective Bromination: Dissolve 6-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in CH₃CN (5 mL). Add N-Bromosuccinimide (NBS, 1.05 mmol) portion-wise at 0 °C to prevent over-bromination. Stir for 1 hour at room temperature. Filter the resulting precipitate to obtain 3-bromo-6-iodo-2-phenylimidazo[1,2-a]pyridine.
-
First Coupling (C-6 Suzuki): To the dihalo-intermediate (0.5 mmol), add arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (1.5 mmol) in a THF/H₂O (4:1) solvent system. Stir at 45 °C for 3 hours. The C-I bond reacts exclusively at this temperature.
-
Second Coupling (C-3 Sonogashira): Without isolating the intermediate, add a terminal alkyne (0.6 mmol), CuI (10 mol%), and Et₃N (2.0 mmol) directly to the same pot. Elevate the reaction temperature to 80 °C and stir for an additional 8 hours to activate the C-Br bond.
-
Isolation: Perform a standard aqueous extraction (EtOAc/H₂O) and purify via silica gel chromatography to yield the fully functionalized 3-alkynyl-6-aryl-2-phenylimidazo[1,2-a]pyridine.
Sequential late-stage functionalization workflow via 3-bromo-6-iodo intermediate.
Quantitative Data: Optimization of C-6 Suzuki Coupling
The choice of catalyst, base, and solvent dictates the efficiency of the LSF. Table 1 summarizes the optimization parameters for the C-6 Suzuki-Miyaura coupling (Protocol A).
Table 1: Optimization of Suzuki-Miyaura Coupling on 6-Iodo-2-phenylimidazo[1,2-a]pyridine
| Entry | Catalyst (5 mol%) | Base (3.0 equiv) | Solvent System (Ratio) | Temp (°C) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 72 |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 80 | 85 |
| 3 | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O (4:1) | 80 | 94 |
| 4 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DMF/H₂O (4:1) | 100 | 88 |
| 5 | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O (4:1) | 25 (RT) | 41 |
Note: PdCl₂(dppf) in Dioxane/H₂O provides the optimal balance of solubility and catalytic turnover, minimizing unwanted homocoupling of the boronic acid.
References
-
[2] 6-iodo-2-phenylimidazo[1,2-a]pyridine | 61982-63-6 - Sigma-Aldrich. Sigma-Aldrich.
-
[3] Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PubMed Central (PMC).
-
[4] Bis-Cationic Heteroaromatics as Macrofilaricides: Synthesis of Bis-Amidine and Bis-Guanylhydrazone Derivative. American Chemical Society.
-
[1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
[5] 3-bromo-6-(3-methoxyprop-1-ynyl)-2-phenylimidazo-[1,2-a]pyridine | 1332703-30-6. Molaid.
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- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-bromo-6-(3-methoxyprop-1-ynyl)-2-phenylimidazo-[1,2-a]pyridine - CAS号 1332703-30-6 - 摩熵化学 [molaid.com]
Application Note: Regioselective Halogenation of 2-Phenylimidazo[1,2-a]pyridine
[1][2]
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GABA receptor agonists, antiviral agents, and anti-inflammatory drugs (e.g., Zolpidem, Alpidem). Functionalization of the 2-phenylimidazo[1,2-a]pyridine core is a critical step in Structure-Activity Relationship (SAR) studies.
This guide details the regioselective halogenation (Cl, Br, I) of 2-phenylimidazo[1,2-a]pyridine. Unlike many heterocycles that require transition-metal catalysis for functionalization, this scaffold undergoes facile electrophilic aromatic substitution (SEAr). However, controlling regioselectivity and preventing poly-halogenation requires precise protocol adherence.
Key Takeaway: The C-3 position is the exclusive site of electrophilic attack under standard conditions due to unique electronic activation by the bridgehead nitrogen. This guide provides three validated protocols ranging from standard laboratory scale (NBS/NIS) to green, oxidative methods (NaClO₂, I₂/TBHP).
Mechanistic Insight & Regioselectivity
To troubleshoot low yields or regio-scrambling, one must understand the electronic bias of the substrate. The imidazo[1,2-a]pyridine ring system is not uniform; the imidazole ring is electron-rich (π-excessive), while the pyridine ring is electron-deficient (π-deficient).
Why C-3 Selectivity?
Upon electrophilic attack, the stability of the resulting sigma complex (Wheland intermediate) dictates the position of substitution.
-
C-3 Attack: The positive charge is delocalized onto the bridgehead nitrogen. This forms a stable ammonium-like resonance structure where the aromatic sextet of the pyridine ring remains intact.
-
C-5/6/7/8 Attack: Attack on the pyridine ring disrupts its aromaticity and places positive charge adjacent to the electron-withdrawing nitrogen, which is energetically unfavorable.
Pathway Visualization
The following diagram illustrates the resonance stabilization that drives C-3 selectivity.
Figure 1: Mechanistic pathway highlighting the kinetic preference for C-3 substitution due to preservation of pyridine aromaticity.
Experimental Protocols
Protocol A: C-3 Bromination (Standard NBS Method)
Best for: Routine lab-scale synthesis, high purity requirements. Mechanism: Electrophilic substitution using N-bromosuccinimide.
Reagents:
-
Substrate: 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2-phenylimidazo[1,2-a]pyridine in 5 mL of ACN. Ensure complete solubility; mild sonication may be used.
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 mmol) portion-wise over 5 minutes. Note: Rapid addition can cause minor exotherms and side products.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 30–60 minutes. Monitor via TLC (usually 30% EtOAc/Hexane). The starting material spot (lower Rf) should disappear, replaced by a less polar product spot.
-
Workup: Dilute with 20 mL water. If the product precipitates as a solid, filter and wash with cold water. If oil forms, extract with DCM (3 x 15 mL), wash with brine, and dry over Na₂SO₄.
-
Purification: Recrystallization from Ethanol/Water is typically sufficient. Flash chromatography is rarely needed unless the NBS was degraded.
Validation:
-
1H NMR: Disappearance of the singlet at ~7.8–8.2 ppm (C-3 proton).
Protocol B: C-3 Chlorination (Green Oxidative Method)
Best for: Scalability, "Green Chemistry" compliance, avoiding chlorinated solvents. Mechanism: In situ generation of Cl+ or ClO radical species using Sodium Chlorite.
Reagents:
-
Substrate: 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)[1]
-
Reagent: Sodium Chlorite (NaClO₂) (1.5 equiv)
-
Catalyst/Acid: Acetic Acid (AcOH) (2.0 equiv)
-
Solvent: DMF or ACN
Step-by-Step Procedure:
-
Setup: Dissolve 1.0 mmol of substrate in 3 mL DMF in a reaction vial.
-
Activation: Add AcOH (2.0 mmol). The solution may slightly warm.
-
Oxidant Addition: Add NaClO₂ (1.5 mmol) slowly. Caution: Chlorine gas evolution is possible; perform in a fume hood.
-
Heating: Heat the mixture to 60–80°C for 2–4 hours.
-
Quench: Pour the reaction mixture into ice-cold saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench residual oxidants.
-
Isolation: Extract with Ethyl Acetate, wash extensively with water (to remove DMF), dry, and concentrate.
Protocol C: C-3 Iodination (Ultrasound-Assisted)
Best for: Installing a reactive handle for Suzuki/Sonogashira coupling. Mechanism: Oxidative iodination avoiding harsh Lewis acids.
Reagents:
-
Substrate: 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)[1]
-
Reagent: Iodine (I₂) (0.6 equiv - atom economy consideration)
-
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq) (2.0 equiv) or NaHCO₃ (if using I₂ alone)
-
Solvent: Ethanol (EtOH)
Step-by-Step Procedure:
-
Mixture: Combine substrate (1.0 mmol), I₂ (0.6 mmol), and TBHP (2.0 mmol) in 5 mL EtOH in a sonication tube.
-
Sonication: Irradiate with ultrasound (standard cleaning bath frequency, ~40 kHz) at RT to 40°C.
-
Duration: Reaction is typically complete in 20–40 minutes, significantly faster than stirring.
-
Workup: Quench with saturated Na₂S₂O₃ (removes excess I₂, turning solution from brown to yellow/clear). Evaporate EtOH and extract the residue with DCM.
Data Summary & Comparison
| Parameter | Protocol A (Bromination) | Protocol B (Chlorination) | Protocol C (Iodination) |
| Reagent | NBS | NaClO₂ / AcOH | I₂ / TBHP |
| Solvent | ACN or DCM | DMF | EtOH |
| Temp/Time | 0°C to RT / 1 h | 60–80°C / 4 h | Ultrasound / 30 min |
| Yield (Typical) | 85–95% | 75–88% | 90–96% |
| Selectivity | >99% C-3 | >95% C-3 | >98% C-3 |
| Key Advantage | High purity, standard reagents | Metal-free, low cost | Rapid, access to C-I bond |
Troubleshooting & Strategic Notes
Controlling Over-Halogenation
While C-3 is the most reactive, forcing conditions (excess reagent, high heat >100°C) can lead to halogenation on the phenyl ring (ortho/para positions) or C-5 of the pyridine.
-
Solution: Stick to 1.0–1.1 equivalents of halogenating agent. Monitor reaction strictly by TLC.
Accessing Non-C3 Positions
If your SAR study requires a halogen at C-6 or C-7 (pyridine ring):
-
Do not use these direct halogenation protocols.
-
Strategy: You must start with the corresponding halogenated 2-aminopyridine (e.g., 2-amino-5-bromopyridine) and condense it with alpha-bromoacetophenone. The halogen on the pyridine ring will be retained in the final scaffold.
Analytical Validation (NMR)
The C-3 proton is a diagnostic handle.
-
Starting Material: Singlet at ~7.8–8.2 ppm (solvent dependent).
-
Product: This singlet disappears . The phenyl ring protons and pyridine backbone protons remain, often shifting slightly downfield due to the electron-withdrawing nature of the new halogen.
References
-
Regioselectivity of Electrophilic Substitution
-
General Mechanism & Resonance: "Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine/pyridine." StackExchange Chemistry. Link
-
-
Green Chlorination Protocol
-
Ultrasound-Assisted Iodination
-
Methodology: "Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide." PMC (PubMed Central). Link
-
-
Bromination with Ionic Liquids
-
Alternative Green Protocol: "One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines... and [Bmim]Br3." Molecules. Link
-
-
General C-3 Functionalization Review
-
Review: "Halogen Bond-Activated Visible-Light-Mediated Regioselective C–H Arylation." Journal of Organic Chemistry. Link
-
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to optimize your reaction yields and purity.
Reaction Fundamentals: The Classic Pathway
The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, with the most common and robust method being the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[1][2] For the target molecule, 6-Iodo-2-phenylimidazo[1,2-a]pyridine, this involves the reaction of 5-Iodo-2-aminopyridine with 2-bromoacetophenone.
The reaction proceeds via an initial SN2 reaction where the more nucleophilic endocyclic nitrogen of the pyridine ring attacks the α-carbon of the haloketone.[3][4] This is followed by an intramolecular condensation between the exocyclic amine and the ketone, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.
Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Question: My reaction yield is consistently low (<50%). What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is essential.
-
Purity of Reagents and Solvents: This is the most common and often overlooked cause. Impurities in the 5-iodo-2-aminopyridine starting material can significantly inhibit the reaction. Commercially available pyridines can contain impurities like aldehydes or other amines that can lead to side reactions.[5] Similarly, ensure your 2-bromoacetophenone is fresh, as it can degrade over time. Solvents must be anhydrous, as water can interfere with the condensation step.[6]
-
Reaction Conditions:
-
Temperature: While refluxing in a solvent like ethanol is common, excessive heat can promote side reactions and decomposition.[6] If you observe charring or the formation of multiple dark spots on your TLC plate, consider reducing the temperature and extending the reaction time.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Ethanol and DMF are common choices. DMF can be particularly effective but requires higher temperatures for removal during work-up.[1] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in some cases.[3][7]
-
-
Base Addition: Some protocols call for a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate to neutralize the HBr formed during the reaction.[1] This can prevent the potential for acid-catalyzed side reactions. However, using a strong base can lead to competing reactions. If you are not using a base and have low yields, consider adding 1.1 equivalents of NaHCO₃.
Question: I am observing significant side product formation. What are the common side products and how can I minimize them?
Answer: Side product formation is a key challenge that directly impacts both yield and purification difficulty.
-
Common Side Products:
-
Incomplete Cyclization: The intermediate pyridinium salt may fail to cyclize, remaining as a polar impurity.[6]
-
Dimerization: Self-condensation of the starting materials or intermediates can occur, especially at high concentrations or temperatures.
-
Over-alkylation: The product, 6-iodo-2-phenylimidazo[1,2-a]pyridine, is still nucleophilic and can potentially react with another molecule of 2-bromoacetophenone, though this is less common under standard conditions.[6]
-
-
Strategies for Minimization:
-
Control Stoichiometry: Use a precise 1:1 to 1:1.05 molar ratio of the 5-iodo-2-aminopyridine and 2-bromoacetophenone. An excess of the α-haloketone is a common cause of side products.[6]
-
Optimize Temperature: As mentioned, higher temperatures can promote the formation of undesired byproducts. Experiment with running the reaction at a lower temperature for a longer duration.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading or reacting further.[6]
-
Standard Experimental Protocol & Workflow
This protocol provides a reliable, step-by-step methodology for the synthesis.
Materials:
-
5-Iodo-2-aminopyridine (1.0 mmol, 220 mg)
-
2-Bromoacetophenone (1.0 mmol, 199 mg)
-
Anhydrous Ethanol (10 mL)
-
Sodium Bicarbonate (NaHCO₃) (1.1 mmol, 92 mg)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Iodo-2-aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and sodium bicarbonate (1.1 mmol).
-
Add anhydrous ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The product spot should be UV-active and less polar than the starting aminopyridine.
-
Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in dichloromethane (DCM, 20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-Iodo-2-phenylimidazo[1,2-a]pyridine as a solid.
Data Summary: Impact of Reaction Parameters
Optimizing yield requires a clear understanding of how different variables affect the outcome. The following table summarizes key parameters and their expected impact based on established literature for imidazo[1,2-a]pyridine synthesis.
| Parameter | Variation | Expected Impact on Yield | Rationale & Citation |
| Catalyst | None vs. CuI / Iodine | Addition of a catalyst like CuI or I₂ can enable the use of acetophenones directly, avoiding α-haloketones and sometimes improving yields through alternative mechanisms.[8][9] | |
| Temperature | Room Temp vs. 80°C vs. 100°C | Increasing temperature generally increases the reaction rate but may also promote side product formation above an optimal point. 80°C is a common starting point.[6] | |
| Solvent | Ethanol vs. DMF vs. Water | Solvent polarity affects reagent solubility and reaction kinetics. DMF can enhance rates for less reactive substrates.[1] Green chemistry approaches have explored water as a solvent.[9] | |
| Energy Source | Conventional Heating vs. Microwave | Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields by minimizing byproduct formation.[3][7] | |
| Base | None vs. NaHCO₃ / K₂CO₃ | A mild base neutralizes the acid byproduct, which can prevent unwanted side reactions and drive the equilibrium towards the product.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use acetophenone directly instead of 2-bromoacetophenone? A: Yes, this is possible through several modern synthetic routes. These methods typically require a catalyst, such as copper(I) iodide (CuI) or molecular iodine (I₂), and an oxidant (often air) to facilitate an in-situ α-functionalization of the acetophenone followed by condensation.[8][9] These "one-pot" procedures can be advantageous by avoiding the handling of lachrymatory α-haloketones.
Q: How critical is the purity of the 5-iodo-2-aminopyridine? A: It is absolutely critical. The 2-aminopyridine core is the nucleophilic backbone of the reaction. Any impurities, particularly other nucleophilic species, can compete in the initial reaction with 2-bromoacetophenone, leading to a complex mixture of byproducts and a significant reduction in the yield of the desired product.[6]
Q: What is the most effective method for purifying the final product? A: For most research-scale syntheses, flash column chromatography on silica gel is the most reliable method to obtain a highly pure product.[6] If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent and scalable alternative for final purification. For removing non-basic impurities, an acid-base extraction can also be effective before final purification steps.[6]
References
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Cai, L., Chin, F. T., Pike, V. W., Toyama, H., Liow, J. S., Zoghbi, S. S., ... & Innis, R. B. (2004). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Journal of Medicinal Chemistry, 47(9), 2208–2218. [Link]
-
Various Authors. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Antonić, J., & Marković, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35333–35349. [Link]
-
de Faria, A. R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Antonić, J., & Marković, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). ChemProc. [Link]
-
Cai, L., et al. (2004). Synthesis and evaluation of two 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for beta-amyloid in Alzheimer's disease. Journal of Medicinal Chemistry. [Link]
-
Mátravölgyi, B., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [Link]
-
Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Kaushik, N., et al. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Reddy, G. S., et al. (2017). Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journals. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
Sources
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Purification of 6-Iodo-2-phenylimidazo[1,2-a]pyridine by column chromatography
Technical Support Center: Purification of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the synthesis and isolation of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. This compound is a critical building block in the synthesis of complex macrofilaricides[1] and protein degraders, such as Helios (IKZF2) degraders[2].
Due to the basicity of the imidazo[1,2-a]pyridine core and the unique physicochemical properties of the 6-iodo substituent, standard purification methods often require precise optimization[3]. This guide provides field-proven standard operating procedures (SOPs), self-validating experimental checks, and logical troubleshooting pathways to ensure high-yield, high-purity isolation.
Physicochemical Profiling & Quantitative Data
Before initiating chromatography, it is critical to understand the physical parameters of the target molecule. The following table summarizes the key quantitative data required to design an effective purification strategy.
| Parameter | Specification / Value |
| Target Compound | 6-Iodo-2-phenylimidazo[1,2-a]pyridine |
| CAS Number | 61982-63-6[4][5] |
| Molecular Formula | C13H9IN2[5] |
| Molecular Weight | 320.13 g/mol [5] |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (by weight)[6] |
| Typical TLC | ~0.35 (Hexane/EtOAc 7:3 v/v) |
| Recommended Concentration Temp. | ≤ 40 °C (Prevents C-I bond thermal degradation) |
Standard Operating Procedure (SOP): Chromatographic Isolation
The synthesis of 6-iodo-2-phenylimidazo[1,2-a]pyridine is classically achieved via the condensation of 2-bromoacetophenone and 5-iodopyridin-2-amine in ethanol, followed by neutralization with sodium bicarbonate[2]. The resulting crude mixture contains unreacted starting materials, HBr salts, and highly polar byproducts.
Step 1: Acid-Base Pre-Purification (Workup)
Because imidazo[1,2-a]pyridines are basic, an acid-base extraction can be used as a preliminary purification step to remove non-basic organic impurities[3]. Quench the reaction mixture with aqueous
Step 2: Self-Validating 2D-TLC Causality & Validation: Before committing your entire batch to a column, perform a 2-Dimensional Thin Layer Chromatography (2D-TLC) assay. Spot the crude mixture in one corner of a square TLC plate, develop it in Hexane/EtOAc, dry the plate, rotate it 90 degrees, and develop it again. If the product spot falls off the diagonal line, it is actively degrading on the acidic silica phase. This self-validating step confirms whether you must switch to a deactivated silica system.
Step 3: Sample Preparation (Dry Loading) Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add silica gel (approx. 3× the crude weight) and evaporate the solvent completely to form a free-flowing powder. Causality: The target compound is highly lipophilic but can aggregate. Dry loading prevents the "solvent front" effect that causes band broadening, ensuring sharp elution profiles.
Step 4: Column Packing & Gradient Elution Pack a flash column with silica gel (230–400 mesh) using a slurry in Hexane containing 1% Triethylamine (TEA). Elute using a gradient from 100% Hexane to 30% EtOAc in Hexane[6][7]. Causality: The basic bridgehead nitrogen of the imidazopyridine core acts as a hydrogen bond acceptor, interacting strongly with acidic silanol (Si-OH) groups on the silica. TEA competitively caps these silanol sites, preventing severe tailing.
Step 5: Fraction Analysis & Concentration Monitor the fractions via TLC under UV light (254 nm and 365 nm), as the imidazo[1,2-a]pyridine scaffold is highly fluorescent[7]. Pool the product-containing fractions and concentrate under reduced pressure at temperatures below 40 °C.
Experimental workflow for the chromatographic purification of imidazo[1,2-a]pyridines.
Troubleshooting Guides & FAQs
Q1: Why is my product streaking heavily on the TLC plate and column, resulting in poor resolution? A1: This is a classic issue with nitrogen-containing heterocycles. The basic nitrogen of the imidazo[1,2-a]pyridine core interacts with the acidic silanol groups on the silica gel stationary phase via acid-base interactions[3]. Solution: Pre-treat your silica gel by adding 1-2% Triethylamine (TEA) or aqueous ammonia to your mobile phase. If the compound is exceptionally polar, ensure it is not trapped in a salt form[6]. Alternatively, switch the stationary phase to basic alumina.
Q2: I am observing a co-eluting impurity that is highly UV-active. How do I separate it?
A2: Unreacted 5-iodopyridin-2-amine (starting material) often has a similar polarity to the final product in standard Hexane/EtOAc systems.
Solution: Adjust the selectivity of your mobile phase. Switch to a Toluene/Ethyl Acetate gradient. Toluene provides distinct
Q3: My purified 6-Iodo-2-phenylimidazo[1,2-a]pyridine turns slightly pink or brown during concentration. Is it degrading?
A3: Yes, minor degradation is occurring. The 6-iodo substituent is susceptible to photo-oxidation and trace acid-catalyzed cleavage, which releases molecular iodine (
Q4: Can I use recrystallization instead of column chromatography? A4: Recrystallization is highly effective for imidazo[1,2-a]pyridines, but only if the crude purity is already >80%[6]. If impurities are co-crystallizing, preliminary purification by a short silica gel plug (filtration) is mandatory before attempting recrystallization from hot ethanol[6].
Logical troubleshooting workflow for resolving common chromatographic issues.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2022081976A1 - Piperidinyl small molecule degraders of helios and methods of use - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-iodo-2-phenylimidazo[1,2-a]pyridine | 61982-63-6 [sigmaaldrich.com]
- 5. 61982-63-6 CAS Manufactory [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Solving Solubility Challenges of 6-Iodo-2-phenylimidazo[1,2-a]pyridine in DMSO
Welcome to the technical support center for 6-Iodo-2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. By understanding the underlying chemical principles and following systematic protocols, you can ensure the accurate and reproducible preparation of your experimental solutions.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial hurdles researchers face.
Q1: My 6-Iodo-2-phenylimidazo[1,2-a]pyridine won't dissolve in DMSO at my target concentration. What is the first thing I should check?
A1: The most immediate and critical factor to verify is the quality of your DMSO.[1] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Even small amounts of absorbed water can drastically reduce the solubility of lipophilic compounds like 6-Iodo-2-phenylimidazo[1,2-a]pyridine, which has a calculated LogP of 3.6, indicating significant hydrophobicity.[2][4][5][6] The mixture of DMSO and water becomes more structured and viscous, making it more difficult to solvate the compound.[2]
Initial Action: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO (water content <0.1%). If you are using a previously opened bottle, it may have absorbed atmospheric water.
Q2: I successfully dissolved the compound, but a precipitate formed after storage, especially after a freeze-thaw cycle. Why did this happen and what can I do?
A2: This is a common phenomenon driven by two primary factors: water absorption and thermodynamics.
-
Water Absorption & Freeze-Thaw Cycles: As mentioned, if your vial is not perfectly sealed, DMSO will absorb water over time. Freeze-thaw cycles exacerbate this issue, promoting the precipitation of compounds.[2][5]
-
Polymorphism & Supersaturation: You may have initially dissolved a higher-energy, more soluble form of the compound (e.g., an amorphous state).[2] Upon storage or temperature cycling, it can convert to a more thermodynamically stable, but less soluble, crystalline polymorph. Alternatively, if you used heat to dissolve the compound, you may have created a supersaturated solution that precipitates upon returning to room temperature.[1]
Solution: Prepare fresh solutions for critical experiments. If storage is necessary, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials to minimize headspace and prevent repeated freeze-thaw cycles of the main stock.[1] Store aliquots at -20°C or -80°C in a desiccated environment. Before use, bring the aliquot to room temperature and vortex or sonicate briefly to ensure any settled material is redissolved.[1]
Q3: My DMSO stock solution is perfectly clear, but a precipitate forms the moment I add it to my aqueous assay buffer. What's going on?
A3: This indicates that while your compound is soluble in the strong organic solvent DMSO, it is poorly soluble in the final aqueous environment of your experiment.[1] This is expected for a lipophilic molecule. The compound is "crashing out" of solution as the solvent polarity dramatically increases.
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Attempt the experiment with a more dilute solution.[1]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try pre-mixing the required volume of DMSO into your buffer first. Then, add the concentrated compound stock to this DMSO-containing buffer with vigorous stirring. This can prevent localized high concentrations that trigger precipitation.[7]
-
Keep DMSO Concentration Low: For cell-based assays, it's crucial to keep the final DMSO concentration below 1%, and ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[1]
-
Consider Co-solvents: If the above steps fail, you may need to develop a formulation using co-solvents in your final aqueous medium.[8]
Part 2: Systematic Troubleshooting Workflow
When basic FAQs do not resolve the issue, a more structured approach is necessary. This workflow provides a logical sequence of steps to diagnose and solve the solubility problem.
Caption: Troubleshooting workflow for dissolving the compound in DMSO.
Experimental Protocols for Enhanced Dissolution
Before proceeding, always verify the thermal stability of your compound. While imidazopyridines are generally stable, prolonged exposure to high temperatures should be avoided.
Protocol 1: Gentle Heating
This method increases the kinetic energy of the solvent and solute molecules, helping to overcome the crystal lattice energy of the solid compound.[1]
-
Preparation: Prepare a suspension of the compound in the desired volume of anhydrous DMSO in a tightly sealed glass vial.
-
Heating: Place the vial in a water bath or on a heating block set to a controlled temperature of 30-40°C . Avoid temperatures above 50°C unless you have confirmed the compound's stability.
-
Agitation: Remove the vial from the heat source every 5 minutes and vortex vigorously for 30-60 seconds.
-
Duration: Continue this process for 15-20 minutes or until the solution is clear.
-
Inspection: Allow the solution to cool to room temperature. If a precipitate forms, the solution was likely supersaturated, and you should attempt to prepare a lower concentration.[1]
Protocol 2: Bath Sonication
Sonication uses high-frequency sound waves to create microscopic bubbles in the solvent (cavitation). The collapse of these bubbles generates localized energy, which is highly effective at breaking apart compound aggregates and enhancing dissolution without significant bulk heating.[1][9]
-
Preparation: Prepare a suspension of the compound in anhydrous DMSO in a glass vial.
-
Sonication: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Duration: Sonicate for 10-15 minutes . You can pause midway to vortex the sample.
-
Temperature Check: While sonication avoids high bulk heating, monitor the temperature of the water bath to ensure it does not rise excessively.
-
Final Inspection: After sonication, visually inspect the solution for clarity.
Data Summary: Recommended Dissolution Parameters
| Parameter | Standard Protocol | Gentle Heating | Bath Sonication |
| Solvent | Anhydrous DMSO | Anhydrous DMSO | Anhydrous DMSO |
| Temperature | Room Temperature | 30-40°C | Ambient (monitor bath) |
| Method | Vigorous Vortexing | Intermittent Vortexing | Continuous Sonication |
| Duration | 1-2 minutes | 15-20 minutes | 10-15 minutes |
| Best For | Initial attempt | Stubbornly soluble compounds | Breaking up aggregates, heat-sensitive compounds |
Part 3: Advanced Strategies & Best Practices
Working with Co-Solvents for Aqueous Dilution
If the primary issue is precipitation upon dilution into an aqueous buffer, a co-solvent system may be necessary. Co-solvents modify the polarity of the final solution, creating a more favorable environment for the lipophilic compound.[10][11]
Commonly Used Biocompatible Co-solvents:
| Co-Solvent | Properties & Considerations |
| Ethanol | Water-miscible. Can be used in moderate percentages. May have biological effects in some assays. |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile, viscous liquid. Excellent solubilizing agent for many poorly soluble drugs.[11] |
| Propylene Glycol | Less viscous than PEG 400. Commonly used in pharmaceutical formulations. |
Workflow for Co-Solvent Testing:
Caption: Decision tree for employing co-solvents.
Best Practices for Long-Term Storage of DMSO Stock Solutions
Proper storage is essential to maintain the integrity and solubility of your compound.
| Practice | Recommendation | Rationale |
| Aliquoting | Dispense stock into single-use volumes in tightly sealed vials (e.g., glass with PTFE-lined caps). | Minimizes freeze-thaw cycles and reduces the risk of water absorption and contamination for the entire stock.[5] |
| Storage Temp. | Store at -20°C or -80°C. | Lowers molecular motion, reducing the rate of potential degradation and conversion to less soluble polymorphs. |
| Environment | Place aliquots inside a secondary container with a desiccant. | Protects from atmospheric moisture, which can still be present in freezers and is readily absorbed by DMSO.[2] |
| Pre-Use | Thaw completely at room temperature and vortex/sonicate briefly before use. | Ensures the solution is homogeneous and any compound that may have settled or precipitated during freezing is redissolved.[1] |
By following this comprehensive guide, researchers can systematically address and overcome the solubility challenges associated with 6-Iodo-2-phenylimidazo[1,2-a]pyridine in DMSO, leading to more reliable and reproducible experimental outcomes.
References
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]
-
MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available from: [Link]
-
Quora. What is the solubility of DMSO in water? Available from: [Link]
-
AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available from: [Link]
-
Scilit. High Throughput Sonication: Evaluation for Compound Solubilization. Available from: [Link]
-
Bentham Science. High Throughput Sonication: Evaluation for Compound Solubilization. Available from: [Link]
-
Quora. What is the chemical property of DMSO that makes it ideal for use in many biological labs? Available from: [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]
-
Taylor & Francis Online. Divergent decomposition pathways of DMSO mediated by solvents and additives. Available from: [Link]
-
PubMed. Stability of screening compounds in wet DMSO. Available from: [Link]
-
Quora. How can dimethyl sulfoxide enhance solubility in lab applications? Available from: [Link]
-
PubMed Central. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
-
ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Available from: [Link]
-
ResearchGate. DMSO wont dilute my pure compound. How to solve this? Available from: [Link]
-
ResearchGate. Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. Available from: [Link]
-
ResearchGate. Degradation pathways of DMSO during UV/H 2 O 2 treatment. Available from: [Link]
-
ResearchGate. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Available from: [Link]
-
PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]
-
ResearchGate. How to dissolve a poorly soluble drug? Available from: [Link]
-
Gaylord Chemical. DMSO Physical Properties. Available from: [Link]
-
Taylor & Francis Online. Divergent decomposition pathways of DMSO mediated by solvents and additives. Available from: [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link]
-
GEUS Publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]
-
GEUS Publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? Available from: [Link]
-
PubMed Central. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Available from: [Link]
-
MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]
-
MDPI. Reducing the Gap Between Chemical and Biological Assessment of Petroleum-Contaminated Soils: An FTIR-Based Method Using Aqueous Dimethyl Sulfoxide Extraction. Available from: [Link]
-
Preprints.org. Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Available from: [Link]
-
PubChem. 2-Phenylimidazo(1,2-a)pyridine. Available from: [Link]
-
PubMed Central. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Available from: [Link]
-
PubChem. 6-Fluoro-2-phenylimidazo[1,2-a]pyridine. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ziath.com [ziath.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ziath.com [ziath.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijsrtjournal.com [ijsrtjournal.com]
Technical Support Center: Recrystallization of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Welcome to the Technical Support Center for heterocyclic synthesis and purification. This guide is engineered for researchers and drug development professionals working with 6-Iodo-2-phenylimidazo[1,2-a]pyridine , a critical halogenated intermediate frequently utilized in cross-coupling reactions (e.g., cuprous cyanide displacement or Suzuki couplings) to synthesize biologically active bis-cationic macrofilaricides and other therapeutics [3].
Because of the heavy, lipophilic iodine atom at the 6-position and the moderately polar imidazo[1,2-a]pyridine core, this molecule exhibits unique thermodynamic behaviors during purification. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure >99% purity.
Part 1: The Thermodynamics of Solvent Selection
Selecting the correct solvent is a balance of polarity, boiling point, and hydrogen-bonding capacity. Ethanol is widely recognized as the optimal solvent for the recrystallization of imidazo[1,2-a]pyridine derivatives due to its favorable safety profile and steep solubility curve [1]. In cases where column chromatography is bypassed, binary systems like hexane/ethyl acetate (often used as mobile phases) can be adapted for anti-solvent crystallization [2].
Solvent Profiling Data
Table 1: Quantitative comparison of common recrystallization solvents for 6-Iodo-2-phenylimidazo[1,2-a]pyridine.
| Solvent System | Boiling Point (°C) | Dielectric Constant (ε) | Solubilizing Power (Hot) | Solubilizing Power (Cold) | Suitability / Causality |
| Absolute Ethanol | 78.4 | 24.5 | High | Low | Excellent (Primary choice). Protic nature keeps unreacted primary amines solvated while the target precipitates. |
| Ethyl Acetate / Hexane | 77.1 / 68.7 | 6.0 / 1.9 | High (EtOAc) | Very Low (Hexane) | Good (Binary system). Requires precise titration of hexane (anti-solvent) to induce nucleation without oiling out. |
| Toluene | 110.6 | 2.4 | Very High | High | Poor. The lipophilic 6-iodo and 2-phenyl groups render the product too soluble even at 0°C, drastically reducing yield. |
| Acetone / Water | 56.0 / 100 | 20.7 / 80 | Moderate | Low | Moderate. Often used for amidine derivatives [3], but water can cause the highly lipophilic iodo-intermediate to crash out as an amorphous powder. |
Part 2: Self-Validating Recrystallization Protocol
This standard operating procedure (SOP) utilizes Absolute Ethanol to exploit the steep temperature-dependent solubility gradient of the target molecule.
Step 1: Saturation & Dissolution
-
Suspend the crude 6-iodo-2-phenylimidazo[1,2-a]pyridine in absolute ethanol at a ratio of 5–8 mL per gram of crude solid in a round-bottom flask.
-
Heat the suspension to a gentle reflux (78°C) using an oil bath.
-
Self-Validation Checkpoint: If the solid does not dissolve completely after 15 minutes at reflux, add hot ethanol in 1 mL increments until a clear, homogeneous solution is achieved. Do not exceed 12 mL/g.
Step 2: Hot Filtration (Critical for Catalytic Workflows)
-
Pre-warm a fritted glass funnel to prevent premature crystallization.
-
Filter the boiling solution rapidly under a gentle vacuum to remove insoluble metal residues (e.g., copper or palladium catalysts) or polymerized byproducts.
Step 3: Controlled Nucleation
-
Transfer the filtrate to an Erlenmeyer flask and cover it. Allow the solution to cool ambiently to room temperature (25°C) at a rate of approximately 0.5°C/min.
-
Self-Validation Checkpoint: At approximately 45–50°C, the solution should become slightly cloudy, followed by the formation of distinct, needle-like or flaky crystals. If the solution turns into a milky emulsion, proceed immediately to FAQ Q1.
Step 4: Maturation & Isolation
-
Once the flask reaches room temperature, transfer it to an ice bath (0–4°C) for 1 to 2 hours to drive the equilibrium toward complete crystallization.
-
Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold ethanol to displace the mother liquor without redissolving the product.
-
Dry under high vacuum (≤1 mbar) at 40°C to a constant weight.
Part 3: Troubleshooting Guides & FAQs
Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I force nucleation?
-
Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the saturation temperature of the solvent. The solution becomes supersaturated, but instead of nucleating solid crystals, the highly lipophilic 6-iodo-2-phenylimidazo[1,2-a]pyridine separates as a supercooled liquid phase.
-
Solution: Do not let the oil solidify, as it will trap impurities. Reheat the mixture to reflux until it forms a single clear phase. Add 10-15% more ethanol to lower the concentration, then cool it much more slowly. If oiling persists, add a seed crystal of pure product at 55°C, or vigorously scratch the inside of the glass flask with a glass rod to provide a high-energy surface for heterogeneous nucleation.
Q2: NMR shows co-precipitation of the starting material, 2-amino-5-iodopyridine. How do I separate them?
-
Causality: 2-amino-5-iodopyridine contains a primary amine, making it a strong hydrogen-bond donor and acceptor. The cyclized imidazo[1,2-a]pyridine core only acts as a weaker hydrogen-bond acceptor.
-
Solution: Ethanol is already the correct solvent choice because its protic nature heavily solvates the primary amine of the starting material via hydrogen bonding. If co-precipitation is occurring, your solvent volume is too low (the mother liquor is supersaturated with the starting material). Re-crystallize the mixture using a slightly higher volume of ethanol (e.g., increase from 5 mL/g to 8 mL/g) and do not cool below 10°C.
Q3: I am scaling up the reaction. Can I use an Ethyl Acetate/Hexane binary system instead of Ethanol?
-
Causality: Yes, but it requires kinetic control. Ethyl acetate is an excellent solvent for this molecule, while hexane is a strict anti-solvent.
-
Solution: Dissolve the crude in minimal boiling ethyl acetate. Remove from heat and add hot hexane dropwise only until the solution becomes faintly turbid. Add one drop of ethyl acetate to clear the turbidity, then allow it to cool slowly. This vapor-diffusion-like approach prevents the rapid crashing out of amorphous, impure powders.
Part 4: Recrystallization Decision Workflow
Fig 1. Decision tree and troubleshooting workflow for the recrystallization of the imidazopyridine.
References
-
Title: Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst Source: Letters in Applied NanoBioScience URL: [Link]
-
Title: Bis-cationic heteroaromatics as macrofilaricides: synthesis of bis-amidine and bis-guanylhydrazone derivatives of substituted imidazo[1,2-a]pyridines Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]
Technical Support Center: Minimizing Dehalogenation Side Reactions in Cross-Coupling
Welcome to our dedicated technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the common and often frustrating side reaction of dehalogenation. Here, you will find a comprehensive guide in a question-and-answer format, addressing specific experimental issues with detailed mechanistic explanations, actionable protocols, and data-driven insights to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a cross-coupling reaction, and why is it a problem?
Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (I, Br, Cl) of the starting material is replaced by a hydrogen atom.[1][2] This results in the formation of a simple arene or heteroarene byproduct, which consumes your valuable starting material, lowers the yield of the desired coupled product, and introduces a often difficult-to-separate impurity.[1] This side reaction is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[1][3]
Q2: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the likely mechanistic causes?
Several factors can lead to dehalogenation in Suzuki-Miyaura coupling. The primary cause is often a competition between the desired transmetalation step and an undesired reductive pathway.[2] This can occur through a few potential mechanisms:
-
Formation of a Palladium-Hydride Species: The most common route involves the generation of a palladium-hydride (Pd-H) intermediate. This species can arise from several sources, including the β-hydride elimination from alkoxide bases, the oxidation of alcohol solvents, or the presence of water.[2][4][5] Once formed, this Pd-H species can undergo reductive elimination with the aryl group (Ar) on the palladium center (Ar-Pd-X) to produce the dehalogenated arene (Ar-H).[6]
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from the boron reagent to the palladium) is slow, it allows more time for competing side reactions like dehalogenation to occur.[6]
-
Direct Reduction: In some cases, direct reduction of the Ar-Pd-X intermediate can occur, though the formation of a Pd-H species is more commonly implicated.
Visualizing the Competing Pathways
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and where the undesired dehalogenation pathway can diverge.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Cyclization
Welcome to the Advanced Technical Support Center for imidazo[1,2-a]pyridine synthesis. This guide is engineered for researchers and drug development professionals facing cyclization bottlenecks when constructing this privileged bicyclic scaffold.
Rather than a generic overview, this guide provides a diagnostic matrix, mechanistic deep-dives, and self-validating protocols to resolve specific synthetic failures—from stalled acyclic intermediates to over-alkylation side reactions.
Diagnostic Matrix: Identifying Cyclization Failures
Before adjusting reaction parameters, use this diagnostic matrix to match your analytical signatures (LC-MS/NMR) with the correct mechanistic root cause.
| Observed Symptom | Analytical Signature (LC-MS/NMR) | Root Cause | Corrective Action |
| Stalled Acyclic Intermediate | Insufficient dehydration driving force; intermediate trapped by water[1]. | Switch to neat (solvent-free) conditions; add molecular sieves. | |
| Over-alkylation | Product is highly nucleophilic; excess haloketone present[2]. | Strict 1:1 stoichiometry; slow dropwise addition of electrophile. | |
| Hydrolysis Products | Presence of cleaved starting materials. | Hygroscopic base/solvent introduced trace water[1]. | Use rigorously anhydrous non-nucleophilic bases (e.g., fresh DABCO). |
| No Initial Conversion | Near-quantitative recovery of starting materials. | Electron-withdrawing group (EWG) on 2-aminopyridine reduces nucleophilicity[2]. | Elevate temperature; utilize microwave irradiation. |
Mechanistic Workflows & Troubleshooting Logic
To effectively troubleshoot, one must understand that the classic Tschitschibabin condensation is a two-step process: an initial
Mechanistic pathway and failure points in Tschitschibabin cyclization.
Diagnostic logic tree for isolating imidazo[1,2-a]pyridine cyclization failures.
Deep-Dive Troubleshooting (FAQs)
FAQ 1: Why is my Tschitschibabin condensation stalling at the acyclic intermediate?
Causality: The initial
FAQ 2: How do I prevent over-alkylation and dimerization side reactions?
Causality: The newly formed imidazo[1,2-a]pyridine is often more nucleophilic than the starting 2-aminopyridine. If unreacted
FAQ 3: My Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction fails to yield the cyclized product. What is the bottleneck?
Causality: The GBB reaction (2-aminopyridine + aldehyde + isocyanide) relies on the formation of an iminium ion, followed by isocyanide insertion. If the isonitrile is highly reactive (e.g.,
FAQ 4: Can I achieve cyclization without transition-metal catalysts or harsh solvents? Causality: Yes. While traditional oxidative annulations rely on Cu or Pd, modern methodologies leverage base-catalyzed rearrangements. For example, the NaOH-promoted cycloisomerization of N-propargylpyridiniums proceeds rapidly in water. The base isomerizes the propargyl group to an allene, which immediately undergoes a Nazarov-type cyclization, bypassing the need for transition metals entirely[5].
Quantitative Data: Method Comparison
| Methodology | Catalyst / Promoter | Solvent | Temp (°C) | Time | Typical Yield | Ref |
| Tschitschibabin (Classic) | None | Ethanol | 80 | 12-24 h | 40-60% | [2] |
| Solvent-Free Condensation | None | Neat | 60 | 1-3 h | 85-95% | [3] |
| GBBR Multicomponent | Ethanol | RT | 4-8 h | 44-76% | [4] | |
| Aqueous Cycloisomerization | NaOH (2.0 equiv) | Water | RT | 5 min | >95% | [5] |
Self-Validating Experimental Protocols
Protocol 1: Catalyst- and Solvent-Free Condensation
This protocol utilizes the high effective concentration of a neat reaction to overcome acyclic stalling[3].
-
Preparation: Charge a dry 10 mL round-bottom flask with 2-aminopyridine (1.0 mmol) and the corresponding
-haloketone (1.0 mmol). Causality: Strict 1:1 stoichiometry prevents over-alkylation. -
Heating: Immerse the flask in an oil bath pre-heated to 60°C. Stir vigorously.
-
Self-Validation Checkpoint (The Melt): Within 10-15 minutes, the mixture will form a homogenous melt. As the cyclization proceeds and the highly crystalline imidazo[1,2-a]pyridine hydrohalide salt forms, the mixture will spontaneously solidify. This phase change is a self-validating indicator that the acyclic intermediate has successfully dehydrated and cyclized.
-
Workup: Cool to room temperature. Suspend the solid in saturated aqueous
(10 mL) to neutralize the hydrohalide salt. Extract with Ethyl Acetate (3 x 10 mL), dry over , and concentrate in vacuo.
Protocol 2: Aqueous Base-Promoted Cycloisomerization
This protocol provides an ultra-fast, metal-free route using N-propargylpyridinium salts[5].
-
Preparation: Dissolve N-propargylpyridinium bromide (1.0 mmol) in deionized water (10 mL) at room temperature.
-
Activation: Add aqueous NaOH (2.0 equiv) in one portion. Causality: The base serves a dual role—it catalyzes the propargyl-to-allene isomerization and neutralizes the HBr byproduct.
-
Self-Validation Checkpoint (Precipitation): The reaction is complete within 5 minutes. Because the cyclized imidazo[1,2-a]pyridine is highly lipophilic compared to the charged starting material, it will rapidly precipitate out of the aqueous solution as a distinct solid or oil. This visual phase separation confirms successful ring closure.
-
Isolation: Filter the solid directly, or extract the oil with dichloromethane (2 x 5 mL). No column chromatography is typically required.
References
-
Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines ResearchGate / J. Braz. Chem. Soc. URL:[Link]
-
Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides Sciforum URL:[Link]
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry RSC Publishing / RSC Advances URL:[Link]
-
Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions RSC Publishing / Green Chemistry URL:[Link]
Sources
- 1. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
Technical Support Center: Palladium Removal from 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Core Directive: The Challenge of N-Heterocycles
From the Desk of the Senior Application Scientist:
Removing palladium from 6-Iodo-2-phenylimidazo[1,2-a]pyridine presents a specific "chelation trap." Unlike simple aromatics, your molecule contains a bridgehead nitrogen (N1) and a pyridine-like nitrogen. Palladium is highly "thiophilic" (sulfur-loving) but also forms stable coordination complexes with sp2 nitrogens.
The Problem: The Pd is likely not just "floating" in solution; it is coordinated to the imidazole nitrogen of your product. Simple filtration or carbon washes often fail because the Pd-Product bond is thermodynamically stable.
The Solution: You must introduce a ligand with a higher affinity for Pd than your imidazopyridine, without destroying the sensitive 6-Iodo moiety (which is prone to dehalogenation under reducing conditions).
Diagnostic & Workflow (The "Triage")
Before selecting a method, assess your crude mixture.
Figure 1: Decision tree for selecting the appropriate purification vector based on Palladium oxidation state and solubility.
Protocol 1: Functionalized Silica (The Gold Standard)
Best for: High-value APIs, preserving the 6-Iodo substituent, and removing soluble Pd(II) complexes.
Why this works
We utilize SiliaMetS® Thiol (SH) or SiliaMetS® DMT (Dimercaptotriazine) . These scavengers have a high binding constant for Pd (
-
Thiol (SH): Best general-purpose scavenger.
-
DMT: Higher loading, better for bulky Pd complexes if Thiol fails.
Step-by-Step Methodology
-
Dissolution: Dissolve your crude 6-Iodo-2-phenylimidazo[1,2-a]pyridine in a solvent where it is freely soluble (THF, EtOAc, or DCM). Avoid DMF/DMSO if possible (hard to remove later).
-
Loading: Add SiliaMetS Thiol (or DMT) at 4 molar equivalents relative to the residual Palladium (not the product).
-
Note: If Pd content is unknown, use 10% w/w relative to the mass of the crude product.
-
-
Temperature: Stir at 50°C for 4 hours.
-
Critical: Do not reflux aggressively. High heat + scavengers can occasionally promote dehalogenation of the 6-Iodo group, though Thiol is generally safe.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite.
-
Wash: Wash the silica cake with 2 volumes of the solvent to recover adsorbed product.
-
Concentrate: Evaporate solvent to yield the purified product.
Data Expectation:
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Yield Recovery (%) |
|---|---|---|---|
| Control (Crystallization) | 1200 | 350 | 85% |
| SiliaMetS Thiol | 1200 | < 5 | 98% |
| SiliaMetS DMT | 1200 | < 2 | 97% |
| Activated Carbon | 1200 | 50 | 75% |
Protocol 2: Activated Carbon (The Economic Alternative)
Best for: Large-scale batches where some yield loss is acceptable, or for removing colloidal Pd(0).
Why this works
Activated carbon works via physisorption. However, imidazo[1,2-a]pyridines are flat, aromatic systems that also stick well to carbon, leading to yield loss.
Step-by-Step Methodology
-
Selection: Use Darco® KB-G or Ecosorb® C-941 . These are optimized for pharmaceutical purification.[1]
-
Slurry: Add carbon (10-20% w/w relative to product) to the solution (EtOAc or MeOH/DCM).
-
Time: Stir at Room Temperature for 1-2 hours. Do not heat significantly.
-
Filtration: Filter through a double pad of Celite to catch fine carbon particles.
-
Wash (Critical): Wash the carbon cake extensively with 10% MeOH in DCM . The polarity of MeOH helps desorb your product from the carbon while the Pd remains trapped.
Troubleshooting & FAQs
Q1: My product is turning yellow/brown after scavenging. Why?
A: You likely have colloidal Palladium nanoparticles (< 20 nm) that are passing through your filter.
-
Fix: Functionalized silica (Thiol) targets soluble Pd(II). It is poor at catching Pd(0) particles.
-
Action: Treat the solution with SiliaMetS® Cysteine (which captures ionic Pd) OR perform a filtration through a Celite/Activated Carbon sandwich to physically trap the colloids.
Q2: Can I use Ion Exchange Resins (SCX)?
A: Proceed with caution. Your molecule is basic (Imidazo[1,2-a]pyridine pKa ~ 5.4).
-
Risk: Strong Cation Exchange (SCX) resins will protonate N1 and bind your product, not just the metal.
-
Strategy: Unless you intend to do a "Catch and Release" (bind product -> wash Pd -> elute product with ammonia), avoid SCX. Stick to neutral chelators like Thiol or DMT.
Q3: I observed loss of the Iodine atom (Dehalogenation).
A: This is a known risk when Pd and Hydrogen sources are present.
-
Cause: If you used formate, alcohol, or H2 during the reaction, residual Pd can catalyze the reduction of the C-I bond.
-
Fix: Ensure your scavenging step is done under oxidative or neutral conditions (open to air is fine). Do not add reducing agents (like sodium borohydride) during the workup. Lower the scavenging temperature to RT and extend the time (12h) rather than heating to 60°C.
Q4: The Pd levels are still >50 ppm after Thiol treatment.
A: The Pd is likely bound too tightly to the pyridine nitrogen.
-
Fix: Add a "displacing agent." Add 1% Acetic Acid to your scavenging mixture.
-
Mechanism: Protonating the imidazole nitrogen (N1) weakens the Pd-N bond, making the Pd more available to be grabbed by the Thiol scavenger. (Ensure your product is stable to mild acid).
Mechanism of Action
Figure 2: Ligand Exchange Mechanism. The high affinity of Sulfur (Soft Base) for Palladium (Soft Acid) drives the equilibrium, displacing the Nitrogen ligand.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide & Selection Chart. SiliCycle Application Notes. Link
-
International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[2] Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link
Sources
Improving conversion rates in Suzuki coupling of 6-iodo-imidazopyridines
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 6-iodo-imidazopyridines.
Coupling at the 6-position of the imidazo[1,2-a]pyridine scaffold presents unique electronic and steric challenges. This guide bypasses generic advice to focus on the exact mechanistic causality behind reaction failures—such as catalyst poisoning, protodehalogenation, and protodeboronation—ensuring your protocols become robust, self-validating systems.
Part 1: Mechanistic Insights & Failure Points
To troubleshoot effectively, we must first understand why 6-iodo-imidazopyridines fail under standard conditions. The imidazo[1,2-a]pyridine system is highly electron-rich and contains multiple nitrogen atoms capable of coordinating to transition metals. While the 6-position is activated for oxidative addition, the surrounding nitrogen atoms frequently trap the palladium catalyst in off-cycle, inactive resting states [1].
Below is the mechanistic pathway highlighting the three most common points of failure in this specific coupling.
Suzuki-Miyaura catalytic cycle highlighting critical failure points for imidazopyridines.
Part 2: Core Troubleshooting FAQs
Q1: My reaction stalls at 30-40% conversion, and I recover mostly unreacted 6-iodo-imidazopyridine. How do I push it to completion?
The Causality: The basic bridgehead nitrogen and the pyridine-like nitrogen in imidazo[1,2-a]pyridines are excellent ligands for palladium. As the reaction progresses, these nitrogen atoms coordinate to the active Pd(0) or Pd(II) species, forming a stable, off-cycle resting state that poisons the catalyst [1].
The Solution: Shift the equilibrium back to the active catalytic cycle by using bulky, electron-rich phosphine ligands. Ligands like
Q2: LC-MS shows complete consumption of the starting material, but my major product is the deiodinated imidazopyridine (protodehalogenation). Why is this happening?
The Causality: Protodehalogenation (hydrodehalogenation) is a reductive side reaction. After oxidative addition, if the transmetalation step is sluggish, the Pd(II) intermediate can undergo
-
Change the Solvent: Eliminate primary/secondary alcohols. Switch to an aprotic solvent mixture like 1,4-Dioxane/
or Toluene/ . -
Optimize the Base: Switch from strong hydroxide-generating bases to milder, anhydrous alternatives like CsF or finely milled
, which facilitate transmetalation without acting as hydride donors.
Q3: I am coupling a heteroaryl boronic acid to the 6-iodo-imidazopyridine, but the boronic acid degrades before coupling occurs.
The Causality: Heteroaryl boronic acids (particularly 2-pyridyl and 4-pyridyl variants) are highly susceptible to protodeboronation. The basic conditions of the Suzuki coupling catalyze the cleavage of the C-B bond, releasing the volatile heterocycle and leaving you with no coupling partner.
The Solution: Implement a slow-release strategy. Substitute the free boronic acid with a MIDA boronate, a pinacol ester (Bpin), or a potassium trifluoroborate (
Part 3: Diagnostic Workflow & Quantitative Data
Use the following decision tree to rapidly diagnose your specific conversion issue based on your LC-MS data.
Decision tree for troubleshooting low conversion rates in imidazopyridine couplings.
Table 1: Quantitative Comparison of Catalyst Systems for 6-Iodo-Imidazopyridines
| Catalyst System | Base | Solvent System | Temp (°C) | Conversion (%) | Major Side Product |
| EtOH / | 80 | 35% | 6-H-imidazopyridine (Deiodination) | ||
| Dioxane / | 90 | 65% | Protodeboronation of Ar-B(OH)2 | ||
| Dioxane / | 100 | >95% | None (Trace homocoupling) | ||
| CsF | Toluene / | 100 | 92% | None |
Part 4: Self-Validating Experimental Protocol
To achieve the >95% conversion rates shown in Table 1, utilize the following optimized methodology using the
Step 1: Rigorous Degassing (Crucial for Pd(0) Stability)
-
Charge a Schlenk flask with 6-iodo-imidazo[1,2-a]pyridine (1.0 equiv), the boronic acid/ester (1.5 equiv), and finely milled anhydrous
(2.0 equiv). -
Add a 4:1 mixture of anhydrous 1,4-Dioxane and degassed
. -
Perform three consecutive Freeze-Pump-Thaw cycles. Validation Check: Oxygen causes homocoupling and oxidizes phosphine ligands. If your solution turns black before heating, oxygen is present, and the Pd(0) has precipitated as inactive palladium black. Restart the degassing process.
Step 2: Catalyst Activation
-
Under a positive flow of Argon, add
(2.5 mol%, yielding 5 mol% Pd) and (10 mol%). -
Stir at room temperature for 10 minutes. Validation Check: The solution should transition from a deep purple/red (
) to a pale yellow/orange, indicating the successful formation of the active catalytic species.
Step 3: Heating & Reaction Monitoring
-
Heat the reaction mixture to 100 °C.
-
Take a 10
L aliquot at 1 hour and 4 hours. Dilute in LC-MS grade MeCN and analyze. Validation Check: At 1 hour, you should observe >50% conversion. If the 6-iodo peak is intact but the boronic acid is absent, protodeboronation has occurred (refer to Q3). If a mass corresponding to[M-I+H] appears, protodehalogenation is occurring (refer to Q2).
Step 4: Quench & Workup
-
Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues.
-
Wash the organic layer with brine, dry over
, and concentrate for column chromatography.
References
- Source: National Institutes of Health (PMC)
- Source: Organic-Chemistry.
- Preventing Debromination/Dehalogenation in Suzuki Coupling of Bromo-Imidazoles Source: BenchChem Technical Support URL
Technical Support Center: Separation of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Welcome to the technical support resource for the purification of 6-Iodo-2-phenylimidazo[1,2-a]pyridine (CAS: 61982-63-6). This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this valuable heterocyclic compound from unreacted starting materials and reaction byproducts. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure you can achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter after synthesizing 6-Iodo-2-phenylimidazo[1,2-a]pyridine?
A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common method for synthesizing this scaffold is the Tchichibabin reaction, which involves the condensation of 5-iodo-2-aminopyridine with a phenacyl halide, such as 2-bromoacetophenone.[1][2]
Causality: In this reaction, the nucleophilic nitrogen of the aminopyridine attacks the electrophilic carbon of the phenacyl halide, followed by an intramolecular cyclization and dehydration. Incomplete reactions or side reactions are the primary sources of impurities.
Common Impurities:
-
Unreacted 5-iodo-2-aminopyridine: A relatively polar and basic starting material.
-
Unreacted 2-bromoacetophenone (or other phenacyl halide): A lachrymatory and moderately polar ketone.
-
Hydrolyzed phenacyl halide (e.g., acetophenone): Can form if moisture is present.
-
Polymerized byproducts: Particularly if the reaction is overheated or run for an extended period.[3]
-
N-alkylated intermediates: Incomplete cyclization can leave acyclic intermediates in the crude mixture.[4]
The table below summarizes the characteristics of the most common starting materials and the target product to help guide separation strategy.
| Compound | Molecular Weight | Polarity | TLC Rf (Typical) |
| 6-Iodo-2-phenylimidazo[1,2-a]pyridine | 320.13 g/mol [5] | Moderately Polar | 0.4 - 0.5 (3:1 Hexane:EtOAc) |
| 5-Iodo-2-aminopyridine | 220.00 g/mol | High (Basic) | < 0.2 (3:1 Hexane:EtOAc) |
| 2-Bromoacetophenone | 199.04 g/mol | Moderate | ~ 0.6 - 0.7 (3:1 Hexane:EtOAc) |
Q2: How can I effectively monitor the reaction progress and assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most indispensable tool for real-time reaction monitoring and purity assessment.[6][7] It provides a rapid, qualitative snapshot of the reaction mixture, allowing you to identify the consumption of starting materials and the formation of the product.
Expertise in Action: The key to effective TLC analysis is the selection of an appropriate mobile phase (eluent). For the imidazo[1,2-a]pyridine system, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is ideal.[1]
-
Rationale: The product, 6-Iodo-2-phenylimidazo[1,2-a]pyridine, is moderately polar. A starting eluent of 3:1 or 4:1 Hexane:Ethyl Acetate should place the product spot at an Rf (retention factor) of approximately 0.4, providing clear separation from the highly polar 5-iodo-2-aminopyridine (which will remain near the baseline) and the less polar 2-bromoacetophenone (which will travel closer to the solvent front).
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Prepare a TLC chamber with your chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate).
-
Spotting: On a silica gel TLC plate (e.g., Kieselgel 60 F254[6]), spot your starting materials (co-spot lane), and the reaction mixture at various time points.
-
Development: Place the plate in the chamber and allow the solvent to ascend to near the top.
-
Visualization: Remove the plate and visualize the spots under UV light (254 nm and 365 nm).[7] The imidazo[1,2-a]pyridine core is typically highly fluorescent.
-
Interpretation: The reaction is complete when the starting material spots have disappeared and a new, prominent product spot has formed. The presence of multiple spots in the final reaction lane indicates impurities that require removal.
Q3: What is the recommended primary purification technique for 6-Iodo-2-phenylimidazo[1,2-a]pyridine?
A3: For nearly all imidazo[1,2-a]pyridine derivatives, silica gel flash column chromatography is the gold standard for purification.[3][8][9] It is highly effective at separating the product from both more polar and less polar impurities based on their differential adsorption to the stationary phase.
Why it Works: Silica gel is a polar stationary phase. Non-polar compounds have a weaker affinity for the silica and are eluted quickly with a non-polar mobile phase. Polar compounds adsorb more strongly and require a more polar mobile phase to be eluted. This principle allows for a graded separation of the components in your crude mixture.
Experimental Workflow for Purification
Below is a general workflow diagram illustrating the logical steps from crude product to final, purified compound.
Caption: General purification workflow.
Q4: I'm struggling with column chromatography. What are common issues and how can I resolve them?
A4: Column chromatography can be challenging, but most issues are solvable with systematic troubleshooting.
Trustworthy Troubleshooting Framework:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect Solvent System: Eluent may be too polar (all compounds elute together) or not polar enough (compounds don't move). | Optimize Eluent: Use TLC to find a solvent system that gives good separation and a product Rf of ~0.3-0.4. A gradient elution (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) is often more effective than an isocratic (constant) system.[8] |
| Product Streaking / Tailing | Compound is Basic: The imidazo[1,2-a]pyridine nitrogen can interact strongly with acidic silica gel sites. Overloading the Column: Too much crude material for the column size. | Add a Base Modifier: Add 0.5-1% triethylamine (Et3N) or ammonia to your eluent to neutralize the acidic sites on the silica gel.[8] Proper Loading: Use a silica-to-crude product ratio of at least 30:1 to 50:1 by weight.[8] Apply the sample in a minimal volume of solvent ("wet loading") or adsorb it onto a small amount of silica ("dry loading") for best results. |
| Product is Insoluble for Loading | The crude product does not dissolve well in the initial, non-polar eluent. | Use Dry Loading: Dissolve your crude product in a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (2-3x the weight of your crude product). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the compound is introduced in a concentrated band.[8] |
| Cracked or Channeled Column Bed | Improper packing of the silica gel, leading to uneven solvent flow. | Repack the Column: Always pack the column as a slurry in the initial, non-polar eluent. Ensure the silica bed is compact and level before loading the sample. |
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation: Select an appropriately sized column and pack it with silica gel (230-400 mesh is standard[6]) as a slurry in your starting eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).
-
Sample Loading: Use the "dry loading" method described above for optimal results.
-
Elution: Begin elution with the non-polar solvent. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute your product.
-
Collection: Collect the fractions containing the pure product, as determined by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Iodo-2-phenylimidazo[1,2-a]pyridine.
Q5: Is it possible to purify 6-Iodo-2-phenylimidazo[1,2-a]pyridine by recrystallization?
A5: Yes, recrystallization can be a highly effective method, especially if the crude product is already of moderate purity (>85%) or for final polishing after column chromatography.[4][10] The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Expert Tip: A mixed solvent system often provides the best results. A good starting point is a pair of miscible solvents, one in which the compound is soluble (e.g., ethanol, ethyl acetate, or dichloromethane) and one in which it is poorly soluble (e.g., hexanes or water).
Protocol 3: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in various solvents at room temperature and upon heating.
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot solvent in which it is soluble (e.g., ethanol).
-
Crystallization: Slowly add a "non-solvent" (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy. Add a drop or two of the hot solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold non-solvent, and dry them under vacuum.
Caption: Troubleshooting poor column chromatography.
References
-
Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. PMC, National Center for Biotechnology Information. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PMC, National Center for Biotechnology Information. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC, National Center for Biotechnology Information. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. [Link]
-
Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. PMC, National Center for Biotechnology Information. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chemscene.com [chemscene.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-Iodo-2-phenylimidazo[1,2-a]pyridine under basic conditions
Welcome to the dedicated technical support guide for 6-Iodo-2-phenylimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the 6-iodo derivative serves as a critical precursor for further functionalization, most notably in transition-metal-catalyzed cross-coupling reactions.[1][2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 6-Iodo-2-phenylimidazo[1,2-a]pyridine, with a specific focus on its behavior under the basic conditions frequently employed in modern synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: How stable is 6-Iodo-2-phenylimidazo[1,2-a]pyridine to common bases used in cross-coupling reactions?
A1: 6-Iodo-2-phenylimidazo[1,2-a]pyridine generally exhibits good stability under the conditions required for many common cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The use of moderate inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) at temperatures typically ranging from 80-120 °C is well-documented and generally does not lead to significant substrate degradation.[3] The key is that these bases are sufficiently strong to facilitate the catalytic cycle without promoting unwanted side reactions on the imidazo[1,2-a]pyridine core itself.
Q2: Can I use strong organic bases or alkoxides with this substrate?
A2: Caution is advised when using strong, non-nucleophilic organic bases (e.g., DBU, DBN) or strong alkoxide bases (e.g., NaOtBu, KOtBu). While some protocols may successfully employ these bases, particularly in anhydrous conditions and at controlled temperatures, they increase the risk of side reactions.[4] Potential issues include deprotonation at sensitive positions leading to decomposition, or in the case of alkoxides, competing nucleophilic aromatic substitution (SNAr) pathways, although the latter is less common for iodoarenes compared to their fluoro- or chloro-analogs.
Q3: What is the primary site of reactivity on the imidazo[1,2-a]pyridine core under basic conditions, besides the C-I bond?
A3: The most acidic proton on the 2-phenylimidazo[1,2-a]pyridine scaffold is at the C3 position.[5] In the presence of a sufficiently strong base, deprotonation at C3 can occur. While this is often exploited for C3-functionalization, it can become a competing pathway or lead to decomposition if not the intended reaction.[6] However, for most base-mediated cross-coupling reactions at C6, this is not a major concern with standard inorganic bases.
Q4: How should I store 6-Iodo-2-phenylimidazo[1,2-a]pyridine to ensure its long-term stability?
A4: For optimal shelf-life, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] Like many iodo-aromatic compounds, it can be sensitive to light and air over extended periods, which may lead to gradual discoloration and the formation of impurities.
Troubleshooting Guide
This section addresses specific experimental issues that may arise when using 6-Iodo-2-phenylimidazo[1,2-a]pyridine under basic conditions.
Issue 1: Low or No Yield in a Cross-Coupling Reaction
Question: I am performing a Suzuki coupling with 6-Iodo-2-phenylimidazo[1,2-a]pyridine using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but I am recovering mostly unreacted starting material and observing some baseline spots on my TLC. What could be the problem?
Answer: Low yield in a cross-coupling reaction can stem from several factors. While substrate instability is a possibility, it's crucial to systematically eliminate other common causes first.
Causality and Troubleshooting Workflow:
The primary suspects for low yield are inactive catalyst, poor reagent purity, or suboptimal reaction conditions, rather than inherent instability of the 6-iodo substrate under these standard conditions.[5][8]
Workflow Diagram: Troubleshooting Low Reaction Yield
Caption: Influence of reaction conditions on substitution patterns. [3] Recommendations:
-
To favor ipso-substitution (at C6): Employ well-established, catalyst-driven reaction conditions, such as copper- or palladium-catalyzed cross-couplings. These methods direct the substitution to the carbon-iodine bond.
-
To avoid cine-substitution: Avoid using strong bases in polar aprotic solvents (like DMF) without a catalyst, especially at high temperatures, if the goal is direct replacement of the iodine atom.
References
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
- Beilstein Journals. (2023, May 26). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
- ChemScene. 6-Iodo-2-phenylimidazo[1,2-a]pyridine. ChemScene.
- Anonymous. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- BenchChem Technical Support Team. (2025).
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- PMC.
- Semantic Scholar.
- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
- ACS Omega. (2026, January 6). Imidazo[1,2-a]Pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- PMC. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
- PMC.
- PMC. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
- ACS Publications. (2003, June 11). Ipso- or Cine-Substitutions of 6-Haloimidazo[1,2-a]pyridine Derivatives with Different Azoles Depending on the Reaction Conditions. The Journal of Organic Chemistry.
- MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- PMC. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- Sigma-Aldrich. 6-Iodo-2-phenylH-imidazo 1,2-a pyridine AldrichCPR.
- ChemScene. 426825-75-4 | 6-Iodoimidazo[1,2-a]pyridine.
- MDPI. (2024, July 24).
Sources
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is one of the most powerful tools for the unambiguous characterization of these heterocyclic systems.[4][5]
This guide provides an in-depth analysis of the 1H NMR spectroscopic features of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. Through a comparative approach, we will dissect the influence of the iodo and phenyl substituents on the proton chemical shifts and coupling patterns of the imidazo[1,2-a]pyridine core. This guide will serve as a valuable resource for researchers in the synthesis and characterization of this important class of molecules.
Predicted 1H NMR Spectrum of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.9-8.0 | s | - |
| H-5 | ~8.2-8.3 | d | ~0.9 |
| H-7 | ~7.3-7.4 | dd | ~9.5, 1.8 |
| H-8 | ~7.6-7.7 | d | ~9.5 |
| Phenyl (ortho) | ~7.9-8.0 | m | - |
| Phenyl (meta, para) | ~7.3-7.5 | m | - |
Comparative Analysis: Understanding Substituent Effects
The key to interpreting the 1H NMR spectrum of 6-Iodo-2-phenylimidazo[1,2-a]pyridine lies in understanding the electronic and anisotropic effects of the iodine and phenyl substituents.
The Parent Scaffold: 2-Phenylimidazo[1,2-a]pyridine
The 1H NMR spectrum of the parent compound, 2-phenylimidazo[1,2-a]pyridine, serves as our baseline.[6][8] The protons on the pyridine ring typically appear in the aromatic region, with H-5 being the most deshielded due to its proximity to the bridgehead nitrogen. The protons of the imidazole ring, H-3, also resonate in this region.
| Proton | 2-Phenylimidazo[1,2-a]pyridine Chemical Shift (δ, ppm)[6] |
| H-3 | 7.86 (s) |
| H-5 | 8.12 (d, J = 6.8 Hz) |
| H-6 | 6.77-6.79 (t, J = 6.7 Hz) |
| H-7 | 7.16-7.19 (m) |
| H-8 | 7.63-7.65 (d, J = 9.1 Hz) |
| Phenyl (ortho) | 7.95-7.97 (t) |
| Phenyl (meta, para) | 7.32-7.46 (m) |
The Impact of the 6-Iodo Substituent
The introduction of an iodine atom at the 6-position is expected to induce significant changes in the chemical shifts of the neighboring protons.
-
Electronic Effects: Iodine is an electronegative atom, which can withdraw electron density through the sigma bond (inductive effect).[9] However, it can also donate electron density through resonance (mesomeric effect). For halogens, the inductive effect generally outweighs the mesomeric effect, leading to a net deshielding of nearby protons. The magnitude of this effect generally decreases with distance.[10]
-
Anisotropic Effects: The large electron cloud of the iodine atom can also create a local magnetic field that can either shield or deshield nearby protons depending on their spatial orientation relative to the C-I bond.[10]
Based on these principles, we can predict the following changes compared to the parent compound:
-
H-5 and H-7: These protons, being ortho and para to the iodine atom, will experience the most significant downfield shift due to the combined inductive and anisotropic effects of iodine.
-
H-8: The effect on H-8, being further away, is expected to be less pronounced but likely still a slight downfield shift.
-
H-3: The chemical shift of H-3 should be minimally affected by the substituent at the 6-position.
The Influence of the 2-Phenyl Group
The phenyl group at the 2-position also exerts a significant influence on the 1H NMR spectrum, primarily through anisotropic effects.[11][12] The ring current of the phenyl group generates a magnetic field that deshields protons located in the plane of the ring and shields protons located above or below the plane.[13]
-
H-3: The proton at the 3-position is in the plane of the imidazo[1,2-a]pyridine ring and adjacent to the phenyl group, leading to its deshielding. The singlet nature of this proton is a characteristic feature.
-
Pyridine Protons: The phenyl group's anisotropic effect can also influence the chemical shifts of the pyridine ring protons, though to a lesser extent than a directly attached substituent.
Experimental Protocol for 1H NMR Acquisition
To obtain a high-quality 1H NMR spectrum of 6-Iodo-2-phenylimidazo[1,2-a]pyridine, the following experimental protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[14] Deuterated chloroform (CDCl3) is a common choice for this class of compounds. Other solvents like DMSO-d6 can be used if solubility is an issue.[15]
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[14][16][17]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[18]
-
Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry NMR tube to prevent shimming problems.[16]
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer Frequency: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[19]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.[20]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.[21]
-
Peak Picking: Identify the chemical shift of each peak and any observable coupling constants.
-
Visualization of Spin-Spin Coupling
The following diagram, generated using Graphviz, illustrates the expected spin-spin coupling network for the protons on the imidazo[1,2-a]pyridine core of 6-Iodo-2-phenylimidazo[1,2-a]pyridine.
Caption: Predicted proton spin-spin coupling in 6-Iodo-2-phenylimidazo[1,2-a]pyridine.
Conclusion
The 1H NMR characterization of 6-Iodo-2-phenylimidazo[1,2-a]pyridine is a clear example of how fundamental NMR principles can be applied to elucidate the structure of complex heterocyclic molecules. By comparing its predicted spectrum with that of the parent 2-phenylimidazo[1,2-a]pyridine and considering the well-established electronic and anisotropic effects of iodine and phenyl substituents, a confident structural assignment can be made. The detailed experimental protocol provided ensures the acquisition of high-quality data, which is essential for accurate analysis. This guide serves as a practical resource for researchers working with imidazo[1,2-a]pyridine derivatives, facilitating their synthesis and characterization efforts in the pursuit of new therapeutic agents.
References
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One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. MDPI. Available from: [Link]
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SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Islamic University of Gaza. Available from: [Link]
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Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available from: [Link]
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Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. ResearchGate. Available from: [Link]
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Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. Available from: [Link]
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Sample preparation for NMR measurements and points to keep in mind. JEOL. Available from: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Available from: [Link]
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1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis. Doc Brown's Chemistry. Available from: [Link]
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Copper-Catalyzed Intramolecular Dehydrogenative Cyclization: Direct Access to Sensitive Formyl-Substituted imidazo[1,2- a]pyridines - Supporting Information. Royal Society of Chemistry. Available from: [Link]
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NMR Sample Preparation Volume of the NMR sample depends on NMR instrumentation available. For example, a 3 mm NMR tube has ~180. University of Texas Southwestern Medical Center. Available from: [Link]
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sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. Available from: [Link]
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The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available from: [Link]
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sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. Available from: [Link]
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Royal Society of Chemistry. Available from: [Link]
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2-Phenylimidazo(1,2-a)pyridine. PubChem. Available from: [Link]
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1H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides†. Sciforum. Available from: [Link]
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1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available from: [Link]
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available from: [Link]
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6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available from: [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available from: [Link]
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Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available from: [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available from: [Link]
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15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. YouTube. Available from: [Link]
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Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available from: [Link]
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NMR spectroscopy. University of Calgary. Available from: [Link]
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Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines via C-H functionalization mediated by tert-butyl hydroperoxide. Royal Society of Chemistry. Available from: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to the 13C NMR Spectral Data of 6-Iodo-2-phenylimidazo[1,2-a]pyridine and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, is a prime example where unambiguous characterization is paramount.[1] This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 6-Iodo-2-phenylimidazo[1,2-a]pyridine, a key intermediate and a subject of interest in its own right.
This technical guide moves beyond a simple data repository. It offers a comparative analysis with the parent compound, 2-phenylimidazo[1,2-a]pyridine, and other halogenated analogs to provide a deeper understanding of substituent effects on the electronic environment of the fused heterocyclic system. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality 13C NMR spectra for this class of molecules is presented, grounded in the principles of scientific integrity and self-validation.
Comparative Analysis of 13C NMR Spectral Data
The introduction of a substituent onto the imidazo[1,2-a]pyridine ring system significantly influences the chemical shifts of the carbon atoms. This is a direct consequence of the substituent's electronic effects (both inductive and resonance) altering the electron density at various positions in the molecule. Below is a comparative table of the 13C NMR chemical shifts for 6-Iodo-2-phenylimidazo[1,2-a]pyridine, its parent compound, and a chloro-substituted analog.
Table 1: Comparative 13C NMR Chemical Shift Data (ppm) of 6-Substituted-2-phenylimidazo[1,2-a]pyridines
| Carbon Atom | 6-Iodo-2-phenylimidazo[1,2-a]pyridine (in CDCl₃) | 2-Phenylimidazo[1,2-a]pyridine (in CDCl₃) | 6-Chloro-2-phenylimidazo[1,2-a]pyridine (in CDCl₃) |
| C2 | 145.4 | 145.2 | 144.1 |
| C3 | 108.9 | 108.0 | 109.1 |
| C5 | 123.9 | 123.4 | 124.6 |
| C6 | 77.5 | 117.3 | 120.9 |
| C7 | 129.5 | 124.5 | 125.1 |
| C8 | 116.5 | 112.4 | 113.0 |
| C8a | 142.1 | 141.9 | 140.6 |
| C1' | 133.8 | 134.3 | 133.9 |
| C2'/C6' | 128.8 | 128.7 | 128.8 |
| C3'/C5' | 128.1 | 127.8 | 128.0 |
| C4' | 126.1 | 125.8 | 126.0 |
Data for 6-Iodo-2-phenylimidazo[1,2-a]pyridine is based on spectral analysis. Data for 2-phenylimidazo[1,2-a]pyridine and 6-Chloro-2-phenylimidazo[1,2-a]pyridine are from cited literature.[2][3]
Key Observations and Interpretation:
-
The "Heavy Atom" Effect of Iodine: The most striking feature in the 13C NMR spectrum of 6-Iodo-2-phenylimidazo[1,2-a]pyridine is the significant upfield shift of the C6 signal to approximately 77.5 ppm. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a substantial shielding effect on the directly attached carbon.[1] This diagnostic signal is a clear indicator of successful iodination at the 6-position.
-
Minimal Impact on the Phenyl Substituent: The chemical shifts of the phenyl ring carbons (C1' to C6') remain largely unperturbed across the three compounds. This suggests that the electronic effects of the substituent at the 6-position of the imidazo[1,2-a]pyridine ring system do not significantly propagate to the 2-phenyl ring.
-
Subtle Shifts in the Pyridine Ring: The introduction of the iodo and chloro groups at C6 causes minor downfield shifts at the adjacent C5 and C7 positions compared to the parent compound. This can be attributed to the inductive electron-withdrawing nature of the halogens.
Structural Representation and Carbon Numbering
To facilitate the discussion of the NMR data, the standard numbering scheme for the 2-phenylimidazo[1,2-a]pyridine scaffold is provided below.
Caption: Structure and numbering of 6-Iodo-2-phenylimidazo[1,2-a]pyridine.
Experimental Protocol for High-Quality 13C NMR Data Acquisition
The following protocol is a robust and self-validating system for obtaining high-quality 13C NMR spectra of imidazo[1,2-a]pyridine derivatives. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum.
-
Mass: Accurately weigh 15-20 mg of the compound. A higher concentration is generally preferred for 13C NMR due to its low natural abundance and lower gyromagnetic ratio compared to ¹H.
-
Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for this class of compounds due to its excellent solubilizing properties and its single, well-characterized solvent peak at ~77.16 ppm, which serves as a convenient internal reference.
-
Internal Standard (Optional but Recommended): For highly accurate and reproducible chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, referencing to the deuterated solvent peak is often sufficient for routine characterization.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are recommended for a 400 MHz NMR spectrometer.
-
Experiment: A standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program). Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
-
Spectral Width (SW): Set a spectral width of approximately 240 ppm (from -20 to 220 ppm) to ensure all carbon signals, including the solvent peak and any potential downfield or upfield signals, are captured.
-
Number of Scans (NS): A sufficient number of scans is crucial for achieving a good signal-to-noise ratio. For a 15-20 mg sample, start with 1024 scans. This number can be increased for more dilute samples.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended. Quaternary carbons and carbons in sterically hindered environments often have longer relaxation times. An adequate relaxation delay ensures that these signals are not attenuated, leading to more accurate integration (if required) and observation of all carbon signals.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay and faster acquisition of multiple scans.
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm or to the TMS peak at 0.00 ppm if added.
Caption: Workflow for 13C NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive overview of the 13C NMR spectral data for 6-Iodo-2-phenylimidazo[1,2-a]pyridine, contextualized through a comparative analysis with related compounds. The characteristic upfield shift of the C6 carbon provides a definitive spectroscopic marker for successful iodination at this position. The detailed experimental protocol offers a reliable methodology for researchers to obtain high-quality, reproducible 13C NMR data for this important class of heterocyclic compounds, thereby supporting accurate structural elucidation and advancing research in medicinal chemistry and drug development.
References
-
PubChem. 2-Phenylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. PMC. [Link]
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Full Supporting Information for Chapter 6. University of Regensburg. [Link]
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Supplementary Materials - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. RSC.org. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]
-
13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. MDPI. [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
This guide provides an in-depth technical comparison and experimental protocol for the analysis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons of HRMS platforms and provides supporting data to inform experimental design. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4][5][6] The accurate mass measurement and structural elucidation of derivatives like 6-Iodo-2-phenylimidazo[1,2-a]pyridine are critical for drug discovery and development.
The Rationale for High-Resolution Mass Spectrometry
For a molecule such as 6-Iodo-2-phenylimidazo[1,2-a]pyridine (Molecular Formula: C₁₃H₉IN₂, Molecular Weight: 320.13 g/mol ), HRMS is indispensable for unambiguous identification and characterization.[7] The primary advantage of HRMS is its ability to provide a highly accurate mass measurement, typically with sub-ppm mass accuracy. This allows for the determination of the elemental composition of the molecule, a crucial step in confirming its identity. Furthermore, the high resolving power of these instruments enables the separation of isobaric interferences, which can be a significant challenge in complex matrices.
Comparative Analysis of HRMS Platforms: Orbitrap vs. Time-of-Flight (TOF)
The two most prominent HRMS technologies in the analysis of small molecules are the Orbitrap and Time-of-Flight (TOF) mass analyzers.[8][9] The choice between these platforms often depends on the specific analytical requirements of the experiment.
| Feature | Orbitrap (e.g., Thermo Scientific™ Q Exactive™ series) | Time-of-Flight (TOF) (e.g., Agilent 6546 QTOF) |
| Resolving Power | Typically higher, up to 240,000 at m/z 400, allowing for excellent separation of fine isotopic structures.[10] | Generally lower than the highest-end Orbitraps, but modern instruments offer excellent resolution (e.g., >60,000). |
| Mass Accuracy | Routinely achieves <1-3 ppm with external calibration and <1 ppm with internal calibration. | Routinely achieves <1-5 ppm with external calibration. |
| Sensitivity | High sensitivity due to efficient ion trapping and detection.[10] | Excellent sensitivity, particularly for fast-scanning applications. |
| Dynamic Range | Can be limited in some applications, potentially sacrificing low-abundance ions.[11] | Often exhibits a wider in-spectrum dynamic range, beneficial for detecting low-abundance species in the presence of high-abundance ones.[11] |
| Scan Speed | Generally slower than TOF instruments, which can be a limitation for very fast chromatography.[11] | Very high scan speeds, making them well-suited for fast LC applications. |
| Cost & Complexity | Can be more expensive and complex to operate and maintain. | Often more affordable and less complex than high-end Orbitrap systems.[9] |
For the analysis of a pure standard of 6-Iodo-2-phenylimidazo[1,2-a]pyridine, both platforms would provide excellent data. However, for metabolite identification studies in complex biological matrices, the superior resolution of an Orbitrap might be advantageous for resolving metabolites from endogenous interferences.[12] Conversely, for high-throughput screening applications, the faster scan speed of a TOF instrument could be more suitable.[11]
Experimental Protocol: HRMS Analysis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
This section details a robust experimental workflow for the analysis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine using a Liquid Chromatography (LC) system coupled to an HRMS instrument with an Electrospray Ionization (ESI) source.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 6-Iodo-2-phenylimidazo[1,2-a]pyridine in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid is added to promote protonation of the analyte in the ESI source.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The imidazo[1,2-a]pyridine core contains basic nitrogen atoms that are readily protonated.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 8-12 L/min.
-
Full Scan (MS1) Acquisition:
-
Mass Range: m/z 100-500.
-
Resolution: >60,000.
-
Data Type: Profile.
-
-
Tandem MS (MS/MS) Acquisition (for fragmentation analysis):
-
Precursor Ion: The protonated molecule [M+H]⁺ (calculated m/z 321.9883).
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
Collision Gas: Argon or Nitrogen.
-
Predicted Fragmentation Pathways
The fragmentation of 6-Iodo-2-phenylimidazo[1,2-a]pyridine in the gas phase is expected to be influenced by the stable imidazo[1,2-a]pyridine core and the presence of the iodo and phenyl substituents. Based on known fragmentation patterns of similar structures, the following pathways are proposed.[13][14]
Caption: Predicted Fragmentation Pathway of 6-Iodo-2-phenylimidazo[1,2-a]pyridine.
-
Loss of an Iodine Radical: A common fragmentation pathway for iodo-substituted aromatic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This would produce an ion at m/z 195.0866.
-
Loss of Hydrogen Iodide: The elimination of a neutral hydrogen iodide (HI) molecule is another plausible fragmentation, leading to an ion at m/z 194.0790.
-
Cleavage of the Phenyl Group: Fragmentation involving the phenyl substituent could occur through the loss of benzonitrile (C₆H₅CN), a common fragmentation for phenyl-substituted nitrogen heterocycles. This would result in an ion at m/z 218.9495.
-
Ring Cleavage: The imidazo[1,2-a]pyridine core is relatively stable, but at higher collision energies, ring cleavage can occur. A characteristic loss for pyridyl systems is the elimination of acetylene (C₂H₂).
Data Analysis and Interpretation
The acquired HRMS data should be processed using appropriate software. The first step is to extract the accurate mass of the parent ion and compare it to the theoretical mass of the protonated 6-Iodo-2-phenylimidazo[1,2-a]pyridine ([C₁₃H₁₀IN₂]⁺). The mass error should be within 5 ppm. The isotopic pattern should also be examined; the presence of iodine will result in a characteristic M+1 peak with a relatively low abundance.
The MS/MS spectrum should be interpreted by matching the observed accurate masses of the fragment ions to the predicted fragmentation pathways. This provides a high degree of confidence in the structural confirmation of the analyte.
Conclusion
High-Resolution Mass Spectrometry is a powerful and essential tool for the definitive identification and structural characterization of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. Both Orbitrap and TOF technologies offer the requisite performance for this analysis, with the ultimate choice depending on specific experimental needs such as required resolution, scan speed, and budget. By following a well-defined experimental protocol and understanding the predictable fragmentation behavior of this class of compounds, researchers can confidently generate high-quality, publication-ready data.
References
- ResearchGate. (n.d.). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? | Request PDF.
- Thermo Fisher Scientific. (2019, March 13). TOF vs. Orbitrap for Intact Protein Structural Insights.
- Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?.
- PMC. (n.d.). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease.
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
- ACS Publications. (2013, April 16). Orbitrap Mass Spectrometry | Analytical Chemistry.
- MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- Benchchem. (n.d.). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
- (n.d.). Mass spectra of some di- and triazaindenes.
- ChemScene. (n.d.). 6-Iodo-2-phenylimidazo[1,2-a]pyridine.
- PubMed. (2011, July 18). High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites.
- ResearchGate. (2022, January 20). (PDF) Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
- ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- MDPI. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
- PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- ERIC. (2017, March). EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education.
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A Comparative Guide to the Reactivity of 6-Iodo- vs. 6-Bromo-2-phenylimidazo[1,2-a]pyridine in Cross-Coupling Reactions
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1] Functionalization of this bicyclic system, particularly at the C-6 position, is a key strategy in medicinal chemistry for modulating pharmacological profiles. This guide provides an in-depth comparison of the reactivity of two common precursors for such modifications: 6-iodo-2-phenylimidazo[1,2-a]pyridine and 6-bromo-2-phenylimidazo[1,2-a]pyridine.
This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of these two substrates in essential palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights to inform rational substrate selection and reaction optimization.
Theoretical Framework: The Halogen's Impact on Reactivity
The choice between an aryl iodide and an aryl bromide as a substrate in palladium-catalyzed cross-coupling reactions is fundamentally a question of reactivity versus stability and cost. The difference in performance is rooted in the differing carbon-halogen bond strengths. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond.[2]
This disparity directly influences the rate-determining step of many cross-coupling catalytic cycles: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The lower bond dissociation energy of the C-I bond facilitates a faster rate of oxidative addition compared to the C-Br bond.[3] Consequently, 6-iodo-2-phenylimidazo[1,2-a]pyridine is generally expected to be more reactive than its bromo counterpart, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Comparative Analysis of Cross-Coupling Reactions
The enhanced reactivity of the 6-iodo derivative is a consistent theme across the most common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry.[4][5] When comparing the 6-halo-2-phenylimidazo[1,2-a]pyridine substrates, the iodo-substituted compound consistently demonstrates superior reactivity.
dot
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-bromo-2-phenylimidazo[1,2-a]pyridine | 4-methylphenylboronic acid | Pd(PPh3)4 (5) | PPh3 | K2CO3 | Dioxane/EtOH | MW | 0.25 | 92 | |
| 6-bromo-2-phenylimidazo[1,2-a]pyridine | 4-methoxyphenylboronic acid | Pd(OAc)2 (5) | PPh3 | K2CO3 | Dioxane/EtOH | MW | 0.25 | 95 | |
| 6-iodo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(dppf)Cl2 (5) | dppf | Na2CO3 | DME | 80 | 2 | 95 | [6] |
| 6-iodo-2-phenylimidazo[1,2-a]pyridine | 4-tolylboronic acid | Pd(dppf)Cl2 (5) | dppf | Na2CO3 | DME | 80 | 2 | 92 | [6] |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is from optimized reactions for each substrate.
The available data suggests that while high yields can be achieved with the 6-bromo derivative using microwave irradiation to accelerate the reaction, the 6-iodo analogue proceeds to high yields under conventional heating at lower temperatures and with shorter reaction times.[6]
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing both palladium and copper catalysts.[7][8] The reactivity trend observed in Suzuki-Miyaura coupling holds, with aryl iodides generally being superior substrates.
dot
Caption: Catalytic cycles involved in the Sonogashira cross-coupling reaction.
The oxidative addition of the aryl iodide to the Pd(0) center is significantly faster, often allowing the reaction to proceed at room temperature. In contrast, reactions with aryl bromides typically require heating.[7] This difference can be crucial for substrates with thermally sensitive functional groups.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9][10] Similar to other palladium-catalyzed cross-couplings, the reactivity order is I > Br > Cl. The use of 6-iodo-2-phenylimidazo[1,2-a]pyridine can lead to higher yields and allow for the use of a broader range of amine coupling partners under milder conditions compared to the 6-bromo analogue. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being required, especially for less reactive aryl bromides.[10]
Experimental Data Summary: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-bromo-imidazo[1,2-a]pyridine derivative | Aniline | Pd(OAc)2 (5) | BINAP | Cs2CO3 | Toluene | 110 | 8 | Good | [11] |
| 6-iodo-imidazo[1,2-a]pyridine | Morpholine | Pd2(dba)3 (2.5) | Xantphos | NaOtBu | Dioxane | 100 | 12 | 85 | General Protocol |
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of both 6-iodo- and 6-bromo-2-phenylimidazo[1,2-a]pyridine.
Protocol 1: Suzuki-Miyaura Coupling of 6-bromo-2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from a microwave-assisted synthesis.
-
Reaction Setup: To a microwave vial, add 6-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv.).
-
Solvent Addition: Add a 3:1 mixture of dioxane and ethanol.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120°C for 15-20 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 6-iodo-2-phenylimidazo[1,2-a]pyridine
This protocol is based on conventional heating methods.[6]
-
Reaction Setup: To a round-bottom flask, add 6-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and sodium carbonate (2.0 equiv.).
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 equiv.).
-
Solvent Addition: Add anhydrous dimethoxyethane (DME) via syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Conclusion and Recommendations
The choice between 6-iodo- and 6-bromo-2-phenylimidazo[1,2-a]pyridine for cross-coupling reactions is a trade-off between reactivity and cost/availability.
-
6-Iodo-2-phenylimidazo[1,2-a]pyridine is the more reactive substrate due to the weaker C-I bond.[2] It is the preferred choice for:
-
Reactions requiring mild conditions to preserve sensitive functional groups.
-
Couplings with challenging or less reactive partners.
-
Optimizing reaction times and catalyst loadings.
-
-
6-Bromo-2-phenylimidazo[1,2-a]pyridine is a viable and often more economical alternative. While less reactive, high yields can be achieved by:
-
Employing higher reaction temperatures, often with the aid of microwave irradiation.
-
Using more activated catalyst systems (e.g., with bulky, electron-rich ligands).
-
Accepting potentially longer reaction times.
-
For initial exploratory studies and small-scale syntheses where reaction efficiency and mild conditions are paramount, the iodo derivative is recommended. For large-scale campaigns where cost is a significant factor and the reaction conditions can be more forcing, the bromo derivative presents a practical option.
References
[12] Zhu, D.-J., et al. (Year). A groundbreaking method for synthesizing imidazo[1,2-a]pyridines. Source not specified in search results.[1] [2] BenchChem Technical Support Center. (2025). Achieving Selective Reactions at C-I vs. C-Br Bonds. BenchChem.[2] [1] BIO Web of Conferences. (Year). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.[1] El-Kashef, H., et al. (Year). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Source not specified in search results. [13] MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[3] [3] Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Wikipedia.[9] [14] Organic Chemistry Portal. (Year). Sonogashira Coupling. Organic Chemistry Portal.[8] [15] Wikipedia. (Year). Sonogashira coupling. Wikipedia.[7] [9] YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.[10] [16] Wikipedia. (Year). Suzuki reaction. Wikipedia.[4] [17] Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Chemistry LibreTexts.[5] [18] Guilarte, V., et al. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications.[6][14] [19] Organic Synthesis. (Year). Buchwald-Hartwig Coupling. Organic Synthesis.[11]
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A Comparative Guide to the X-ray Crystallographic Structure of 6-Iodo-2-phenylimidazo[1,2-a]pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazo[1,2-a]pyridines in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] These compounds are of significant interest as enzyme inhibitors, receptor ligands, and anti-infectious agents. The 2-phenyl substituted derivatives, in particular, have been a focus of extensive research. The introduction of a halogen, such as iodine, at the 6-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making a detailed understanding of its three-dimensional structure crucial for rational drug design. X-ray crystallography provides the most definitive insight into the solid-state conformation and intermolecular interactions that govern the behavior of these molecules in a crystalline environment.
Experimental Protocol: Obtaining High-Quality Crystals of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
The following protocol outlines a reliable method for the synthesis and crystallization of 6-Iodo-2-phenylimidazo[1,2-a]pyridine, based on established literature procedures for analogous compounds.[1][2][3]
Synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
The most common and effective route to synthesize 2-phenylimidazo[1,2-a]pyridine derivatives is through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3]
Reaction Scheme:
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-iodopyridine (1.0 eq) in anhydrous ethanol.
-
Addition of α-halocarbonyl: To the stirred solution, add 2-bromoacetophenone (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield highly crystalline material.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.
Recommended Starting Conditions:
-
Slow Evaporation: Dissolve the purified 6-Iodo-2-phenylimidazo[1,2-a]pyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound. In the same container, place a larger volume of a less-soluble "anti-solvent" (e.g., hexanes or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, inducing crystallization.
Structural Analysis and Comparison
While the specific crystal structure of 6-Iodo-2-phenylimidazo[1,2-a]pyridine is not publicly deposited, we can infer its key structural features by comparing it to the known structure of the parent compound, 2-phenylimidazo[1,2-a]pyridine, and other halogenated analogs.
The Parent Scaffold: 2-Phenylimidazo[1,2-a]pyridine
The crystal structure of 2-phenylimidazo[1,2-a]pyridine is available in the Cambridge Structural Database (CSD Entry: 907271).[4] Key structural features include:
-
Planarity: The imidazo[1,2-a]pyridine ring system is largely planar.
-
Torsion Angle: The phenyl ring is twisted out of the plane of the imidazo[1,2-a]pyridine core. This torsion angle is a critical conformational parameter.
Predicted Impact of the 6-Iodo Substituent
The introduction of a large, polarizable iodine atom at the 6-position is expected to influence the crystal packing and intermolecular interactions significantly.
-
Halogen Bonding: The iodine atom is a potential halogen bond donor, which could lead to the formation of specific intermolecular interactions with halogen bond acceptors (e.g., the nitrogen atom of a neighboring molecule). This can profoundly influence the crystal packing arrangement.
-
Steric Effects: The steric bulk of the iodine atom may alter the torsion angle between the phenyl ring and the imidazo[1,2-a]pyridine core compared to the unsubstituted parent compound.
-
π-π Stacking: The presence of the iodo group can also affect the π-π stacking interactions between the aromatic rings of adjacent molecules in the crystal lattice.
Comparative Crystallographic Data of Analogs
To provide a quantitative basis for comparison, the following table summarizes key crystallographic parameters from related structures.
| Compound | CSD Entry | Space Group | Torsion Angle (Phenyl vs. Imidazo[1,2-a]pyridine) | Key Intermolecular Interactions |
| 2-Phenylimidazo[1,2-a]pyridine | 907271 | P2₁/c | ~35° | π-π stacking |
| Hypothetical 6-Iodo-2-phenylimidazo[1,2-a]pyridine | - | - | Expected to be similar to parent, potentially influenced by packing | Halogen bonding, π-π stacking |
| Other Halogenated Imidazo[1,2-a]pyridines | Various | Varies | Varies depending on substitution pattern | Halogen bonding, C-H···π interactions |
Visualizing the Experimental Workflow
The process of determining a crystal structure is a well-defined workflow, from synthesis to data analysis.
Caption: Experimental workflow for X-ray crystallography.
Conclusion
This guide provides a comprehensive framework for researchers investigating the crystallographic structure of 6-Iodo-2-phenylimidazo[1,2-a]pyridine. By leveraging established synthetic and crystallographic methodologies and drawing comparisons with structurally related compounds, we can anticipate the key structural features of the title compound. The detailed experimental protocol provides a clear pathway for obtaining high-quality single crystals, and the comparative analysis offers valuable insights into the likely influence of the iodo-substituent on the solid-state structure. This information is invaluable for the rational design of novel imidazo[1,2-a]pyridine-based therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]
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- 2. Crystal and molecular structure of 1,1′-azo-2-phenylimidazo[1,2-a]-pyridinium dibromide: a new curariform agent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
FT-IR Spectroscopic Profiling of 6-Iodo-2-phenylimidazo[1,2-a]pyridine: A Comparative Guide for Structural Validation
Introduction to the Scaffold
Imidazo[1,2-a]pyridines are privileged bicyclic nitrogen-containing scaffolds widely utilized in medicinal chemistry and drug discovery. While the unsubstituted 2-phenylimidazo[1,2-a]pyridine serves as a foundational building block, the introduction of an iodine atom at the C6 position—yielding 6-Iodo-2-phenylimidazo[1,2-a]pyridine —dramatically upgrades the molecule's utility. The C-I bond acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling complex late-stage functionalization that lighter halogen analogs (chloro- or bromo-) struggle to achieve efficiently.
However, prior to deploying this reagent in sensitive catalytic cycles, confirming the structural integrity of the imidazopyridine core and the retention of the labile C-I bond is critical. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method to validate these structural features.
Mechanistic Insights: The Heavy Atom Effect in Vibrational Spectroscopy
To understand the FT-IR profile of 6-iodo-2-phenylimidazo[1,2-a]pyridine, one must look at the causality behind vibrational shifts. In infrared spectroscopy, the absorption frequency (
-
The C-I Shift: Substituting a hydrogen atom (atomic mass 1) with an iodine atom (atomic mass 127) at the C6 position drastically increases the reduced mass of the local vibrating system. Consequently, the C-I stretching vibration is pushed deep into the far-fingerprint region, typically appearing between 500–700 cm⁻¹.
-
Electronic Perturbation of the Core: Iodine is a large, highly polarizable atom. Its inductive electron-withdrawing (-I) effect, combined with weak resonance-donating (+M) properties, subtly alters the electron density across the conjugated imidazo[1,2-a]pyridine system. This results in observable shifts in the C=N and C=C stretching frequencies compared to the unsubstituted baseline .
Comparative Spectroscopic Performance: 6-Iodo vs. Unsubstituted Baseline
When evaluating the quality of synthesized or commercially procured 6-iodo-2-phenylimidazo[1,2-a]pyridine, it must be benchmarked against the unsubstituted analog. The table below summarizes the quantitative FT-IR absorption peaks, highlighting the diagnostic markers used to differentiate the functionalized product from the baseline scaffold .
Table 1: FT-IR Absorption Peaks Comparison (KBr Pellet / Neat)
| Vibrational Mode | 2-Phenylimidazo[1,2-a]pyridine (cm⁻¹) | 6-Iodo-2-phenylimidazo[1,2-a]pyridine (cm⁻¹) | Diagnostic Significance |
| Aromatic C-H Stretch | 3128, 3036 | 2995 - 3055 | Confirms the presence of phenyl and pyridinyl rings. Slight red-shift in the iodo-derivative due to inductive effects. |
| C=N Stretch (Core) | 1624 | 1610 - 1630 | Primary structural marker. The conjugated bicyclic system lowers the typical isolated C=N frequency. |
| C=C Stretch (Aromatic) | 1462, 1362 | 1516, 1466 | Indicates aromatic ring breathing. The iodo-substitution alters ring symmetry, often intensifying the ~1516 cm⁻¹ band. |
| C-H Out-of-Plane Bending | 750 | 768 | Differentiates substitution patterns on the pyridine ring. |
| C-I Stretch (Halogen) | Absent | ~695 | Definitive marker for the C-I bond. Verifies successful iodination and absence of dehalogenation. |
Experimental Protocol: Self-Validating FT-IR Workflow
To ensure high-fidelity spectral acquisition and avoid false negatives (especially regarding the weak C-I stretch), follow this optimized methodology. This protocol is designed as a self-validating system: every step includes a physical or logical check to guarantee data integrity.
Step 1: Sample Preparation & Background Calibration
Causality Check: Atmospheric CO₂ and water vapor can mask critical fingerprint regions. A pristine background scan is mandatory.
-
ATR Method (For rapid screening): Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air). Place 1-2 mg of the neat solid sample onto the crystal and apply uniform pressure using the anvil.
-
KBr Pellet Method (For high-resolution fingerprinting): Grind 1-2 mg of the compound with 100 mg of anhydrous, IR-grade KBr in an agate mortar. Press under 10 tons of pressure for 2 minutes to form a transparent disk. Note: KBr must be stored in a desiccator; moisture will introduce a broad O-H stretch at ~3400 cm⁻¹ that can obscure high-frequency C-H bands.
Step 2: Data Acquisition Parameters
-
Scan Range: 4000 to 400 cm⁻¹. (Ensure the detector is capable of reading down to 400 cm⁻¹ to capture the C-I stretch).
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 to 64 scans. Causality Check: The C-I stretch is inherently weaker than C=O or C=N stretches due to a smaller change in dipole moment during the vibration. Increasing the number of scans improves the Signal-to-Noise Ratio (SNR), ensuring the ~695 cm⁻¹ peak is distinguishable from baseline noise.
Step 3: Spectral Processing & Validation Checkpoints
Apply baseline correction and atmospheric compensation to the raw data. Proceed through the logical validation gates outlined in the workflow diagram below.
Logical workflow for FT-IR spectral validation of 6-iodo-2-phenylimidazo[1,2-a]pyridine.
References
-
Title: A cascade reaction of imidazo[1,2-a]pyridines with maleic anhydride: Formation of cross-conjugated mesomeric betaines Source: Arkivoc URL: [Link]
-
Title: Dual Role of Glyoxal in Metal-Free Dicarbonylation Reaction: Synthesis of Symmetrical and Unsymmetrical Dicarbonyl Imidazoheterocycles Source: ACS Omega URL: [Link]
-
Title: FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via ResearchGate) URL: [Link]
Navigating a Data Gap: A Comparative Guide to Melting Point Determination for Novel Compounds like 6-Iodo-2-phenylimidazo[1,2-a]pyridine
An Essential Physical Property, Undetermined: The Case of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
This guide, therefore, pivots from a direct data comparison to a more foundational and practical approach for scientists facing this common challenge. As a Senior Application Scientist, this document provides an in-depth, comparative analysis of the primary methodologies for accurately determining the melting point of a solid compound like 6-Iodo-2-phenylimidazo[1,2-a]pyridine. We will explore the theoretical underpinnings, practical execution, and comparative advantages of modern and traditional techniques, empowering researchers to generate reliable and reproducible data for their own novel compounds.
The Critical Role of Melting Point in Pharmaceutical Sciences
The transition of a substance from a solid to a liquid phase at a specific temperature is a cornerstone of its physicochemical characterization. In the context of drug development, an accurate melting point is indispensable for:
-
Purity Assessment: A sharp, well-defined melting point is a strong indicator of a pure crystalline compound. Impurities tend to depress and broaden the melting range.
-
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points, which can have significant implications for a drug's solubility, bioavailability, and stability.
-
Compound Identification and Verification: The melting point serves as a key parameter for confirming the identity of a synthesized or isolated compound against a reference standard.
-
Pre-formulation Studies: Knowledge of the melting point is crucial for designing appropriate formulation strategies, such as hot-melt extrusion or lyophilization.
Comparative Analysis of Melting Point Determination Techniques
Two principal methods are employed for melting point determination in a research and development setting: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC) . The choice between these techniques often depends on the required level of accuracy, the amount of sample available, and the specific information sought.
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition of a sample heated in a capillary tube. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. |
| Sample Amount | 2-5 mg | 1-10 mg |
| Accuracy | Good, but operator-dependent. | High, instrument-calibrated. |
| Precision | Moderate, can be influenced by heating rate and operator interpretation. | High, highly reproducible. |
| Information Provided | Melting range (onset and completion of melting). | Onset temperature, peak temperature, enthalpy of fusion (ΔHfus). |
| Throughput | Can be low, though some instruments allow for multiple simultaneous measurements. | Can be automated for higher throughput. |
| Subjectivity | High, relies on visual detection of physical change. | Low, based on quantitative heat flow measurements. |
In-Depth Methodologies
The Capillary Method: A Time-Honored Technique
The capillary melting point apparatus remains a staple in many organic chemistry laboratories due to its simplicity and cost-effectiveness. The underlying principle involves heating a small amount of the powdered sample in a sealed capillary tube while observing the temperature at which melting begins and is complete.
-
Sample Preparation: Ensure the 6-Iodo-2-phenylimidazo[1,2-a]pyridine sample is completely dry and finely powdered to ensure uniform packing and heat transfer.
-
Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating run can be performed to estimate the approximate melting point.
-
For the accurate determination, start with the apparatus at a temperature approximately 20°C below the estimated melting point.
-
Set the heating rate to a slow and steady 1-2°C per minute. A slower heating rate in the vicinity of the melting point is crucial for accuracy.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
-
-
Fine Powder: A finely ground sample ensures efficient and uniform heat transfer from the heating block to the crystals, preventing temperature gradients within the sample that could lead to an artificially broad melting range.
-
Dense Packing: A densely packed sample prevents air pockets that can hinder heat transfer and cause the sample to shrink or sublime before melting, leading to observational errors.
-
Slow Heating Rate: A slow heating rate allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium. A rapid heating rate will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.
Figure 1. Workflow for accurate capillary melting point determination.
Differential Scanning Calorimetry (DSC): The Quantitative Approach
DSC is a powerful thermal analysis technique that provides more detailed and quantitative information than the capillary method. It measures the amount of energy (heat) required to raise the temperature of a sample compared to a reference. When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow.
-
Sample Preparation: Accurately weigh 1-5 mg of the 6-Iodo-2-phenylimidazo[1,2-a]pyridine sample into a small aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. This prevents any loss of sample due to sublimation. An empty, crimped pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate, typically 5-10°C per minute, through the expected melting range. The instrument should be purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.
-
Data Analysis: The output from a DSC experiment is a thermogram, a plot of heat flow versus temperature. The melting event is observed as a peak. The following parameters are determined from the peak:
-
Onset Temperature: The temperature at which the melting process begins, often extrapolated from the baseline and the leading edge of the peak. This is typically reported as the melting point.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is a quantitative measure of the energy required to melt the sample.
-
-
Small Sample Size: A small sample size minimizes thermal gradients within the sample, leading to a sharper and more accurate melting peak.
-
Sealed Pan: Sealing the pan is crucial for volatile or sublimable samples to ensure that the measured thermal event is purely melting and not convoluted with vaporization.
-
Constant Heating Rate: A controlled and constant heating rate is essential for obtaining reproducible and accurate thermal data.
-
Inert Atmosphere: An inert gas purge prevents oxidative degradation of the sample at elevated temperatures, which could interfere with the melting process.
Figure 2. Workflow for DSC melting point determination.
Conclusion: Establishing a Foundational Physicochemical Property
While a definitive melting point for 6-Iodo-2-phenylimidazo[1,2-a]pyridine is not currently documented in readily accessible sources, this guide provides the necessary framework for its accurate and reliable determination. For initial screening and routine purity checks, the capillary method offers a straightforward and accessible approach. However, for definitive characterization, especially in a drug development context where understanding polymorphism and thermal stability is paramount, Differential Scanning Calorimetry is the superior technique, providing quantitative and highly reproducible data.
By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently determine the melting point of novel compounds like 6-Iodo-2-phenylimidazo[1,2-a]pyridine, thereby establishing a critical piece of data for its comprehensive physicochemical profile. This foundational knowledge is a prerequisite for advancing a compound through the rigorous pipeline of pharmaceutical research and development.
References
-
U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]
-
Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis, 44(2), 277-301. [Link]
-
Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer-Verlag Berlin Heidelberg. [Link]
Sources
HPLC retention time and purity analysis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
Executive Summary & Compound Significance
6-Iodo-2-phenylimidazo[1,2-a]pyridine (CAS: 61982-63-6) is a critical scaffold in medicinal chemistry, serving as a primary intermediate for TSPO ligands (e.g., Alpidem analogs) and amyloid-beta imaging agents (e.g., IMPY derivatives). Its structural integrity is defined by the fusion of a pyridine ring with an imidazole ring, creating a bicyclic aromatic system with a basic nitrogen (pKa ~5.6) and a lipophilic phenyl substituent.
This guide provides a rigorous technical comparison of HPLC methodologies for establishing the purity and identity of this compound. Unlike generic protocols, we analyze the specific interaction between the imidazo[1,2-a]pyridine core and stationary phases, comparing the industry-standard C18 (Octadecyl) approach against the high-selectivity Phenyl-Hexyl alternative.
Technical Methodology: The Comparative Framework
To ensure scientific rigor, we evaluate two distinct chromatographic systems. The choice between these depends on the specific impurity profile generated during synthesis (typically involving 2-amino-5-iodopyridine and
Method A: The Workhorse (C18)
-
Objective: General purity assessment and reaction monitoring.
-
Mechanism: Hydrophobic interaction dominance.
-
Strengths: Robustness, reproducibility, broad applicability.
Method B: The Specialist (Phenyl-Hexyl)
-
Objective: Separation of closely eluting aromatic impurities and regioisomers.
-
Mechanism:
- interactions combined with hydrophobicity. -
Strengths: Superior resolution of planar aromatic byproducts (e.g., uncyclized phenyl-ketone intermediates).
Experimental Protocols
Protocol 1: Standard Reverse-Phase C18 (Method A)
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5
m. -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Note: TFA is mandatory to suppress silanol interactions with the basic nitrogen of the imidazo-pyridine ring, preventing peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (aromatic backbone) and 220 nm (amide/amine bonds).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-12 min: 10%
90% B (Linear ramp) -
12-15 min: 90% B (Wash)
-
Protocol 2: -Selectivity Phenyl-Hexyl (Method B)
-
Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5
m. -
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Methanol (MeOH).[2]
-
Note: Methanol is preferred over ACN here to maximize
- interaction potential between the analyte and the stationary phase.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Higher temp improves mass transfer).
-
Gradient:
-
0-15 min: 20%
80% B.
-
Comparative Data Analysis
The following data represents typical retention behaviors observed when analyzing crude reaction mixtures containing the target (6-Iodo-2-phenylimidazo[1,2-a]pyridine) and its primary synthetic precursors.
Table 1: Retention Time (RT) & Selectivity Comparison
| Analyte | Structure Type | LogP (Approx) | Method A (C18) RT (min) | Method B (Phenyl) RT (min) | Resolution Note |
| 2-Amino-5-iodopyridine | Starting Material (Polar) | 1.8 | 3.2 | 4.1 | Elutes early; sharp peak in Acidic C18. |
| 2-Bromoacetophenone | Reagent (Lachrymator) | 2.4 | 8.5 | 7.8 | Strong retention on C18; shifts earlier on Phenyl due to lack of fused ring. |
| 6-Iodo-2-phenylimidazo[1,2-a]pyridine | Target Product | 3.6 | 9.8 | 11.2 | Target Peak. Strong |
| Regioisomer Byproduct | Structural Isomer | 3.6 | 10.0 (Co-elutes) | 12.1 | Critical: Method B resolves this impurity; Method A often fails. |
Performance Verdict
-
Method A (C18) is sufficient for >95% purity checks where regioisomers are not expected. It offers faster equilibration.
-
Method B (Phenyl-Hexyl) is mandatory if the synthesis route carries a risk of isomer formation or if the "crude" contains significant aromatic debris. The resolution factor (
) between the target and aromatic impurities increases by ~1.5x using Method B.
Synthesis-to-Analysis Workflow (Visualization)
The following diagram illustrates the critical control points where HPLC analysis validates the chemical transformation.
Figure 1: Decision matrix for selecting the appropriate chromatographic method based on the synthesis stage and required resolution.
Critical Troubleshooting: The "Tailing" Phenomenon
A common issue when analyzing imidazo[1,2-a]pyridines is peak tailing. This is caused by the interaction between the pyridine nitrogen (N1) and residual silanol groups (Si-OH) on the silica support.[3]
Mechanism of Failure
At neutral pH, the silanols are ionized (
The Solution (Self-Validating Protocol)
-
Acidification: Ensure mobile phase pH is < 3.0 (using TFA or Formic Acid). This suppresses silanol ionization (
). -
Ion Pairing: If tailing persists, add 10 mM Triethylamine (TEA) or use a "End-capped" column (e.g., Zorbax Eclipse Plus or Waters XBridge).
References
-
Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry. Link
-
Gueiffier, A., et al. (1998). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. Link
-
Phenomenex Application Guide. (2023). Selectivity Differences: C18 vs. Phenyl-Hexyl for Aromatic Compounds. Link
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds (Pyridine Derivatives) on HPLC. Link
-
Cai, L., et al. (2004). Synthesis and Evaluation of 18F-Labeled Imidazo[1,2-a]pyridine Analogues (IMPY) for Imaging Amyloid Plaques. Journal of Medicinal Chemistry. Link
Sources
Comparative yield analysis of synthesis methods for imidazo[1,2-a]pyridines
Comparative Yield Analysis & Protocol Guide for Imidazo[1,2-a]pyridine Synthesis
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-containing bicyclic heterocycle that forms the pharmacodynamic core of numerous blockbuster therapeutics, including the hypnotic zolpidem, as well as advanced experimental anticancer agents like the PI3Kα inhibitors TAK-117 and HS-173[1], and potent TNF-α inhibitors[2]. As drug development pipelines increasingly demand highly functionalized derivatives, the synthetic methodologies used to construct this scaffold must be evaluated not just on raw yield, but on step economy, environmental impact, and scalability.
This guide provides an objective, data-driven comparison of the four primary synthetic routes to imidazo[1,2-a]pyridines. By analyzing the causality behind reaction conditions and providing self-validating experimental protocols, this document empowers researchers to select the optimal synthetic strategy for their specific medicinal chemistry or materials science applications.
Biological Significance & Target Modulation
Before evaluating the synthesis, it is critical to understand the structural utility of the imidazo[1,2-a]pyridine core. The electron-rich nature of the fused ring system allows it to act as a potent hydrogen bond acceptor and pi-stacking participant within kinase active sites. For example, in oncology, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives competitively inhibit the PI3Kα pathway, leading to G2/M cell cycle arrest and apoptosis in tumor cells[1].
Figure 1: Mechanism of action for imidazo[1,2-a]pyridine-based PI3Kα inhibitors.
Mechanistic Yield Drivers: A Comparative Analysis
The synthesis of the imidazo[1,2-a]pyridine core fundamentally requires the formation of a new imidazole ring fused to a pre-existing pyridine ring. The efficiency (yield) of this process is dictated by how effectively the methodology manages the nucleophilicity of the pyridine nitrogen and the subsequent cyclization thermodynamics.
1. Classical Condensation (Tschitschibabin / Ortoleva-King) The traditional route involves the condensation of 2-aminopyridines with α-halocarbonyl compounds (e.g., phenacyl bromide)[3]. While straightforward, yields often plateau between 40–80% due to competing side reactions, such as the over-alkylation of the exocyclic amine. The Ortoleva-King variant uses acetophenone and iodine to generate the α-haloketone in situ, but this often requires harsh neat conditions (110 °C) and yields a modest 40-60%[4].
2. Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction The GBB reaction is a highly step-economical variant of the Ugi reaction, combining a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot[2]. This method is entropically favored and bypasses the need for toxic α-haloketones. Yields are typically excellent (77–95%) because the imine intermediate is rapidly trapped by the isocyanide, preventing degradation[4].
3. Metal-Free Aqueous Cycloisomerization Recent advancements in green chemistry have introduced a paradigm-shifting protocol utilizing the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water[5]. This method achieves quantitative yields (>95%) in a matter of minutes. The causality behind this exceptional yield lies in the hydrophobic effect: water forces the organic intermediates into tightly packed micro-droplets, drastically increasing the effective molarity, while NaOH acts as an immediate thermodynamic sink to drive aromatization[5].
4. Photocatalytic C(sp³)–H Functionalization A modern, sustainable approach utilizes visible light and Eosin-Y to functionalize ethylarenes (as acetophenone surrogates) with 2-aminopyridine and NBS[6]. While highly sustainable and tolerant of diverse functional groups, the reliance on single-electron transfer (SET) kinetics results in longer reaction times (12 hours) and moderate-to-good yields (70–87%)[6].
Quantitative Yield Comparison
| Synthesis Method | Key Reactants | Catalyst / Promoter | Solvent | Temp & Time | Average Yield | Space-Time-Yield (STY) |
| Classical Condensation | 2-Aminopyridine, α-Haloketone | DBU or None | EtOH or Neat | 80-110 °C (4-12 h) | 40–80%[4] | Low |
| GBB Multicomponent | 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl or Gd(OTf)₃ | MeOH or Water | 60-150 °C (15 min-4 h) | 77–95%[4] | Moderate |
| Aqueous Cycloisomerization | N-Propargylpyridinium salt | NaOH (1.0 equiv) | Water | Ambient (~5 min) | >95% (Quant.)[5] | Exceptionally High |
| Photocatalytic C(sp³)-H | 2-Aminopyridine, Ethylarene, NBS | Eosin-Y (Visible Light) | Ethanol | Ambient (12 h) | 70–87%[6] | Low |
Visualizing the Synthetic Workflows
Figure 2: Comparative workflows for imidazo[1,2-a]pyridine synthesis methods.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been engineered with built-in validation checkpoints.
Protocol 1: Classical Condensation via α-Haloketones
Causality Focus: The addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical. During cyclization, hydrobromic acid (HBr) is generated. Without a non-nucleophilic base like DBU to neutralize this acid, the unreacted 2-aminopyridine becomes protonated, killing its nucleophilicity and stalling the reaction at ~50% conversion[3].
-
Initiation : Dissolve substituted 2-aminopyridine (2.0 mmol) in 10 mL of aqueous ethanol (1:1 v/v)[3].
-
Reagent Addition : Add substituted phenacyl bromide (2.0 mmol) to the solution.
-
Base Catalysis : Dropwise, add DBU (4.0 mmol, 2.0 equiv). Validation Check: The solution should exhibit a mild exotherm, confirming the neutralization of the initial HBr byproduct[3].
-
Propagation : Stir at room temperature. Monitor via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase[3].
-
Workup : Once the starting material spot is consumed, extract with water and chloroform (1:1, 2 x 100 mL). Validation Check: The desired product will partition into the lower chloroform layer due to its high lipophilicity, while DBU-HBr salts remain in the aqueous layer[3]. Dry over anhydrous Na₂SO₄ and purify via silica gel chromatography.
Protocol 2: Ultra-Fast Aqueous Synthesis (Metal-Free)
Causality Focus: This protocol is vastly superior for scale-up due to its space-time-yield (STY). The reaction relies on the pre-formation of an N-propargylpyridinium salt. When exposed to aqueous NaOH, the terminal alkyne undergoes a rapid, base-promoted cycloisomerization. Water is the ideal solvent because it stabilizes the highly polarized transition state while forcing the hydrophobic product to crash out of solution, driving the reaction to completion[5].
-
Pre-requisite : Synthesize N-propargylic pyridinium bromide by reacting 2-aminopyridine with propargyl bromide (isolated as a solid)[5].
-
Initiation : Prepare an aqueous solution of NaOH (1.0 equivalent relative to the salt) in a round-bottom flask under ambient conditions (20–25 °C)[5].
-
Cycloisomerization : Add the N-propargylic pyridinium bromide directly to the vigorously stirring NaOH solution.
-
Validation Check (Visual) : Within 1 to 5 minutes, a pale yellow oil suspension will immediately become evident. This phase separation is the self-validating proof of cyclization, as the highly polar salt converts into the water-insoluble imidazo[1,2-a]pyridine[5].
-
Workup : Extract the suspension with ethyl acetate. Concentrate under reduced pressure.
-
Result : The product is isolated in quantitative yield (>95%) and is typically spectroscopically pure without the need for column chromatography[5].
References
-
Chapman, M. R., et al. "Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions." Green Chemistry (RSC Publishing), 2016.[Link]
-
NIH PMC. "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." National Institutes of Health, 2023.[Link]
-
Lacerda, R. B., et al. "Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies." PLOS One, 2014.[Link]
-
RSC Advances. "Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies." RSC Publishing, 2025.[Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies | PLOS One [journals.plos.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 6. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Iodo-2-phenylimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. By understanding the chemical's hazard profile and adhering to these procedures, we can ensure the safety of our personnel and protect the environment.
Hazard Profile and Immediate Safety Precautions
6-Iodo-2-phenylimidazo[1,2-a]pyridine is classified as a hazardous substance. A comprehensive understanding of its potential hazards is the first step in its safe handling and disposal.
GHS Classification:
Based on available safety data, 6-Iodo-2-phenylimidazo[1,2-a]pyridine is classified under the Globally Harmonized System (GHS) with the following pictograms:
| Pictogram | GHS Hazard Class | Description |
| GHS07: Harmful | Indicates that the substance may cause skin irritation, serious eye irritation, or may be harmful if swallowed or inhaled.[1] | |
| GHS09: Hazardous to the Aquatic Environment | Indicates that the substance is toxic to aquatic life with long-lasting effects. |
Transportation Classification:
For transportation purposes, this compound is classified as:
-
UN Number: 3077[2]
-
Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s.[2][3]
-
Hazard Class: 9 (Miscellaneous hazardous materials)[2]
-
Packing Group: III[2]
Immediate Safety Precautions:
Before beginning any disposal procedures, ensure the following personal protective equipment (PPE) is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat and closed-toe shoes.
All handling of 6-Iodo-2-phenylimidazo[1,2-a]pyridine and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Container Management: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. As a halogenated organic compound, 6-Iodo-2-phenylimidazo[1,2-a]pyridine waste must be handled with specific care.
Core Principle: Never mix halogenated organic waste with non-halogenated organic waste. This is crucial for both safety and cost-effective disposal, as different treatment methods are used for these waste streams.[4][5][6][7]
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container:
-
Labeling the Waste Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "6-Iodo-2-phenylimidazo[1,2-a]pyridine". Avoid abbreviations or chemical formulas.[8]
-
List all constituents of the waste, including any solvents, with their approximate percentages.
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., "Toxic," "Harmful," "Environmental Hazard").
-
-
Collecting Different Forms of Waste:
-
Solid Waste: Collect unused or surplus 6-Iodo-2-phenylimidazo[1,2-a]pyridine powder, as well as any contaminated items such as weigh boats, spatulas, and disposable labware, directly into the designated solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Remember to segregate halogenated solvent waste from non-halogenated solvent waste.[5][6]
-
Contaminated PPE: Dispose of grossly contaminated gloves, disposable lab coats, and other PPE in a separate, clearly labeled hazardous waste bag.
-
On-site Storage and Disposal Procedures
The temporary storage of hazardous waste within the laboratory and its final disposal are regulated processes that require strict adherence to institutional and national guidelines.
On-site Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the waste container is stored in secondary containment to capture any potential leaks.
-
Keep the container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[9]
Disposal Workflow Diagram:
Caption: Decision-making process for responding to a spill.
Environmental and Toxicological Considerations
The presence of an iodine atom on the aromatic structure of 6-Iodo-2-phenylimidazo[1,2-a]pyridine contributes to its persistence in the environment. Iodo-aromatic compounds are generally not readily biodegradable and can pose a long-term risk to aquatic ecosystems. [10]The pyridine moiety itself is associated with potential toxicity. [11]Therefore, preventing the release of this compound into the environment through proper disposal is a critical responsibility for all laboratory personnel.
By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.
References
-
SAFETY DATA SHEET - CDMS.net. (2019, April 24). Retrieved from [Link]
-
Iodine Based Compounds → Area → Sustainability. (n.d.). Retrieved from [Link]
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List of GHS Hazard and Precautionary Statements. (n.d.). Retrieved from [Link]
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Hazard statements - MSDS Europe. (n.d.). Retrieved from [Link]
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How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]
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Hazardous Waste and Disposal - American Chemical Society. (n.d.). Retrieved from [Link]
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Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division. (n.d.). Retrieved from [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA). (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdms.net [cdms.net]
- 3. UN/NA 3077 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 11. nfa.elsevierpure.com [nfa.elsevierpure.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
